molecular formula C5H10O2 B1366895 Pentanoic-5,5,5-D3 acid

Pentanoic-5,5,5-D3 acid

Cat. No.: B1366895
M. Wt: 105.15 g/mol
InChI Key: NQPDZGIKBAWPEJ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentanoic-5,5,5-D3 acid is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 105.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O2

Molecular Weight

105.15 g/mol

IUPAC Name

5,5,5-trideuteriopentanoic acid

InChI

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1D3

InChI Key

NQPDZGIKBAWPEJ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCCC(=O)O

Canonical SMILES

CCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

chemical properties of pentanoic-5,5,5-d3 acid for research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pentanoic-5,5,5-d3 Acid in Metabolic Tracing and Pharmacokinetics

Executive Summary this compound (Valeric acid-d3) is a stable isotope-labeled analog of pentanoic acid, characterized by the substitution of three hydrogen atoms with deuterium at the terminal methyl (omega) position.[1][2] This specific isotopologue is a critical tool in metabolic research, serving two primary functions: as a robust internal standard for the quantification of Short-Chain Fatty Acids (SCFAs) via mass spectrometry, and as a mechanistic probe for distinguishing between


-oxidation and 

-oxidation pathways. By strategically placing the deuterium label at the C5 position, researchers can exploit the Kinetic Isotope Effect (KIE) to modulate metabolic stability or trace the carbon backbone into downstream metabolites like propionyl-CoA with high fidelity.

Chemical Profile & Specifications

The utility of this compound relies on its high isotopic purity and specific labeling at the thermodynamically stable methyl terminus.

PropertySpecification
IUPAC Name 5,5,5-Trideuteriopentanoic acid
Common Name Valeric acid-d3
CAS Number 83741-76-8
Molecular Formula

Molecular Weight 105.15 g/mol (vs. 102.13 g/mol unlabeled)
Isotopic Enrichment

98 atom % D
Appearance Colorless, oily liquid
pKa ~4.82 (comparable to unlabeled pentanoic acid)
Solubility Soluble in ethanol, DMSO, DMF; sparingly soluble in water

Structural Significance: Unlike fully deuterated analogs (Pentanoic-d9), the 5,5,5-d3 analog specifically targets the "tail" of the molecule. This allows the carboxylic acid head group to remain chemically identical to the native substrate during derivatization, while the mass-shifted tail serves as a metabolic tag.

Mechanistic Applications in Research

Metabolic Tracing: The Beta-Oxidation vs. Omega-Oxidation Fork

Pentanoic acid is an odd-chain fatty acid. Its metabolism is a bifurcation point that can be deconvoluted using the 5,5,5-d3 label.

  • Pathway A: Mitochondrial

    
    -Oxidation (Dominant) 
    Pentanoic acid enters the mitochondria and undergoes one cycle of 
    
    
    
    -oxidation.
    • Mechanism:[3][4] The C1-C2 fragment is cleaved as Acetyl-CoA.

    • Fate of Label: The remaining C3-C5 fragment becomes Propionyl-CoA . Crucially, the C5 methyl group of pentanoic acid becomes the C3 methyl group of Propionyl-CoA.

    • Result: Pentanoic-5,5,5-d3 yields Propionyl-3,3,3-d3-CoA . This allows researchers to quantify the flux of odd-chain fatty acids into the Krebs cycle (via Succinyl-CoA) without interference from even-chain fatty acid breakdown.

  • Pathway B: Microsomal

    
    -Oxidation (Minor/Inducible) 
    CYP450 enzymes (e.g., CYP4A/4F) attack the terminal methyl group.
    
    • Mechanism:[3][4] Hydroxylation of the C5 methyl to form 5-hydroxypentanoic acid.

    • Deuterium Effect:[5][6] The C-D bond is stronger than the C-H bond. Replacing H with D at the reaction site induces a Primary Kinetic Isotope Effect (KIE) (

      
      ).
      
    • Result: Use of the 5,5,5-d3 analog can significantly retard this pathway, allowing researchers to "force" flux through

      
      -oxidation or estimate the contribution of 
      
      
      
      -oxidation by measuring the suppression of hydroxylated metabolites.
Internal Standard for SCFA Quantification

In microbiome research, quantifying fecal or plasma SCFAs is standard. Pentanoic-5,5,5-d3 is superior to non-physiological internal standards because:

  • Extraction Efficiency: It mimics the lipophilicity of endogenous valeric acid perfectly.

  • Chromatographic Behavior: It co-elutes (or elutes with a slight fronting shift) with the analyte, ensuring it experiences the exact same ionization matrix effects in GC-MS or LC-MS.

  • Mass Separation: The +3 Da shift is sufficient to avoid overlap with the M+1 and M+2 natural isotopes of endogenous pentanoic acid.

Visualization: Metabolic Fate & Analytical Workflow

The following diagram illustrates the divergent metabolic pathways and the analytical strategy for detection.

G cluster_legend Legend L1 Substrate L2 Metabolite L3 Analytical Step PentanoicD3 This compound (C5-D3) BetaOx Mitochondrial Beta-Oxidation PentanoicD3->BetaOx Major Pathway OmegaOx Microsomal Omega-Oxidation (CYP450) PentanoicD3->OmegaOx Minor Pathway (Blocked by KIE?) Extraction Liquid-Liquid Extraction (Ether/Ethyl Acetate) PentanoicD3->Extraction Analytical Workflow AcetylCoA Acetyl-CoA (Unlabeled) BetaOx->AcetylCoA PropionylCoA Propionyl-3,3,3-d3-CoA (Retains Label) BetaOx->PropionylCoA Flux Marker TCA TCA Cycle Entry (as Succinyl-CoA-d3) PropionylCoA->TCA HydroxyPent 5-OH-Pentanoic-d3 Acid (Rate Limiting Step) OmegaOx->HydroxyPent Slower Rate (kH/kD > 1) Glutaric Glutaric Acid-d3 HydroxyPent->Glutaric Derivatization Derivatization (PFBBr or TBDMS) Extraction->Derivatization GCMS GC-MS Detection (SIM Mode: m/z Shift) Derivatization->GCMS

Caption: Metabolic bifurcation of this compound and analytical workflow for SCFA quantification.

Experimental Protocols

Protocol A: Quantitative Analysis of SCFAs in Biological Samples (GC-MS)

Objective: Quantify pentanoic acid concentration using the d3 analog to correct for extraction losses.

  • Sample Preparation:

    • Aliquot 100

      
      L of plasma or fecal supernatant.
      
    • Spike: Add 10

      
      L of This compound internal standard solution  (1 mM in ethanol).
      
    • Acidification: Add 10

      
      L of 1 M HCl to protonate the acid (pKa ~4.8), driving it into the organic phase.
      
  • Extraction:

    • Add 500

      
      L of diethyl ether or ethyl acetate. Vortex vigorously for 1 min.
      
    • Centrifuge at 10,000 x g for 5 min. Transfer the organic (upper) layer to a fresh glass vial.

  • Derivatization (Recommended: TBDMS):

    • Why: Free fatty acids tail badly on GC columns. TBDMS (tert-butyldimethylsilyl) esters are stable and sensitive.

    • Add 50

      
      L MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMSCl.
      
    • Incubate at 60°C for 30 mins.

  • GC-MS Analysis:

    • Column: HP-5ms or equivalent (30m x 0.25mm).

    • Mode: Selected Ion Monitoring (SIM).

    • Target Ions (M-57 fragment):

      • Endogenous Pentanoic-TBDMS: m/z 159.

      • Pentanoic-5,5,5-d3-TBDMS: m/z 162.

    • Calculation: Calculate ratio of Area(159)/Area(162). Apply standard curve.

Protocol B: Probing Kinetic Isotope Effects (KIE)

Objective: Determine if pentanoic acid metabolism is rate-limited by C-H bond cleavage at the


-position.
  • Incubation: Incubate liver microsomes with NADPH and substrate.

    • Group A: Unlabeled Pentanoic Acid (100

      
      M).
      
    • Group B: this compound (100

      
      M).[2]
      
  • Measurement: Monitor the disappearance of substrate or appearance of 5-hydroxypentanoic acid over time (0, 5, 15, 30 min).

  • Calculation:

    • Plot

      
       vs. time to determine rate constants (
      
      
      
      ).
    • Calculate KIE =

      
      .
      
    • Interpretation: A KIE > 2 suggests the C-H bond cleavage is the rate-determining step, implicating CYP450 involvement.

Safety & Handling

  • Storage: Store at -20°C. The compound is stable for >2 years if protected from moisture.

  • Volatility: Pentanoic acid is volatile. Avoid prolonged evaporation steps under nitrogen stream; use a trap or derivatize immediately after extraction.

  • Odor: Has a characteristic unpleasant, "sweaty sock" odor. Handle in a fume hood.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[2] Wear nitrile gloves and safety goggles.

References

  • Toronto Research Chemicals. this compound Product Page. Retrieved from

  • TargetMol. Pentanoic Acid-d3 Chemical Properties and Biological Activity. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12202685 (Pentanoic acid-d3). Retrieved from

  • Liebisch, G., et al. (2019). Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry. Journal of Lipid Research. (General protocol reference for SCFA extraction).
  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. (Mechanistic grounding for KIE studies).

Sources

pentanoic-5,5,5-d3 acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Pentanoic-5,5,5-d3 Acid , a stable isotope-labeled fatty acid critical for metabolic tracing and quantitative bioanalysis.[1]

Precision Deuterated Standards for Metabolomics & DMPK

Executive Summary

This compound (Valeric acid-d3) is a specific isotopologue of valeric acid where the terminal methyl group is fully deuterated.[1] It serves as a "Gold Standard" Internal Standard (IS) in the quantification of Short-Chain Fatty Acids (SCFAs) via LC-MS/MS and GC-MS.[1] Its primary utility lies in correcting for ionization matrix effects and recovery losses during the analysis of gut microbiome metabolites and pharmacokinetic (PK) studies. Unlike general perdeuterated analogs, the specific 5,5,5-d3 labeling pattern offers a unique fragmentation signature that minimizes cross-talk with endogenous isomers.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
Chemical Name This compound
Synonyms Valeric acid-d3; 5,5,5-Trideuteriopentanoic acid
CAS Number 83741-76-8
Molecular Formula C₅H₇D₃O₂
Molecular Weight 105.15 g/mol (Labeled) vs 102.13 g/mol (Unlabeled)
Isotopic Purity Typically ≥ 98 atom % D
Appearance Colorless, oily liquid
Boiling Point ~185°C (760 mmHg)
Solubility Soluble in ethanol, ether, chloroform; sparingly soluble in water
SMILES [2H]C([2H])([2H])CCCC(=O)O

Synthesis & Production Methodology

While commercial sources exist, understanding the synthesis is vital for custom labeling requirements.[1] The most robust "Field-Proven" protocol utilizes a Modified Malonic Ester Synthesis .[1] This pathway ensures regiospecificity at the terminal carbon, avoiding deuterium scrambling (H/D exchange) that can occur with catalytic exchange methods.

Retrosynthetic Logic

The target molecule (C5 acid) is constructed by alkylating a C2 synthon (Diethyl malonate) with a C3 deuterated electrophile (Propyl-3,3,3-d3 bromide).[1]

Step-by-Step Protocol (Theoretical Workflow)
  • Precursor Generation (C3 Electrophile):

    • Reaction: React Methyl-d3 magnesium iodide (

      
      ) with Ethylene Oxide.[1]
      
    • Product: 1-Propanol-3,3,3-d3.[1]

    • Activation: Convert alcohol to alkyl bromide using

      
      .[1]
      
    • Result: 1-Bromo-propane-3,3,3-d3.[1]

  • Chain Extension (Malonate Alkylation):

    • Deprotonation:[1][2] Treat Diethyl malonate with Sodium Ethoxide (

      
      ) in dry ethanol to form the enolate.
      
    • Alkylation: Add 1-Bromo-propane-3,3,3-d3 dropwise under reflux (6-12 hrs).

    • Validation: Monitor disappearance of bromide via TLC/GC.[1]

  • Hydrolysis & Decarboxylation:

    • Saponification: Reflux the alkylated diester with aqueous KOH.[1]

    • Decarboxylation:[1] Acidify with

      
       and heat to 150-180°C. The dicarboxylic acid intermediate loses 
      
      
      
      .[1]
    • Purification: Distillation yields pure this compound.[1]

Synthesis Workflow Diagram[1]

SynthesisPath cluster_0 Key Transformation: Chain Extension CD3I Methyl-d3 Iodide (CD3-I) PropOH 1-Propanol-3,3,3-d3 CD3I->PropOH 1. Mg, Et2O 2. Ethylene Oxide EtO Ethylene Oxide EtO->PropOH PropBr 1-Bromo-3,3,3-d3-propane PropOH->PropBr PBr3 Inter Alkylated Malonate Intermediate PropBr->Inter Alkylation Malonate Diethyl Malonate Malonate->Inter NaOEt, EtOH (Enolate Formation) Product This compound (Target) Inter->Product 1. KOH/H2O (Hydrolysis) 2. H+, Heat (-CO2)

Caption: Regiospecific synthesis of this compound via Malonic Ester alkylation, ensuring exclusive terminal deuteration.

Analytical Characterization & Validation

To certify the identity of this compound, researchers must validate the loss of the terminal methyl proton signal and the mass shift.

Nuclear Magnetic Resonance (NMR)

The deuterium substitution silences the terminal methyl signal in


-NMR and alters the coupling pattern of the adjacent methylene group.[1]
PositionUnlabeled (

Shift)
Labeled 5,5,5-d3 (

Shift)
Diagnostic Change
C5 (Methyl) 0.91 ppm (Triplet) Silent (No Signal) Primary Confirmation
C4 (

-CH2)
~1.38 ppm (Multiplet)~1.38 ppm (Modified)Loss of coupling to C5; appears as broad singlet/triplet
C3 (

-CH2)
~1.60 ppm (Multiplet)~1.60 ppm (Multiplet)Minimal change
C2 (

-CH2)
2.35 ppm (Triplet)2.35 ppm (Triplet)Unchanged
Mass Spectrometry (MS) Fragmentation

In electron ionization (EI) MS, the molecular ion (


) and specific fragments shift due to the heavy isotope.
  • Molecular Ion (

    
    ):  Shifts from m/z 102  to m/z 105 .[1]
    
  • McLafferty Rearrangement:

    • Mechanism: Transfer of

      
      -hydrogen (from C4) to the carbonyl oxygen.[1]
      
    • Since the deuteriums are on C5 (not C4), the transferred atom is a Hydrogen , not Deuterium.[1]

    • Base Peak (m/z 60): The McLafferty ion

      
       remains at m/z 60 .
      
    • Neutral Loss: The lost alkene is Propene-3,3,3-d3 (

      
      ), mass 45 (vs 42).[1]
      
    • Implication: The stability of the m/z 60 fragment confirms the integrity of the C1-C2 bond and the presence of

      
      -hydrogens, while the 
      
      
      
      shift confirms the label.[1]

MS_Frag cluster_McL McLafferty Rearrangement Parent Molecular Ion (M+) m/z 105 [CD3-CH2-CH2-CH2-COOH]+ BasePeak McLafferty Ion m/z 60 [CH2=C(OH)2]+ Parent->BasePeak - (CD3-CH=CH2) Neutral Neutral Loss (Alkene) Mass 45 [CD3-CH=CH2] Parent->Neutral Fragment2 Alkyl Fragment m/z 60 [C4H6D3]+ Parent->Fragment2 - COOH (45)

Caption: MS fragmentation pathway showing the retention of the m/z 60 base peak and the mass-shifted neutral loss.

Applications in Drug Development & Research[1]

Bioanalytical Internal Standard (IS)

In LC-MS/MS assays of fecal or plasma samples, this compound is the preferred IS for Valeric acid.[1]

  • Co-elution: It co-elutes with the analyte (Valeric acid), ensuring it experiences the exact same matrix suppression/enhancement.[1]

  • differentiation: The +3 Da mass shift is sufficient to separate it from the M+0 (102) and M+1/M+2 natural isotopes of the analyte.

Metabolic Flux Analysis

Researchers use this isotopologue to study omega-oxidation .[1]

  • Mechanism:[1][3][4][5][6] Omega-oxidation involves hydroxylation of the terminal methyl group by CYP450 enzymes.[1]

  • Isotope Effect: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect, KIE). Using the 5,5,5-d3 analog can significantly slow down omega-oxidation, allowing researchers to:

    • Identify if omega-oxidation is a rate-limiting step.[1]

    • Trace the formation of d3-labeled dicarboxylic acids (Glutaric acid derivatives).

References

  • Chemsigma. this compound Product Specifications.Link

  • TargetMol. Pentanoic acid-d3 Chemical Properties and Signaling Pathway Activity.Link

  • Guidechem. 5,5,5-Trideuteriopentanoic Acid MSDS and Supplier Data.Link

  • Fisher Scientific. Analytical Standards: this compound.[1]Link

  • National Institutes of Health (NIH). Applications of Deuterated Fatty Acids in Metabolic Tracing.[1]Link

  • ScienceMadness. Discussion on Grignard and Malonic Ester Synthesis of Valeric Acid.Link

Sources

Precision Synthesis of Terminal Deuterated Valeric Acid (5,5,5-d3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 5,5,5-Trideuterovaleric Acid (


)
Primary Application:  Metabolic tracer studies, kinetic isotope effect (KIE) stabilization of drug candidates, and use as an internal standard in GC-MS lipidomics.

The synthesis of terminal deuterated fatty acids requires "surgical" precision to prevent isotopic scrambling (H/D exchange) which often occurs in catalytic hydrogenation or high-temperature acidic conditions. This guide details a Modular Building Block Approach utilizing the Malonic Ester Synthesis pathway. This route is selected for its robustness, high isotopic fidelity (>98% D-incorporation), and the ability to purify intermediates at the ester stage, ensuring a pharmaceutical-grade final product.

Part 1: Strategic Pathway Selection

The Challenge of Terminal Labeling

Unlike


-deuteration, which can be achieved via H/D exchange in 

/base, terminal (

) labeling requires the construction of the carbon skeleton using pre-labeled building blocks.
PathwayMechanismProsCons
A. Direct H/D Exchange Hydrothermal Pt/C +

Single stepHigh Risk: Leads to perdeuteration or random scrambling; lacks regioselectivity for the terminal position.
B. Grignard Carbonation

Direct C-C bond formationRequires 1-bromo-4,4,4-d3-butane, which is unstable and difficult to synthesize in high purity.
C. Malonic Ester Synthesis

Malonate

Hydrolysis
Selected Route. High fidelity; uses accessible C3 precursors; robust purification.Requires multi-step workflow (3-4 steps).
Selected Route: The C3 + C2 Strategy

We will synthesize the target by coupling a C3 deuterated building block (propyl halide) with a C2 extender (diethyl malonate).

  • Source of Deuterium: Methyl-d3 iodide (

    
    ) or commercially available 3,3,3-d3-propyl halides.
    
  • Mechanism: Nucleophilic substitution (

    
    ) followed by hydrolysis and decarboxylation.
    

Part 2: Detailed Synthetic Protocol

Phase 1: Synthesis of the C3 Precursor (1-Bromo-3,3,3-trideuteropropane)

Note: If 1-bromo-3,3,3-trideuteropropane is commercially available, proceed to Phase 2. If not, synthesize as follows.

Step 1.1: Grignard Formation and Epoxide Opening

Reaction:



  • Reagents: Methyl-d3 iodide (1.0 eq), Magnesium turnings (1.1 eq), Ethylene oxide (1.2 eq), anhydrous Diethyl Ether (

    
    ).
    
  • Setup: Flame-dried 3-neck flask, reflux condenser,

    
     atmosphere.
    
  • Procedure:

    • Generate Grignard reagent (

      
      ) in 
      
      
      
      by slow addition of methyl-d3 iodide to Mg turnings. Initiate with iodine crystal if necessary.
    • Cool solution to -10°C.

    • Slowly bubble Ethylene Oxide gas (or add solution in THF) into the Grignard mixture. Critical: Maintain low temperature to prevent polymerization.

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Quench: Pour into ice-cold saturated

      
      .
      
    • Workup: Extract with ether, dry over

      
      , and concentrate carefully (product is volatile).
      
    • Result: 3,3,3-Trideuteropropan-1-ol.

Step 1.2: Bromination

Reaction:



  • Reagents: 3,3,3-Trideuteropropan-1-ol, Phosphorus Tribromide (

    
    ).
    
  • Procedure:

    • Cool alcohol to 0°C.

    • Add

      
       (0.35 eq) dropwise.
      
    • Reflux for 2 hours.

    • Distill the product directly from the reaction mixture.

    • Yield Target: ~70-80%.

Phase 2: Chain Extension (Malonic Ester Synthesis)
Step 2.1: Alkylation

Reaction:



  • Reagents: Diethyl malonate (1.0 eq), Sodium Ethoxide (1.1 eq, prepared from Na + EtOH), 1-Bromo-3,3,3-trideuteropropane (1.0 eq).

  • Solvent: Absolute Ethanol.

  • Protocol:

    • Dissolve sodium metal in absolute ethanol to form sodium ethoxide.

    • Add diethyl malonate dropwise at RT. Stir for 30 min to generate the enolate.

    • Add the deuterated bromide dropwise. Note: The reaction is exothermic.

    • Reflux for 4–6 hours. Monitor by TLC (hexane/EtOAc) or GC-MS.

    • Workup: Evaporate ethanol, add water, extract with ether. Dry and concentrate.

    • Purification: Vacuum distillation is recommended to remove unreacted malonate.

Step 2.2: Hydrolysis and Decarboxylation

Reaction:



  • Reagents: Potassium Hydroxide (KOH, 40% aq), Sulfuric Acid (

    
    ).
    
  • Protocol:

    • Hydrolysis: Reflux the alkylated malonate ester with excess 40% KOH for 3 hours until the solution becomes homogeneous (formation of dipotassium salt).

    • Acidification: Cool and acidify with concentrated

      
       until pH < 1. The dicarboxylic acid may precipitate or oil out.
      
    • Decarboxylation: Heat the mixture vigorously (reflux at ~100-110°C) or heat the neat dicarboxylic acid to 160-180°C. Evolution of

      
       gas indicates the reaction is proceeding.
      
    • Continue heating until gas evolution ceases.

    • Isolation: Extract the final oil with dichloromethane (DCM).

    • Final Purification: Distillation (bp ~186°C for non-deuterated valeric acid; d3 variant will be similar).

Part 3: Visualization of the Pathway

The following diagram illustrates the logic flow from the deuterated methyl source to the final fatty acid.

SynthesisPathway cluster_0 Phase 1: Building Block Synthesis cluster_1 Phase 2: Chain Extension Start Methyl-d3 Iodide (CD3-I) Step1 Grignard Formation (CD3-Mg-I) Start->Step1 Step2 Epoxide Opening (+ Ethylene Oxide) Step1->Step2 Inter1 3,3,3-d3-Propanol (CD3-CH2-CH2-OH) Step2->Inter1 C-C Bond Formation Step3 Bromination (PBr3) Inter1->Step3 Inter2 1-Bromo-3,3,3-d3-propane (CD3-CH2-CH2-Br) Step3->Inter2 Activation Step4 Malonate Alkylation (+ Diethyl Malonate/NaOEt) Inter2->Step4 SN2 Reaction Inter3 Alkylated Malonate (Diester Intermediate) Step4->Inter3 Step5 Hydrolysis & Decarboxylation (KOH then H2SO4/Heat) Inter3->Step5 -CO2 Final 5,5,5-Trideuterovaleric Acid (CD3-CH2-CH2-CH2-COOH) Step5->Final Final Target

Caption: Modular synthesis of 5,5,5-trideuterovaleric acid via Grignard-mediated epoxide opening and Malonic Ester synthesis.

Part 4: Quality Control & Analysis

To validate the "Expertise & Experience" pillar, the following analytical signatures must be confirmed.

Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  Expect a shift of +3 Da compared to standard valeric acid.
    
    • Valeric Acid MW: 102.13 g/mol .

    • Target MW: ~105.15 g/mol .

  • Fragmentation Pattern:

    • McLafferty Rearrangement: The characteristic peak at m/z 60 (involving

      
      -hydrogen transfer) will shift if the 
      
      
      
      -hydrogens are deuterated.
    • In 5,5,5-d3-valeric acid (

      
      ), the 
      
      
      
      -position is
      
      
      (C4). The terminal methyl is
      
      
      .
    • Correction: In Valeric acid (Pentanoic), C1=COOH, C2=

      
      , C3=
      
      
      
      , C4=
      
      
      , C5=
      
      
      .
    • McLafferty transfer involves the

      
      -hydrogen (C4). Since our deuterium is on C5 (terminal), the McLafferty peak (m/z 60) should remain largely unchanged , but the molecular ion and alkyl fragments (loss of methyl) will show the mass shift.
      
    • Key Diagnostic: Loss of terminal methyl (

      
       for H vs 
      
      
      
      for D). Look for loss of
      
      
      (mass 18).
Nuclear Magnetic Resonance (NMR)
  • 1H NMR:

    • Absence: The triplet typically found at ~0.9 ppm (terminal

      
      ) will be absent .
      
    • Coupling Changes: The signal for the C4 methylene (

      
       adjacent to the terminal methyl) will appear as a broad singlet or simplified multiplet because it is no longer coupled to a terminal 
      
      
      
      (now
      
      
      , which couples weakly).
  • 13C NMR:

    • Isotope Shift: The terminal carbon signal will show a septet (due to coupling with 3 Deuteriums, spin 1) and a slight upfield chemical shift (

      
      -isotope effect).
      

References

  • TargetMol. (2026). Pentanoic acid-d3 Product Information. Retrieved from

  • Organic Syntheses. (1941). Preparation of Pentanoic Acid (Valeric Acid). Organic Syntheses, Coll. Vol. 1, p. 361. Retrieved from

  • Prakash, C., et al. (2023). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery. Retrieved from

  • University of Arizona. (2019). Methods for Practical Synthesis of Deuterated Aldehydes and Acids. Tech Launch Arizona. Retrieved from

  • BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs. Retrieved from

difference between pentanoic-d9 acid and pentanoic-5,5,5-d3 acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Perdeuterated (d9) vs. Terminally Deuterated (d3) Pentanoic Acid

Executive Summary In drug development and metabolic tracing, the distinction between Pentanoic-d9 Acid (perdeuterated) and Pentanoic-5,5,5-d3 Acid (terminal methyl deuterated) is not merely one of mass; it is a functional divergence between a quantification standard and a mechanistic probe .

  • Pentanoic-d9 Acid is the industry "Gold Standard" Internal Standard (IS). Its high mass shift (+9 Da) and deuterium saturation at the

    
     and 
    
    
    
    positions render it metabolically robust and spectrally distinct, preventing cross-talk with native analytes.
  • This compound is a specialized Metabolic Probe . By placing deuterium solely on the terminal carbon (

    
    -position), it exploits the Primary Kinetic Isotope Effect (KIE) to specifically interrogate or inhibit CYP450-mediated 
    
    
    
    -oxidation without altering
    
    
    -oxidation kinetics.

Part 1: Structural & Physicochemical Characterization

The selection of the correct isotopologue begins with precise structural definition.

FeaturePentanoic-d9 AcidThis compound
CAS Number 115871-50-683741-76-8
Chemical Formula


Molecular Weight ~111.19 g/mol ~105.15 g/mol
Deuterium Enrichment >98% (9 Deuteriums)>98% (3 Deuteriums)
Primary Utility Quantification (IS) Metabolic Pathway Tracing
Lipophilicity (

)
Slightly lower than native (isotope effect)Nearly identical to native

Part 2: Mass Spectrometry & Fragmentation Logic[1][2]

For bioanalytical scientists, the choice of isotopologue dictates the Multiple Reaction Monitoring (MRM) strategy. The McLafferty Rearrangement is the critical differentiator here.[1]

The Mechanistic Divergence

Pentanoic acid undergoes a classic McLafferty rearrangement involving the transfer of a


-hydrogen  (from C4) to the carbonyl oxygen, resulting in cleavage between the 

and

carbons.
  • This compound (The "Invisible" Label):

    • The

      
      -position (C4) contains Hydrogens  (
      
      
      
      ).
    • The rearrangement transfers a Hydrogen .[1]

    • The deuterium label is located on C5, which is expelled in the neutral alkene fragment (Propene-d3).

    • Result: The primary fragment ion is m/z 60 (identical to native pentanoic acid).[2]

    • Implication: You cannot use the m/z 60 fragment for quantification; you must rely on the molecular ion

      
       or alternative fragmentations (e.g., neutral loss of 
      
      
      
      ).
  • Pentanoic-d9 Acid (The Distinct Standard):

    • The

      
      -position (C4) contains Deuteriums  (
      
      
      
      ).
    • The rearrangement transfers a Deuterium .

    • The

      
      -position (C2) retains two Deuteriums.
      
    • Result: The fragment ion retains 3 deuteriums (

      
      ), shifting the mass to m/z 63 .
      
    • Implication: This provides a clean, interference-free transition for quantification.

MS_Fragmentation Native Native Pentanoic Acid (MW 102) Frag_Native Fragment m/z 60 (C2H4O2) Native->Frag_Native McLafferty (H transfer) D3 Pentanoic-5,5,5-d3 (MW 105) Frag_D3 Fragment m/z 60 (Label Lost!) D3->Frag_D3 McLafferty (H transfer) Gamma-C is CH2 Neutral_D3 Neutral Loss: Propene-d3 D3->Neutral_D3 D9 Pentanoic-d9 (MW 111) Frag_D9 Fragment m/z 63 (Label Retained) D9->Frag_D9 McLafferty (D transfer) Gamma-C is CD2

Caption: Comparative fragmentation showing why Pentanoic-d9 is superior for MS quantification (retains label), while Pentanoic-d3 loses its label in the primary McLafferty transition.

Part 3: Metabolic Stability & Kinetic Isotope Effects (KIE)

This section details why a researcher would choose the d3 variant despite its MS limitations. It comes down to the Primary Kinetic Isotope Effect , where breaking a


 bond is 6–10 times slower than a 

bond due to lower zero-point energy.
This compound: The Omega-Blocker

Fatty acid metabolism occurs via two competing pathways:

  • 
    -Oxidation (Mitochondrial):  Sequential removal of C2 units.
    
  • 
    -Oxidation (ER/CYP450):  Hydroxylation of the terminal methyl group.
    

By substituting only the terminal hydrogens with deuterium, Pentanoic-5,5,5-d3 specifically suppresses


-oxidation without affecting 

-oxidation.
  • Application: If a drug candidate causes idiosyncratic toxicity via a carboxylic acid metabolite generated by

    
    -oxidation, substituting the parent drug with a terminal-d3 variant can "switch off" this pathway to prove the mechanism.
    
Pentanoic-d9 Acid: The Metabolic Brake

Because every carbon position is deuterated, Pentanoic-d9 resists all oxidative attacks.

  • 
    -Deuteration:  Slows racemization and acyl-CoA formation.
    
  • 
    -Deuteration:  Blocks the rate-limiting dehydrogenation step in 
    
    
    
    -oxidation.
  • Application: Used when maximum metabolic stability is required for an internal standard to ensure it survives the incubation period unchanged.

Metabolism cluster_beta Beta-Oxidation (Mitochondria) cluster_omega Omega-Oxidation (CYP450) Parent Pentanoic Acid Substrate Beta_Prod Acetyl-CoA + Propionyl-CoA Omega_Prod Dicarboxylic Acid (Glutaric Acid) d3_Node Pentanoic-5,5,5-d3 d3_Node->Beta_Prod Normal Rate d3_Node->Omega_Prod BLOCKED (Primary KIE) d9_Node Pentanoic-d9 d9_Node->Beta_Prod Slowed (KIE on C3) d9_Node->Omega_Prod BLOCKED (KIE on C5)

Caption: Metabolic fate map. Pentanoic-d3 selectively inhibits omega-oxidation while allowing beta-oxidation. Pentanoic-d9 inhibits both pathways.

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Quantification (Using Pentanoic-d9)

Objective: Quantify trace pentanoic acid in plasma using d9-IS.

  • Stock Preparation: Dissolve Pentanoic-d9 acid (CAS 115871-50-6) in methanol to 1 mg/mL.

  • Sample Prep:

    • Aliquot 50 µL plasma.

    • Add 10 µL Pentanoic-d9 IS (final conc. 1 µM). Reasoning: High concentration ensures IS signal stability.

    • Protein precipitation with 200 µL cold Acetonitrile.

  • Derivatization (Optional but Recommended): Short-chain fatty acids ionize poorly. Derivatize with 3-nitrophenylhydrazine (3-NPH) to improve sensitivity.

  • MS Settings (Negative Mode if underivatized):

    • Native Transition: 101.1

      
       59.1 (Carboxylate loss).
      
    • d9-IS Transition: 110.1

      
       63.1 (Note: The mass shift is non-linear due to fragmentation physics).
      
Protocol B: Metabolic Stability Assay (Using Pentanoic-5,5,5-d3)

Objective: Determine if


-oxidation is the rate-limiting step.
  • Incubation System: Liver Microsomes (human/rat) enriched with NADPH.

  • Substrates:

    • Well A: Native Pentanoic Acid (10 µM).

    • Well B: this compound (10 µM).

  • Procedure:

    • Pre-incubate microsomes (0.5 mg/mL) at 37°C for 5 min.

    • Initiate with NADPH regenerating system.

    • Sample at t=0, 15, 30, 60 min.

    • Quench with ice-cold MeOH containing Pentanoic-d9 (as IS).

  • Data Analysis:

    • Calculate intrinsic clearance (

      
      ) for both.
      
    • KIE Calculation:

      
      .
      
    • Interpretation: A KIE > 2.0 confirms

      
      -oxidation is the primary clearance pathway.
      

References

  • Cambridge Isotope Laboratories. (2023). Pentanoic Acid (D9, 98%) Product Data Sheet. Retrieved from

  • Cayman Chemical. (2023). Pentanoic Acid-d9 Technical Information. Retrieved from

  • TargetMol. (2024). Pentanoic acid-d3 (CAS 83741-76-8) Product Description. Retrieved from

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis.[1][2][3] Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87. (Foundational text on rearrangement mechanisms).

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Catalysis. Journal of Labelled Compounds and Radiopharmaceuticals.

Sources

A Comprehensive Technical Guide to Determining the Solubility of Pentanoic-5,5,5-d3 Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pentanoic-5,5,5-d3 acid, a deuterated form of valeric acid, is a crucial molecule in various scientific fields, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as in the elucidation of biochemical pathways. Its use as an internal standard in mass spectrometry-based quantification methods necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount. The solubility of a compound dictates its formulation possibilities, bioavailability, and behavior in analytical systems.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces, thermodynamics, and the structural characteristics of both the solute and the solvent. The age-old principle of "like dissolves like" serves as a fundamental, albeit simplified, guide.

The Role of Molecular Structure and Intermolecular Forces

This compound possesses a dual nature: a polar carboxylic acid head and a nonpolar four-carbon aliphatic tail. This structure governs its interaction with different types of solvents.

  • Polar Solvents: The carboxylic acid group (-COOH) can engage in strong hydrogen bonding with polar protic solvents (e.g., alcohols like ethanol and methanol) and dipole-dipole interactions with polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile).

  • Nonpolar Solvents: The nonpolar alkyl chain (CD3(CH2)3-) interacts favorably with nonpolar solvents (e.g., hexane, toluene) through van der Waals forces.

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

The Impact of Deuterium Substitution

The substitution of protium (¹H) with deuterium (²H) at the terminal methyl group introduces subtle yet potentially significant changes to the molecule's physicochemical properties.

  • Bond Strength and Vibrational Energy: The carbon-deuterium (C-D) bond is slightly stronger and has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond. This can lead to minor differences in bond length and polarity.

  • Intermolecular Interactions: These subtle changes can influence the strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions. It has been suggested that deuterium substitution can lead to strengthened hydrogen bonding interactions.[1]

  • Acidity (pKa): Deuteration can slightly decrease the acidity of carboxylic acids, with reported decreases of up to 0.031 in pKa per deuterium atom.[2][3] This alteration in acidity can influence the ionization state of the molecule in certain solvents, thereby affecting its solubility.

While these effects are generally small, they can collectively lead to measurable differences in solubility between the deuterated and non-deuterated forms of a molecule.

Thermodynamic Principles of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG):

ΔG = ΔH – TΔS [4]

Where:

  • ΔG is the change in Gibbs free energy (a negative value indicates a spontaneous process, i.e., dissolution).

  • ΔH is the enthalpy of dissolution (the heat absorbed or released during dissolution).

  • T is the absolute temperature.

  • ΔS is the entropy of dissolution (the change in disorder of the system).

Solubility is temperature-dependent; for most solids, an increase in temperature leads to an increase in solubility, indicating an endothermic enthalpy of solution (ΔH > 0).[5]

Predicted Solubility Profile of Pentanoic Acid

While experimental data for this compound is scarce, the solubility of its non-deuterated analogue, pentanoic acid, provides a valuable predictive baseline.

Table 1: Solubility of Pentanoic Acid in Various Solvents

SolventSolvent TypePredicted Solubility of Pentanoic AcidRationale
WaterPolar ProticModerately soluble (~4.97 g/100 mL)[6]The polar carboxylic acid group allows for hydrogen bonding with water, but the nonpolar alkyl chain limits extensive solubility.
EthanolPolar ProticHighly soluble[7][8]Both the hydroxyl group of ethanol and the carboxylic acid group of pentanoic acid can act as hydrogen bond donors and acceptors. The alkyl chains also interact favorably.
MethanolPolar ProticHighly solubleSimilar to ethanol, strong hydrogen bonding and favorable alkyl chain interactions promote solubility.
Diethyl EtherPolar AproticSoluble[7][8]The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton. The ethyl groups interact well with the pentanoic acid's alkyl chain.
ChloroformPolar AproticSoluble[7]Chloroform can act as a weak hydrogen bond donor to the carbonyl oxygen of the carboxylic acid.
AcetonePolar AproticSolubleThe carbonyl group of acetone is a good hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly solubleDMSO is a very strong hydrogen bond acceptor.
HexaneNonpolarLikely solubleThe nonpolar nature of hexane will favorably interact with the alkyl chain of pentanoic acid. The polar head may limit infinite miscibility.
TolueneNonpolar (Aromatic)Likely solubleThe nonpolar aromatic ring of toluene will interact with the alkyl chain.

Based on the subtle effects of deuteration, the solubility of this compound is expected to be very similar to, and possibly slightly higher than, that of pentanoic acid in these solvents.

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is the gold-standard and most reliable technique for determining the equilibrium solubility of a compound.[9] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.

Rationale and Self-Validating Principles

The core principle of this method is to create a saturated solution in equilibrium with the solid phase. The presence of excess, undissolved solid is a visual confirmation that the solution is saturated. The system's self-validating nature comes from taking measurements at multiple time points; equilibrium is confirmed when consecutive measurements yield the same solubility value.

Experimental Workflow

Shake_Flask_Workflow A 1. Preparation of Materials B 2. Addition of Excess Solute to Solvent A->B Weigh solute, measure solvent C 3. Equilibration with Agitation B->C Create a slurry D 4. Phase Separation (Centrifugation/Filtration) C->D Achieve equilibrium E 5. Sample Dilution and Analysis (e.g., HPLC) D->E Isolate saturated solution F 6. Data Calculation and Reporting E->F Quantify solute concentration Solubility_Factors cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Solute_Polarity Polar Head (-COOH) Solubility Solubility Solute_Polarity->Solubility Solute_NonPolarity Nonpolar Tail (CD3(CH2)3-) Solute_NonPolarity->Solubility pKa Acidity (pKa) pKa->Solubility Deuteration Isotopic Substitution (d3) Deuteration->Solubility Solvent_Polarity Polarity (Protic/Aprotic) Solvent_Polarity->Solubility H_Bonding Hydrogen Bonding Capability H_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Sources

safety data sheet (SDS) for pentanoic-5,5,5-d3 acid research grade

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Research Safety Guide Subject: Pentanoic-5,5,5-d3 Acid (CAS: 83741-76-8) Grade: Research Grade / Analytical Standard

Executive Summary & Chemical Identity

This compound (Valeric acid-d3) is a stable isotope-labeled fatty acid primarily utilized as an internal standard in mass spectrometry (GC-MS/LC-MS) for the quantification of short-chain fatty acids (SCFAs).

While its chemical hazards mirror those of its non-deuterated parent (Pentanoic acid)—specifically corrosivity and offensive odor —its status as a high-value analytical reagent demands rigorous handling protocols to preserve isotopic enrichment (>98 atom % D) and prevent "memory effects" in analytical instrumentation.

Physicochemical Specification Table
PropertySpecificationNotes for Researchers
Chemical Name This compound

-Trideuterovaleric acid
CAS Number 83741-76-8 Distinct from unlabelled (109-52-4)
Molecular Formula

Terminal methyl group is deuterated (

)
Molecular Weight 105.15 g/mol +3.02 Da shift vs. unlabelled (102.[1]13)
Physical State Colorless LiquidHygroscopic; Viscous
Boiling Point ~185°C (Lit.)Similar to parent; do not distill without vacuum
Isotopic Purity

98% D
Critical for MS quantitation baselines
Solubility Organic solvents, Water (partial)Soluble in MeOH, DCM, Ethanol

Hazard Identification (GHS Classification)

Derived from parent compound toxicology with specific isotopic considerations.

Core Hazards

The substance is classified as Corrosive and Combustible .[2][3]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2][3] Immediate irreversible damage to ocular tissue upon contact.

  • Flammable Liquid (Category 4): Combustible.[2][3][4][5][6] Flash point ~89°C.[2][7]

  • Organoleptic Hazard ("The Stench"): Valeric acid possesses a penetrating, unpleasant odor (reminiscent of sweaty socks/gym lockers). While not a GHS toxicity category, this causes significant olfactory fatigue and lab contamination.

Senior Scientist Insight: The "Memory Effect" Risk

Beyond biological safety, the primary "hazard" in a research context is analytical cross-contamination .

  • Risk: Inadvertent introduction of Pentanoic-5,5,5-d3 into blank matrices will ruin baseline separation for future experiments.

  • Mechanism: The carboxyl proton (

    
    ) is exchangeable, but the terminal 
    
    
    
    is stable. However, the compound itself is "sticky" on glass and metal surfaces due to hydrogen bonding.

Strategic Handling & Storage Protocols

Standard SDS advice is insufficient for quantitative research. Use the following "Chain of Custody" approach.

A. Receipt & Initial Storage

Upon receipt, the vial should not be opened immediately.

  • Thermal Equilibration: Allow the vial to reach room temperature in a desiccator. Opening a cold vial introduces condensation (water), which alters the concentration and can facilitate H/D exchange on the carboxyl group (though the

    
     remains stable).
    
  • Primary Storage: Store at -20°C . While the compound is chemically stable at Room Temperature (RT), cold storage minimizes volatilization and trans-septum diffusion.

B. Aliquoting (The "Stench" Protocol)

Objective: Handle without contaminating the lab atmosphere or the user.

  • Engineering Control: Work exclusively in a certified chemical fume hood.

  • Double-Gloving: Wear nitrile gloves. The compound permeates latex.

  • Headspace Purge: After removing an aliquot, purge the stock vial headspace with Argon or Nitrogen before resealing. This prevents oxidation and moisture ingress.

  • Neutralization Trap: Keep a beaker of 10% Sodium Bicarbonate (

    
    ) in the hood. Place used pipette tips directly into this solution to neutralize the acid and eliminate the odor immediately.
    
C. Analytical Preparation Workflow

The following diagram illustrates the critical path for preparing Internal Standards (IS) while maintaining data integrity.

IS_Preparation cluster_safety Contamination Control Loop Stock Stock Vial (Pentanoic-5,5,5-d3) Store: -20°C Equilibrate Thermal Equilibration (Desiccator, RT) Stock->Equilibrate Prevent Condensation Aliquot Gravimetric Aliquot (Fume Hood) Equilibrate->Aliquot Gas-Tight Syringe Dilution Primary Stock Soln. (MeOH or Acetonitrile) Aliquot->Dilution Immediate Solvation Waste Neutralization Bath (10% NaHCO3) Aliquot->Waste Dispose Tips Immediately Working Working Standard (Spiking Soln.) Dilution->Working Serial Dilution

Figure 1: Workflow for handling deuterated fatty acid standards to prevent moisture ingress and olfactory contamination.

Emergency Response Measures

First Aid (Corrosive Exposure)
  • Eye Contact: CRITICAL. Rinse immediately with water for 15-20 minutes. Lift eyelids. Time is tissue; delayed rinsing leads to corneal opacity. Consult an ophthalmologist.

  • Skin Contact: Immediately remove contaminated clothing.[2][3][4][8] Wash skin with soap and water.[5][8] Note: The smell may persist on skin even after washing; use a polyethylene glycol (PEG) based skin cleanser if available, or wash with a baking soda paste.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. The vapor causes respiratory tract edema.

Spill Cleanup (Small Scale)
  • Evacuate: Clear the immediate area (due to smell).

  • PPE: Goggles, Face Shield, Nitrile Gloves (Double), Lab Coat.

  • Neutralize: Do not use paper towels (this increases surface area for evaporation/smell). Cover the spill with Sodium Bicarbonate (baking soda) or a dedicated acid spill kit. Wait for bubbling to cease.

  • Disposal: Scoop the neutralized slurry into a hazardous waste container. Clean the surface with water and detergent.[5]

Analytical Application: Internal Standard Logic

Why 5,5,5-d3?

In metabolic flux analysis and pharmacokinetics, the 5,5,5-d3 isotopologue is superior to uniformly labeled (


) or per-deuterated analogs for specific mechanistic studies because:
  • Beta-Oxidation Tracking: The terminal methyl group is retained until the final cycle of

    
    -oxidation.
    
  • Mass Shift: The +3 Da shift (

    
     102 
    
    
    
    105) moves the signal out of the interference window of natural M+1/M+2 isotopes of endogenous valeric acid.
Mass Spectrometry Parameters (Guideline)
  • Ionization: ESI (Negative mode) or EI (after derivatization to methyl ester).

  • Key Fragment (EI of Methyl Ester):

    • Unlabelled Methyl Valerate: McLafferty rearrangement usually dominates.

    • d3-Labelled: Look for the mass shift in the molecular ion and specific fragments retaining the terminal

      
      .
      
Protocol Verification

To verify the integrity of your standard:

  • Blank Injection: Inject pure solvent. Result must be <0.1% of LLOQ (Lower Limit of Quantification).

  • Isotopic Contribution: Inject the d3-standard at high concentration. Check for signal at the unlabelled mass (

    
     102). If high, the standard is impure or degraded.
    

References

  • National Center for Biotechnology Information (PubChem). (2025). Pentanoic acid, 5,5,5-d3- (Compound Summary).[1][9][10] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[1] Valeric Acid - Registration Dossier & GHS Classification.[4] Retrieved from [Link]

Sources

Deuterated Valeric Acid: Structural Analysis and NMR Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pentanoic-5,5,5-d3 Acid[1]

Executive Summary

This technical guide provides a comprehensive analysis of This compound (CAS: 83741-76-8), a critical isotopologue used in metabolic stability profiling and mass spectrometry.[1] By selectively deuterating the terminal methyl group, researchers can probe oxidative metabolic pathways—specifically omega-oxidation—utilizing the Kinetic Isotope Effect (KIE) to stabilize the molecule against Cytochrome P450 enzymes. This document details the molecular architecture, validated synthesis protocols, and specific NMR spectral changes (1H and 13C) required for structural verification.

Molecular Architecture & Physicochemical Properties[2]

This compound is the isotopologue of valeric acid where the three hydrogen atoms on the terminal methyl carbon (C5) are replaced by deuterium.

Structural Specifications
  • IUPAC Name: 5,5,5-trideuteriopentanoic acid[1][2][3]

  • Common Name: Valeric acid-d3[1][4][2][3]

  • CAS Number: 83741-76-8[1][4][2][3][5][6][7]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 105.15 g/mol (vs. 102.13 g/mol for non-deuterated)[3]

  • SMILES: [2H]C([2H])([2H])CCCC(=O)O

Key Physicochemical Data
PropertyValue (d0-Standard)Predicted Effect of Deuteration (d3)
Physical State Colorless LiquidColorless Liquid (slightly higher density)
Boiling Point 186 °C~185–186 °C (Minimal depression)
pKa 4.82~4.82 (Terminal D has negligible electronic effect on COOH)
Lipophilicity (LogP) 1.39~1.38 (C-D bonds are slightly less lipophilic than C-H)

Synthesis & Purification Workflow

The synthesis of terminal deuterated fatty acids requires high isotopic purity (>98 atom % D). The most robust laboratory-scale method involves the Grignard Carbonation of a deuterated butyl precursor.[4] This ensures the deuterium label is exclusively at the terminal position.

Synthetic Pathway (Grignard Route)

The workflow utilizes 1-bromobutane-4,4,4-d3 as the starting material, reacting it with magnesium to form the Grignard reagent, followed by quenching with anhydrous carbon dioxide.[1]

SynthesisWorkflow Start Start: 1-Bromobutane-4,4,4-d3 (CD3-CH2-CH2-CH2-Br) Step1 Step 1: Grignard Formation (Mg turnings, THF, I2 initiator) Start->Step1 Inter Intermediate: Butyl-d3-magnesium bromide Step1->Inter Step2 Step 2: Carbonation (Excess Dry Ice / CO2) Inter->Step2 Workup Step 3: Acid Hydrolysis (HCl/H2O) Step2->Workup Final Product: This compound Workup->Final

Figure 1: Grignard carbonation pathway for the synthesis of this compound.

Purification Strategy
  • Extraction: The crude acid is extracted into diethyl ether or DCM.

  • Distillation: Short-path vacuum distillation is required to remove non-polar byproducts (e.g., octane-d6 formed by Wurtz coupling).[1]

  • Validation: Purity is confirmed via GC-MS (checking for m/z 105 molecular ion) and NMR.

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) is the definitive tool for confirming the location and isotopic enrichment of the deuterium label. The substitution of H with D at the C5 position causes specific changes in multiplicity, chemical shift (isotope shift), and relaxation times.

1H NMR Spectrum Analysis (Proton)

The most obvious diagnostic feature is the disappearance of the terminal methyl signal.

PositionProton TypeStandard (d0) Shift (ppm)Multiplicity (d0)Deuterated (d3) Shift (ppm)Multiplicity (d3)
H5 Terminal

0.93 Triplet (

Hz)
Silent None (Signal Absent)
H4

-Methylene
1.38Sextet1.36Broadened Triplet
H3

-Methylene
1.62Quintet1.62Quintet (Unchanged)
H2

-Methylene
2.34Triplet2.34Triplet (Unchanged)
COOH Carboxylic Acid11.0+Broad Singlet11.0+Broad Singlet

Technical Insight: In the d0-spectrum, H4 appears as a sextet because it couples to H3 (2 protons) and H5 (3 protons). In the d3-analog, H4 couples only to H3. The coupling to the deuterium atoms (D5) is governed by the gyromagnetic ratio difference (


). The H-D coupling constant (

) is small (~1 Hz), often resulting in line broadening rather than resolved splitting on standard 300/400 MHz instruments.
13C NMR Spectrum Analysis (Carbon)

13C NMR provides positive confirmation of the


 group via the Isotope Shift  and C-D Coupling .
PositionCarbon TypeStandard (d0) Shift (ppm)Signal Structure (d0)Deuterated (d3) Shift (ppm)Signal Structure (d3)
C5 Terminal Methyl13.7 Singlet~13.0 (

-shift)
Septet (

Hz)
C4

-Methylene
22.3Singlet~22.2 (

-shift)
Broad Singlet / Weak Triplet
C3

-Methylene
26.8Singlet26.8Singlet
C2

-Methylene
34.0Singlet34.0Singlet
C1 Carbonyl180.5Singlet180.5Singlet

Diagnostic Criteria:

  • Upfield Shift: The C5 signal shifts upfield by approximately 0.7 ppm (primary isotope shift).

  • Septet Splitting: Because Carbon-13 has Spin 1/2 and Deuterium has Spin 1, the multiplicity rule is

    
    . For three deuteriums (
    
    
    
    ), the signal splits into
    
    
    lines.
  • Intensity Loss: The C5 signal will be significantly weaker than C2/C3/C4 due to the loss of the Nuclear Overhauser Effect (NOE) and longer relaxation times (

    
    ) caused by the lack of attached protons.
    

Applications in Drug Metabolism (DMPK)

The primary application of this compound is in Metabolic Stability Studies and Mechanistic Toxicology .[1]

Blocking Omega-Oxidation

Fatty acids and alkyl chains are metabolized via


-oxidation (mitochondrial) and 

-oxidation (microsomal CYP450).[1][4] Omega-oxidation involves hydroxylation of the terminal methyl group.[4]
  • Mechanism: CYP450 enzymes must break a C-H bond to insert oxygen.[4] The C-D bond is stronger (Bond Dissociation Energy is ~1.2–1.5 kcal/mol higher) than the C-H bond.

  • Kinetic Isotope Effect (KIE): Replacing H with D significantly slows down the rate-determining step of hydrogen abstraction (

    
    ). This "metabolic switching" forces the metabolism to proceed exclusively via 
    
    
    
    -oxidation or prolongs the half-life of the parent compound.[4]

MetabolicPathways Substrate Substrate: this compound CYP CYP450 Enzyme (Omega-Oxidation) Substrate->CYP High Activation Energy (C-D) BetaOx Beta-Oxidation (Mitochondrial) Substrate->BetaOx Unaffected Pathway ProductOmega 5-Hydroxy-valeric acid-d3 (BLOCKED / SLOWED) CYP->ProductOmega Low Yield (KIE) ProductBeta Propionyl-CoA + Acetyl-CoA (DOMINANT PATHWAY) BetaOx->ProductBeta

Figure 2: Impact of terminal deuteration on metabolic flux.[1] The C-D bond inhibits CYP450 omega-oxidation.[1]

Experimental Protocols

Protocol: Sample Preparation for NMR

To ensure high-resolution spectra for isotopic purity determination:

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D).[4] It prevents overlap with the acid protons and provides a clear baseline.
    
  • Concentration: Dissolve 20 mg of this compound in 0.6 mL of

    
    .
    
  • Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Acquisition Parameters (600 MHz recommended):

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): Set to 5 seconds (critical for quantitative integration of the residual H5 signal if checking purity).

    • Scans: 64 (1H), 1024 (13C).

Protocol: Calculation of % Deuteration
  • Integrate the H2 signal (

    
    -CH2, 2.34 ppm) and set its value to 2.00 .
    
  • Integrate the region where H5 (0.93 ppm) would appear.

  • Calculation:

    
    
    Note: If the integral at 0.93 ppm is 0.03, then roughly 1% of protons remain (99% D).
    

References

  • National Institute of Standards and Technology (NIST). Pentanoic acid Mass Spectrum and Properties.[4] NIST Chemistry WebBook.[4] Available at: [Link]

  • Kushner, D. J., Baker, A., & Dunstall, T. G. (1999). Pharmacological uses and perspectives of heavy water and deuterated compounds.[4] Canadian Journal of Physiology and Pharmacology.[4] (Discussion on KIE). Available at: [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of Pentanoic Acid in Human Plasma by LC-MS/MS Using a Pentanoic-5,5,5-d3 Acid Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed and validated protocol for the quantitative analysis of pentanoic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Pentanoic acid, a short-chain fatty acid (SCFA), is a key metabolite in various physiological and pathological processes. Accurate quantification is crucial for research in areas such as gut microbiome, metabolic disorders, and drug development. This method employs a stable isotope-labeled internal standard, pentanoic-5,5,5-d3 acid, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The protocol outlines a straightforward protein precipitation extraction procedure and an efficient chromatographic separation on a C18 reversed-phase column. This document provides a comprehensive guide, from sample preparation to data analysis, grounded in established bioanalytical method validation principles.

Introduction: The Rationale for a Robust Internal Standard Strategy

The quantitative analysis of small endogenous molecules like pentanoic acid by LC-MS/MS is susceptible to various sources of error, including ion suppression or enhancement from the biological matrix, and inconsistencies during sample preparation.[1] To mitigate these variabilities and ensure the reliability of the analytical data, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in bioanalysis.[1] A SIL-IS, such as this compound, is chemically identical to the analyte of interest, pentanoic acid, and therefore co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1] This co-behavior allows for accurate normalization of the analyte's signal, leading to precise and reliable quantification. The selection of this compound, with a +3 Da mass shift, provides a clear distinction from the endogenous analyte in the mass spectrometer while maintaining nearly identical physicochemical properties.

Physicochemical Properties of Analyte and Internal Standard

A thorough understanding of the properties of both the analyte and the internal standard is fundamental to method development.

CompoundMolecular FormulaMonoisotopic Molecular Weight ( g/mol )CAS Number
Pentanoic AcidC₅H₁₀O₂102.0681109-52-4
This compoundC₅H₇D₃O₂105.087083741-76-8

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of pentanoic acid in human plasma.

Materials and Reagents
  • Pentanoic Acid (≥99% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Water

  • Formic Acid (LC-MS grade, ~99%)

  • Human Plasma (sourced from a reputable supplier, stored at -80°C)

Stock and Working Solutions Preparation

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of pentanoic acid and this compound into separate volumetric flasks.

  • Dissolve in acetonitrile to a final concentration of 1 mg/mL.

  • Store stock solutions at -20°C.

Working Standard Solutions:

  • Prepare a series of working standard solutions of pentanoic acid by serial dilution of the stock solution with a 50:50 (v/v) acetonitrile/water mixture to create calibration standards.

  • Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL by diluting the stock solution with the same diluent.

Sample Preparation: Protein Precipitation

This protocol employs a simple and effective protein precipitation method to extract pentanoic acid from plasma.

Figure 1: A schematic overview of the sample preparation workflow.

Step-by-Step Protocol:

  • Thaw plasma samples on ice to prevent degradation of analytes.

  • In a clean microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the 1 µg/mL this compound working solution to each plasma sample, calibration standard, and quality control sample.

  • Add 300 µL of cold acetonitrile to each tube.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is recommended for good retention and peak shape of short-chain fatty acids.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

Time (min)% Mobile Phase B
0.010
1.010
5.095
6.095
6.110
8.010

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Rationale for MRM Transitions: Pentanoic acid and its structural isomer valproic acid are known to be highly stable and often do not produce distinct product ions under typical collision-induced dissociation (CID) conditions. Therefore, a "pseudo-MRM" approach is employed where the precursor ion is monitored as the product ion. This still provides a high degree of selectivity and sensitivity when coupled with chromatographic separation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Pentanoic Acid101.1101.11005
This compound104.1104.11005

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive method validation should be performed according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) to ensure the reliability of the data.

Calibration Curve and Linearity
  • A calibration curve should be constructed by plotting the peak area ratio of pentanoic acid to this compound against the nominal concentration of the calibration standards.

  • The curve should be fitted with a linear regression model with a 1/x² weighting.

  • The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision
  • Accuracy and precision should be assessed using quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (as coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).

Selectivity and Matrix Effect
  • Selectivity: Analyze at least six different lots of blank human plasma to ensure no significant interfering peaks are present at the retention times of pentanoic acid and the internal standard.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte and internal standard in post-extraction spiked blank plasma with those in a neat solution. The CV of the matrix factor should be ≤15%.

Stability

The stability of pentanoic acid in human plasma must be thoroughly evaluated to ensure the integrity of the samples from collection to analysis.

  • Freeze-Thaw Stability: QC samples should be subjected to at least three freeze-thaw cycles (-80°C to room temperature). The mean concentration should be within ±15% of the nominal concentration. Some studies suggest that while many fatty acids are stable, repeated freeze-thaw cycles can lead to changes in concentrations of some lipids.

  • Bench-Top Stability: The stability of pentanoic acid in plasma should be assessed at room temperature for a duration that reflects the expected sample handling time.

  • Post-Preparative Stability: The stability of the extracted samples in the autosampler should be determined for a period that covers the expected analysis run time.

Data Analysis and Interpretation

Data_Analysis_Workflow cluster_0 LC-MS/MS Acquisition cluster_1 Data Processing cluster_2 Quantification Acquisition Acquire Raw Data (MRM Transitions) Integration Integrate Peak Areas (Analyte and IS) Acquisition->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Cal_Curve Generate Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Concentration Calculate Unknown Concentrations Cal_Curve->Concentration

Figure 2: A flowchart illustrating the data analysis process.

  • Peak Integration: Integrate the chromatographic peaks for both pentanoic acid and this compound using the instrument's software.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and QCs.

  • Calibration Curve Generation: Generate a linear regression calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Concentration Determination: Determine the concentrations of pentanoic acid in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of pentanoic acid in human plasma. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving the high level of accuracy and precision required in regulated bioanalysis and clinical research. The described sample preparation is simple and efficient, and the chromatographic and mass spectrometric conditions are optimized for sensitive and selective detection. Adherence to the outlined validation procedures will ensure the generation of high-quality, reproducible data for a wide range of research and drug development applications.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018).
  • KCAS Bioanalytical & Biopharmaceutical Services. (2017).
  • Anton, G., Wilson, R., & Zgaga, L. (2022). Pre-analytical sample handling and storage conditions can have a profound effect on the human serum and plasma metabolomes. Metabolomics, 18(1), 1-12.
  • Jansen, E. H. J. M., Beekhof, P. K., & Schenk, E. (2014). Long Term Stability of Parameters of Lipid Metabolism in Frozen Human Serum: Triglycerides, Free Fatty Acids, Total-, HDL-and LDL-cholesterol, Apolipoprotein-A1 and B. Journal of Molecular Biomarkers & Diagnosis, 5(4), 1.
  • Han, J., Lin, K., Sequeira, C., & Borchers, C. H. (2015). An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 854, 86-94.
  • Dei Cas, M., Paroni, R., & Alberti, G. (2020). A validated method for the determination of short-chain fatty acids in human plasma by derivatization and LC-MS/MS analysis.
  • Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules, 26(21), 6444.
  • Frontiers in Pharmacology. (2022). Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know. Retrieved from [Link]

  • Di Pierro, P., Niccolai, E., & Gesi, M. (2022). Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes. Drug Testing and Analysis, 14(9), 1634-1641.

Sources

quantification of short-chain fatty acids using pentanoic-5,5,5-d3 acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantification of Short-Chain Fatty Acids (SCFAs) Using Pentanoic-5,5,5-d3 Acid as Internal Standard

Abstract

Short-chain fatty acids (SCFAs)—primarily acetate, propionate, butyrate, and valerate—are critical biomarkers in microbiome research and drug development, influencing host metabolism and immune homeostasis.[1][2][3] Accurate quantification is challenged by their high volatility, hydrophilicity, and complex biological matrices (feces, plasma). This guide details a robust analytical protocol utilizing This compound (Valeric acid-d3) as a critical Internal Standard (IS). While ideal for quantifying valeric acid via Isotope Dilution Mass Spectrometry (IDMS), this stable isotope also serves as a reliable surrogate for medium-chain SCFAs (isovalerate, caproate) when specific isotopologues are unavailable. We present dual workflows: GC-MS (for high-concentration fecal samples) and LC-MS/MS (for low-abundance serum samples via 3-NPH derivatization).

Introduction & Scientific Rationale

The Analytical Challenge

SCFAs are volatile carboxylic acids (C2–C6). Their analysis is plagued by:

  • Loss during evaporation: Traditional concentration steps often strip the analyte.

  • Matrix Interference: Fecal and plasma matrices contain thousands of co-eluting metabolites.

  • Ionization Suppression: In LC-MS, co-eluting lipids suppress signal; in GC-MS, water damages columns.

The Role of this compound

This compound (


 with deuterium at the terminal methyl) provides a distinct mass shift (+3 Da) from endogenous valeric acid.
  • Causality in Choice: Unlike general external standards, this IS undergoes the exact same extraction physics and derivatization kinetics as the endogenous analyte. It compensates for:

    • Extraction Efficiency: Corrects for partition coefficients into organic solvents (e.g., MTBE).

    • Injection Variability: Normalizes injection volume errors in GC.

    • Ionization Fluctuations: Corrects for matrix effects in the MS source.

Experimental Design & Materials

Reagents:

  • Target Analytes: Acetate, Propionate, Butyrate, Isobutyrate, Valerate, Isovalerate.[1]

  • Internal Standard: this compound (≥99 atom % D).

    • Stock Solution: 10 mM in Ethanol (Store at -20°C).

  • Derivatization Agents (LC-MS only): 3-Nitrophenylhydrazine (3-NPH), EDC·HCl, Pyridine.[1]

  • Extraction Solvents: Diethyl ether or Methyl tert-butyl ether (MTBE) (GC-MS); Acetonitrile/Water (LC-MS).

Protocol A: GC-MS Workflow (Fecal/Cecal Samples)

Best for: High-concentration samples (>10 µM). Relies on direct extraction.[3]

Step-by-Step Methodology
  • Sample Homogenization:

    • Weigh ~50 mg fecal sample into a bead-beating tube.

    • Add 500 µL acidified water (0.5% Phosphoric acid). Acidification protonates SCFAs (

      
      ), driving them into the organic phase.
      
  • Internal Standard Spike:

    • Add 10 µL of This compound (1 mM working solution) to the slurry.

    • Critical Step: Vortex for 10 min to equilibrate IS with the matrix.

  • Liquid-Liquid Extraction (LLE):

    • Add 500 µL MTBE (Methyl tert-butyl ether).

    • Vortex 5 min; Centrifuge at 12,000 x g for 10 min at 4°C.

  • Analysis:

    • Transfer the upper organic layer (MTBE) to a GC vial with a glass insert.

    • Do NOT evaporate. Inject directly.

Instrumental Parameters (GC-MS)
  • Column: High-polarity nitroterephthalic acid modified PEG (e.g., DB-FFAP or ZB-FFAP), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium, 1 mL/min constant flow.

  • Temp Program: 50°C (hold 1 min)

    
     10°C/min 
    
    
    
    240°C (hold 3 min).
  • MS Detection: SIM (Selected Ion Monitoring).

    • Valeric Acid:[1][2][4][5][6][7] m/z 60, 73, 87.

    • This compound: m/z 63 (base peak), 76, 90.

Protocol B: LC-MS/MS Workflow (Serum/Plasma)

Best for: Low-concentration samples (<10 µM). Relies on 3-NPH derivatization.

Step-by-Step Methodology
  • Protein Precipitation:

    • 40 µL Serum + 10 µL This compound (IS mix).

    • Add 150 µL cold Methanol (75%). Vortex and centrifuge (15,000 x g, 10 min).

  • Derivatization Reaction:

    • Transfer 50 µL supernatant to a fresh tube.

    • Add 25 µL 3-NPH (200 mM in 50% ACN).

    • Add 25 µL EDC·HCl (120 mM) + 6% Pyridine.

    • Incubate at 40°C for 30 min. Mechanism: EDC activates the carboxyl group, forming an O-acylisourea intermediate, which reacts with 3-NPH to form a stable hydrazone.

  • Quenching:

    • Add 400 µL 10% ACN/Water to dilute and quench.

  • Analysis:

    • Inject 5 µL onto C18 Column.

Instrumental Parameters (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Ionization: ESI Negative Mode.

  • MRM Transitions:

    • Valeric Acid-3NPH: 236.1

      
       137.1
      
    • Pentanoic-5,5,5-d3-3NPH: 239.1

      
       137.1
      

Visualization of Workflows

SCFA_Workflow cluster_GC GC-MS Route (High Conc) cluster_LC LC-MS/MS Route (Low Conc) Sample Biological Sample (Feces/Plasma) IS_Add Add IS: Pentanoic-5,5,5-d3 Sample->IS_Add Acidify Acidify (H3PO4) Protonate SCFA IS_Add->Acidify Feces Precip Protein Precip (Methanol) IS_Add->Precip Serum Extract LLE Extraction (MTBE/Ether) Acidify->Extract Inject_GC Direct Injection (GC-MS SIM) Extract->Inject_GC Deriv Derivatization (3-NPH + EDC) Precip->Deriv Inject_LC LC-MS/MS (ESI Negative) Deriv->Inject_LC

Caption: Dual-stream workflow for SCFA quantification. GC-MS utilizes direct extraction for high-abundance samples, while LC-MS employs derivatization for high-sensitivity serum analysis.

Data Analysis & Validation

Quantification Logic

Calculate the Response Ratio (


) for Valeric Acid (and surrogates):


Concentration is derived from a calibration curve plotting

vs. Concentration Ratio.[2]

Note on Surrogate Use: If Pentanoic-5,5,5-d3 is used to quantify other SCFAs (e.g., Isovaleric acid), ensure to validate the Relative Response Factor (RRF), as ionization efficiencies may differ slightly despite similar structures.

Validation Criteria (Self-Validating System)
ParameterAcceptance CriteriaTroubleshooting
Linearity (

)
> 0.995Check IS pipetting accuracy; fresh derivatization reagents.
IS Recovery 80% - 120%If low: Matrix suppression (dilute sample) or phase separation issue.
Precision (CV) < 15%Check vortex efficiency; ensure GC liner is clean.
Retention Shift < 0.1 minDeuterium effect is negligible on C18; slight shift on GC is normal.

References

  • Han, J., et al. (2015). "Liquid chromatography–mass spectrometry method for the quantitative determination of short-chain fatty acids in human feces."[8] Analytical Chemistry. Link

  • Liebisch, G., et al. (2019). "Quantification of fecal short chain fatty acids by LC-MS/MS following derivatization with 3-nitrophenylhydrazine." Journal of Chromatography B. Link

  • Garcia-Villalba, R., et al. (2012). "Alternative method for gas chromatography-mass spectrometry analysis of short-chain fatty acids in faecal samples."[4] Journal of Separation Science. Link

  • Primec, M., et al. (2017). "Clinical applications of short-chain fatty acid analysis." Analytical Biochemistry. Link

Sources

Application Notes and Protocols for GC-MS Derivatization of Pentanoic-5,5,5-d3 Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Derivatization in Short-Chain Fatty Acid Analysis

Pentanoic-5,5,5-d3 acid, a deuterated stable isotope of valeric acid, serves as a critical internal standard in metabolomics and pharmacokinetic studies for the quantification of short-chain fatty acids (SCFAs). Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, SCFAs like pentanoic acid, in their native form, present significant analytical challenges. Their high polarity and propensity for hydrogen bonding lead to poor chromatographic peak shape, tailing, and potential adsorption within the GC system, compromising analytical accuracy and precision.[1][2]

Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar, more volatile derivatives, making them amenable to GC-MS analysis.[3][4] This transformation is essential for enhancing chromatographic resolution, improving thermal stability, and increasing detection sensitivity.[3][5] For this compound, effective derivatization is paramount to ensure its reliable use as an internal standard, mirroring the analytical behavior of its non-labeled counterparts.

This guide provides a detailed exploration of two primary and robust derivatization methodologies for this compound: Esterification (Alkylation) and Silylation . Each section will delve into the underlying chemical principles, offer step-by-step protocols, and discuss the relative merits and considerations for their application in a research or drug development setting.

Method 1: Esterification via Boron Trifluoride-Methanol (BF3-Methanol)

Esterification is a widely employed derivatization technique for carboxylic acids, converting them into their corresponding esters.[1][6] The use of BF3-methanol is a rapid and convenient method for producing fatty acid methyl esters (FAMEs).[7] The reaction mechanism involves the protonation of the carboxyl group by the Lewis acid catalyst (BF3), rendering it more susceptible to nucleophilic attack by methanol.[1] This process results in the formation of a methyl ester, which is significantly more volatile and less polar than the parent carboxylic acid.

Causality of Experimental Choices:
  • BF3 as a Catalyst: Boron trifluoride is a highly effective catalyst that accelerates the esterification reaction, allowing for completion in a relatively short time and at moderate temperatures.[1]

  • Methanol as the Alkylating Agent: Methanol provides the methyl group for the ester formation, resulting in fatty acid methyl esters (FAMEs), which have excellent stability and are well-characterized in GC-MS analysis.[1]

  • Heating: A moderate heating step (e.g., 60-70°C) is crucial to drive the reaction to completion in a reasonable timeframe.[1][8]

  • Extraction with a Non-Polar Solvent: Following the reaction, a liquid-liquid extraction with a non-polar solvent like hexane is necessary to isolate the non-polar FAMEs from the polar reaction mixture (water, excess methanol, and catalyst).[1]

Visualizing the Esterification Workflow

Esterification_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis Sample This compound Sample Drydown Evaporate to Dryness (if in aqueous solvent) Sample->Drydown Add_Reagent Add BF3-Methanol Drydown->Add_Reagent Heat Heat (e.g., 60°C) Add_Reagent->Heat Cool Cool to Room Temp. Heat->Cool Add_Water_Hexane Add Water & Hexane Cool->Add_Water_Hexane Vortex Vortex Add_Water_Hexane->Vortex Separate Separate Layers Vortex->Separate Collect Collect Organic Layer Separate->Collect GCMS Inject into GC-MS Collect->GCMS

Caption: General workflow for the esterification of this compound.

Detailed Protocol: Esterification with BF3-Methanol

Materials and Reagents:

  • This compound standard or sample

  • Boron trifluoride-methanol solution (12-14% w/w)

  • Hexane (GC grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • Micro-reaction vessels (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and tips

  • GC-MS system

Procedure:

  • Sample Preparation:

    • If the sample containing this compound is in an aqueous solvent, evaporate it to complete dryness under a gentle stream of nitrogen.[1]

    • Accurately weigh or pipette a known amount of the dried sample (typically 1-25 mg) into a micro-reaction vessel.[1]

  • Derivatization Reaction:

    • Add 2 mL of the BF3-methanol reagent to the reaction vessel.[1]

    • Securely cap the vessel and vortex briefly to dissolve the sample.

    • Heat the mixture at 60°C for 5-10 minutes.[1] Reaction times may need optimization depending on the sample matrix.

  • Extraction:

    • Cool the reaction vessel to room temperature.[1]

    • Add 1 mL of deionized water and 1 mL of hexane to the vessel.[1]

    • Cap the vessel and vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of the methyl ester into the hexane layer.[1]

    • Allow the layers to separate. The upper layer is the organic (hexane) phase containing the derivatized analyte.[1]

    • Carefully transfer the upper organic layer to a clean vial. For improved dryness, pass the organic layer through a small column of anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an appropriate volume (e.g., 1 µL) of the final hexane solution into the GC-MS system.

Method 2: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation is another prevalent derivatization technique where an active hydrogen in the analyte is replaced by a trimethylsilyl (TMS) group.[5] Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds.[5] BSTFA is a powerful silylating agent commonly used for derivatizing carboxylic acids.[5] The reaction involves the nucleophilic attack of the carboxylate oxygen on the silicon atom of BSTFA, leading to the formation of a TMS ester.

Causality of Experimental Choices:
  • BSTFA as a Silylating Agent: BSTFA is highly reactive and its by-products are volatile, which minimizes interference in the chromatogram.[9] It is effective for a wide range of polar functional groups, including carboxylic acids.[9]

  • Optional Catalyst (TMCS): For sterically hindered or less reactive compounds, a catalyst such as trimethylchlorosilane (TMCS) can be added to the BSTFA to increase the reactivity of the reagent.[6]

  • Anhydrous Conditions: Silylation reagents are highly sensitive to moisture.[3] The presence of water will consume the reagent and lead to poor derivatization yield. Therefore, maintaining anhydrous conditions throughout the procedure is critical.

  • Heating: Similar to esterification, heating is often required to ensure the silylation reaction proceeds to completion.

Visualizing the Silylation Reaction

Silylation_Reaction Reactants This compound + BSTFA Transition Reactants->Transition Products This compound TMS Ester + By-products Transition->Products Heat

Caption: Simplified reaction scheme for the silylation of this compound.

Detailed Protocol: Silylation with BSTFA

Materials and Reagents:

  • This compound standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% TMCS

  • A suitable solvent (e.g., pyridine, acetonitrile, or DMF - ensure it is anhydrous)

  • Micro-reaction vessels (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Pipettes and tips

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, evaporate any residual water under a stream of dry nitrogen.

    • Place a known amount of the dried sample into a micro-reaction vessel.

  • Derivatization Reaction:

    • Add an appropriate volume of anhydrous solvent to dissolve the sample (e.g., 100 µL).

    • Add the BSTFA reagent (e.g., 100 µL). The ratio of sample to reagent may require optimization.

    • Securely cap the vial and vortex briefly.

    • Heat the vial at a specified temperature (e.g., 60-80°C) for a designated time (e.g., 30-60 minutes). The optimal temperature and time will depend on the specific analyte and sample matrix.

  • GC-MS Analysis:

    • After cooling to room temperature, the reaction mixture can often be injected directly into the GC-MS.

    • Inject an appropriate volume (e.g., 1 µL) of the derivatized solution.

Comparative Summary of Derivatization Methods

FeatureEsterification (BF3-Methanol)Silylation (BSTFA)
Principle Conversion to methyl esterConversion to trimethylsilyl (TMS) ester
Reagent Stability Relatively stableHighly moisture-sensitive[3]
Reaction Conditions 60°C for 5-10 mins[1]60-80°C for 30-60 mins
By-products Water, excess methanolVolatile silyl compounds[9]
Post-reaction Cleanup Liquid-liquid extraction required[1]Often direct injection is possible
Derivative Stability Methyl esters are very stable[1]TMS derivatives can be moisture-sensitive[3]
Key Advantage Robust, stable derivativesClean reaction, often no cleanup needed
Key Disadvantage Requires a multi-step extractionHighly sensitive to moisture

Considerations for Deuterated Compounds

When working with deuterated compounds like this compound, it is important to be aware of potential chromatographic isotope effects. Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in GC analysis.[10] This effect is generally small but should be considered when establishing retention time windows for quantification. The choice of derivatization method is unlikely to significantly alter this intrinsic isotopic effect. Both esterification and silylation are suitable for derivatizing deuterated carboxylic acids.[11][12]

Conclusion and Recommendations

Both esterification with BF3-methanol and silylation with BSTFA are effective and widely accepted methods for the derivatization of this compound for GC-MS analysis.

  • Esterification with BF3-methanol is a robust and reliable method that yields highly stable derivatives. It is an excellent choice for complex matrices where a cleanup step is beneficial.

  • Silylation with BSTFA offers a simpler and faster workflow, often eliminating the need for a post-derivatization extraction. However, it requires stringent anhydrous conditions to be successful.

The optimal method will depend on the specific application, sample matrix, available resources, and the desired throughput. Method validation, including assessment of derivatization efficiency, linearity, and reproducibility, is essential for any quantitative analysis.

References

  • Chan, A. N., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical derivatization-based LC-MS/MS method for quantitation of gut microbial short-chain fatty acids. Retrieved from [Link]

  • Agilent. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Retrieved from [Link]

  • MDPI. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules. Retrieved from [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

  • RSC Publishing. (n.d.). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Shimadzu. (2015). Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). MTBSTFA/DMF derivatization reaction with a carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Example of chromatographic method of determining PIDs from GC-PTR-ToF-MS measurements using pentanoic acid. Retrieved from [Link]

  • PubMed. (n.d.). High sensitivity negative ion GC-MS method for detection of desaturated and chain-elongated products of deuterated linoleic and linolenic acids. Retrieved from [Link]

  • RSC Publishing. (2010). Evaluating MTBSTFA derivatization reagents for measuring naphthenic acids by gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). The efficiency of fatty acid derivatization by BF3-methanol in fatty acids analysis by GC-FID. Retrieved from [Link]

  • Springer. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • MDPI. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Effect of derivatization method (KOH and BF3) on fatty acid profile data of boiled Tetracarpidium conophorum, and egusi pudding oils. Retrieved from [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]

  • ResearchGate. (n.d.). Silylation, acylation, and alkylation derivatizing reagents and characteristics. Retrieved from [Link]

  • UCT. (n.d.). Derivatizing Reagents. Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Retrieved from [Link]

Sources

Application Note: High-Precision Quantitation of Pentanoic Acid Using Pentanoic-5,5,5-d3 Acid Internal Standard via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the preparation and validation of calibration curves for Pentanoic acid (Valeric acid) using Pentanoic-5,5,5-d3 acid as a stable isotope-labeled internal standard (SIL-IS). Due to the high volatility and poor ionization of short-chain fatty acids (SCFAs) in reverse-phase LC-MS, this guide incorporates a 3-Nitrophenylhydrazine (3-NPH) derivatization step.[1][2] This workflow ensures regulatory compliance (FDA Bioanalytical Method Validation M10) and corrects for matrix effects in complex biological fluids (plasma, feces, fermentation media).

Introduction & Scientific Rationale

Pentanoic acid (C5:0) is a pivotal microbial fermentation product and a biomarker for gut microbiome health. Accurate quantitation is notoriously difficult due to two physicochemical limitations:

  • Volatility: Significant analyte loss occurs during sample drying/evaporation steps.

  • Poor Ionization: Carboxylic acids ionize weakly in ESI+ and lack a strong chromophore for UV detection.

The Solution: Isotope Dilution with Derivatization

To overcome these challenges, this protocol utilizes This compound .

  • Why d3? The deuterium label is located on the terminal methyl group (C5). Unlike protons on the

    
    -carbon (C2), which can exchange with solvent protons in acidic/basic conditions, the C5 position is chemically inert, ensuring the isotopic label remains intact throughout the derivatization reaction.
    
  • Why Derivatization? Reaction with 3-NPH in the presence of EDC converts the volatile acid into a stable, hydrophobic hydrazide. This lowers the vapor pressure (preventing loss) and introduces a nitrogen-rich moiety that ionizes efficiently in ESI negative mode.

Chemical Safety & Handling

  • Pentanoic Acid (Analyte): Corrosive, stench. Handle in a fume hood.

  • This compound (IS): Hygroscopic. Store at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which alters concentration.

  • Pyridine/EDC: Toxic/Irritant.

Experimental Protocol

Stock Solution Preparation

Note: Do not use plastic tubes for long-term storage of SCFA stocks; they can leach plasticizers or absorb the analyte. Use silanized glass.

ComponentConcentrationSolventStorage
Analyte Stock (A) 10 mg/mL Pentanoic AcidMethanol-20°C (1 month)
IS Stock (B) 1.0 mg/mL Pentanoic-5,5,5-d3Methanol-20°C (6 months)
Working IS (WIS) 10

g/mL (dilute Stock B)
50% MethanolPrepare Fresh
Calibration Standards Preparation

Prepare a set of 8 non-zero standards. The range below is typical for plasma/fecal analysis (0.1


g/mL to 100 

g/mL).

Dilution Scheme (Solvent: 50% Methanol):

  • STD 8 (ULOQ): 100

    
    g/mL
    
  • STD 7: 50

    
    g/mL
    
  • STD 6: 20

    
    g/mL
    
  • STD 5: 10

    
    g/mL
    
  • STD 4: 5

    
    g/mL
    
  • STD 3: 1

    
    g/mL
    
  • STD 2: 0.5

    
    g/mL
    
  • STD 1 (LLOQ): 0.1

    
    g/mL
    
  • Blank: Solvent only (No Analyte, No IS)

  • Zero: Solvent + IS (No Analyte)

Derivatization Workflow (3-NPH Method)

This reaction must be performed on both Standards and Samples identically.

  • Aliquot: Transfer 40

    
    L of Standard/Sample into a glass vial.
    
  • Spike IS: Add 10

    
    L of Working IS (WIS)  to all tubes (except Blanks).
    
  • Reagent A (Activator): Add 20

    
    L of 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in water.
    
  • Reagent B (Derivatizer): Add 20

    
    L of 200 mM 3-NPH in 50% Methanol/Water (with 6% Pyridine).
    
  • Incubate: Vortex and heat at 40°C for 30 minutes.

  • Quench/Dilute: Add 910

    
    L of 10% Acetonitrile in water.
    
    • Expert Note: This high dilution factor (1:25 total) reduces the matrix effect and prevents saturation of the MS detector.

Visualization: Workflow & Logic

Diagram 1: 3-NPH Derivatization & Analysis Workflow

This diagram illustrates the critical path from raw sample to quantifiable data, highlighting the chemical transformation.

G cluster_0 Preparation cluster_1 Reaction (Derivatization) cluster_2 Analysis Node1 Raw Sample / Std (Pentanoic Acid) Node2 Add IS (Pentanoic-5,5,5-d3) Node1->Node2 Node3 Add 3-NPH + EDC + Pyridine Node2->Node3 Node4 Incubate 40°C, 30 min Node3->Node4 Node5 Stable Hydrazide Derivative Formed Node4->Node5 Stabilization Node6 LC-MS/MS (ESI Negative) Node5->Node6

Caption: Step-by-step derivatization workflow converting volatile Pentanoic acid into a stable hydrazide for MS analysis.

LC-MS/MS Conditions

To ensure separation of Pentanoic acid from its isomers (e.g., 2-methylbutyric acid, isovaleric acid), a C18 column with high aqueous stability is required.

  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8

    
    m) or equivalent.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 15% B to 50% B over 10 minutes (Isomeric separation is critical).

  • Ionization: ESI Negative Mode (MRM).

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Collision Energy (V)
Pentanoic-3-NPH 236.1 137.1 22

| Pentanoic-d3-3-NPH | 239.1 | 137.1 | 22 |

Note: The product ion 137.1 corresponds to the 3-nitrophenylhydrazine moiety, which is common to both, but the precursor shift (+3 Da) provides specificity.

Data Processing & Validation (Self-Validating System)

Calculation Logic

Do not use absolute peak areas. You must use the Response Ratio .



Plot Response Ratio (Y) vs. Concentration (X) . Use a Linear Regression with 1/x² weighting . The weighting is mandatory because SCFA variance typically increases with concentration (heteroscedasticity).

Acceptance Criteria (FDA/EMA Guidelines)

To ensure the trustworthiness of your curve, apply these rules from the FDA Bioanalytical Method Validation Guidance (2018):

  • Linearity:

    
    .
    
  • Accuracy: The back-calculated concentration of standards must be within

    
     of nominal ( 
    
    
    
    for LLOQ).
  • Precision: The CV% of replicates must be

    
     (
    
    
    
    for LLOQ).
  • Zero Sample: The internal standard interference at the analyte retention time must be

    
     of the LLOQ response.
    
Diagram 2: Calibration Logic

This diagram visualizes how the Internal Standard corrects for errors.

Logic cluster_analyte Analyte Signal cluster_is Internal Standard Signal NodeA Injection Error / Matrix Effect (e.g., Ion Suppression) NodeB Pentanoic Acid Signal Drops by 20% NodeA->NodeB NodeC Pentanoic-d3 Signal Drops by 20% NodeA->NodeC NodeD Ratio Calculation (Analyte / IS) NodeB->NodeD NodeC->NodeD NodeE Result: Error Cancelled Out Accurate Quantitation NodeD->NodeE

Caption: Mechanism of Error Correction. Since Analyte and d3-IS experience identical suppression, their ratio remains constant.

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
High Background in Blank ContaminationSCFAs are ubiquitous (sweat, lab air). Use fresh solvents and bake glassware at 200°C. Avoid plasticizers.
Non-Linear Curve SaturationThe 3-NPH derivative ionizes very strongly. If the curve flattens at the top, dilute samples further or use a less sensitive MS transition.
Peak Tailing Column Age / pHEnsure Mobile Phase A is acidic (pH ~3) to keep the hydrazide protonated/neutral as required for retention.
Low IS Recovery Derivatization FailureCheck the EDC quality. EDC hydrolyzes in moisture. Use fresh EDC powder stored at -20°C.

References

  • US Food and Drug Administration (FDA). (2018).[3][4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Han, J., et al. (2015). Liquid chromatography-mass spectrometry method for the quantitative analysis of short-chain fatty acids in human stool. Analytica Chimica Acta. Retrieved from [Link]

  • Shimadzu Corporation. LC-MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

  • Protocols.io. (2024).[6][7] 3-NPH derivatization of short chain fatty acid. Retrieved from [Link]

Sources

using pentanoic-5,5,5-d3 acid for metabolic flux analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Flux Analysis Using Pentanoic-5,5,5-d3 Acid

Abstract

This application note details the protocol and mechanistic basis for using this compound (Valeric acid-d3) as a metabolic tracer. Unlike uniform glucose or glutamine tracers, this odd-chain fatty acid (OCFA) provides a unique dual-entry mechanism into the TCA cycle. It serves as a specific probe for mitochondrial


-oxidation efficiency and anaplerotic flux via the propionyl-CoA pathway. This guide covers experimental design, sample preparation, GC-MS methodology, and isotopologue distribution analysis.

Mechanistic Basis & Tracer Fate

The utility of Pentanoic-5,5,5-d3 lies in its specific cleavage during mitochondrial


-oxidation. As a 5-carbon fatty acid, it does not fully degrade into Acetyl-CoA units. Instead, it yields one Acetyl-CoA and one Propionyl-CoA.[1]
The Labeling Logic
  • Tracer Structure:

    
     (Label at the 
    
    
    
    -terminal methyl group).
  • 
    -Oxidation Cleavage:  Occurs between C2 and C3.
    
    • Acetyl-CoA (C1-C2): Contains the carboxyl end. Result: Unlabeled (M+0).

    • Propionyl-CoA (C3-C4-C5): Retains the

      
      -terminal 
      
      
      
      group. Result: Labeled (M+3).

This split allows researchers to trace flux specifically entering the TCA cycle at the Succinyl-CoA node (anaplerosis) without the confounding background of Acetyl-CoA entry from the same molecule.

Pathway Visualization

PentanoateMetabolism cluster_mito Mitochondrial Matrix Pentanoate This compound (M+3) PropionylCoA Propionyl-CoA (M+3) Pentanoate->PropionylCoA Beta-Oxidation (Mitochondrial) AcetylCoA Acetyl-CoA (M+0) Pentanoate->AcetylCoA Beta-Oxidation SuccinylCoA Succinyl-CoA (M+3) PropionylCoA->SuccinylCoA Carboxylation & Isomerization TCA TCA Cycle (Succinate -> Fumarate -> Malate) AcetylCoA->TCA Canonical Entry (Citrate Synthase) SuccinylCoA->TCA Anaplerotic Entry

Figure 1: Metabolic fate of this compound. The tracer splits into labeled anaplerotic substrate (Propionyl-CoA) and unlabeled oxidative substrate (Acetyl-CoA).

Experimental Protocol

Reagent Preparation (BSA Conjugation)

Free fatty acids (FFAs) exhibit poor solubility in aqueous media and can be lipotoxic at high concentrations. Conjugation to Fatty Acid Free (FAF) Bovine Serum Albumin (BSA) is mandatory .

  • Stock Solution (200 mM): Dissolve this compound in 100% ethanol.

  • BSA Vehicle (10%): Dissolve FAF-BSA in PBS or base media at 37°C. Filter sterilize (0.22

    
    m).
    
  • Conjugation (5 mM Working Stock):

    • Add the ethanolic fatty acid dropwise to the warm BSA solution while stirring.

    • Ratio: Target a molar ratio of ~3-5 fatty acid molecules per BSA molecule.

    • Stir at 37°C for 30-60 minutes until the solution is clear.

    • Storage: Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Cell Culture Treatment
  • Cell Type: Suitable for high metabolic activity lines (e.g., HepG2, C2C12 myotubes, primary cardiomyocytes).

  • Dosing: 100

    
    M – 500 
    
    
    
    M final concentration.
  • Media: Use glucose-free or low-glucose media if testing mitochondrial dependency, or standard media to assess substrate competition.

  • Duration:

    • Flux Dynamic: 30 min – 4 hours (for rate of appearance).

    • Isotopic Steady State: 12 – 24 hours (for total contribution).[2]

Metabolite Extraction (Quenching)

Metabolic turnover is rapid (seconds). Immediate quenching is critical.

  • Wash: Rapidly wash cells 1x with ice-cold PBS.

  • Quench: Add -80°C 80% Methanol / 20% Water directly to the plate (e.g., 1 mL per 6-well).

  • Scrape: Scrape cells on dry ice. Transfer to microcentrifuge tubes.

  • Lyse: Vortex vigorously or sonicate (3 cycles, 10s on/off) at 4°C.

  • Separate: Centrifuge at 16,000 x g for 15 min at 4°C.

  • Dry: Transfer supernatant to glass vials. Evaporate to dryness using a SpeedVac or N2 stream.

GC-MS Methodology

Gas Chromatography-Mass Spectrometry is preferred for TCA intermediates due to superior separation of isomers (e.g., Citrate vs. Isocitrate).

Derivatization (MOX-TBDMS)

This two-step method protects keto groups and silylates acidic protons, making polar metabolites volatile.

  • Methoximation: Add 20

    
    L Methoxyamine hydrochloride (20 mg/mL in pyridine). Incubate 90 min at 30°C.
    
    • Purpose: Stabilizes

      
      -keto acids (Pyruvate, 
      
      
      
      -KG) and prevents decarboxylation.
  • Silylation: Add 80

    
    L MTBSTFA + 1% TBDMCS. Incubate 60 min at 70°C.
    
    • Purpose: Adds tert-butyldimethylsilyl (TBDMS) groups. Generates [M-57]

      
       fragments (loss of tert-butyl group) which are highly stable and informative.
      
GC-MS Instrument Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25

    
    m).
    
  • Carrier Gas: Helium (1 mL/min constant flow).

  • Inlet: Splitless mode, 280°C.

  • Temperature Program:

    • Initial: 100°C (hold 2 min).

    • Ramp: 10°C/min to 300°C.

    • Final: 300°C (hold 5 min).

  • MS Source: Electron Impact (EI), 70 eV, 230°C.

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

When using TBDMS derivatives, analyze the [M-57]


 fragment.
MetaboliteDerivativeFormula (TBDMS)Unlabeled Ion (m/z)M+3 (Tracer) Ion (m/z)Interpretation
Succinate 2-TBDMSC16H34O4Si2289292Direct entry from Propionyl-CoA.
Fumarate 2-TBDMSC16H32O4Si2287290Downstream of Succinate.
Malate 3-TBDMSC22H46O5Si3419422Downstream of Fumarate.
Citrate 4-TBDMSC30H60O7Si4591594Formed from M+3 OAA + M+0 Acetyl-CoA.
Glutamate 3-TBDMSC23H49NO4Si3432435Proxy for

-Ketoglutarate.
Calculating Flux

The M+3 enrichment in Succinate represents the fraction of the TCA cycle pool fueled by the odd-chain fatty acid anaplerosis.



Where 

is the abundance of isotopologue

, and

is the number of labeled carbons possible (3 for this tracer).
Analytical Workflow Diagram

Workflow Sample Cell/Tissue Sample Extract Extraction (MeOH/H2O) Sample->Extract Deriv Derivatization (MTBSTFA) Extract->Deriv GCMS GC-MS Analysis (EI Source) Deriv->GCMS Data MID Analysis (M+3 Enrichment) GCMS->Data

Figure 2: Analytical workflow for processing samples treated with this compound.

References

  • Brunengraber, H., & Roe, C. R. (2006). Anaplerotic molecules: current and future. Journal of Inherited Metabolic Disease. Link

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Pfeiffer, M., et al. (2011). Odd-chain fatty acids as biomarkers for dietary intake. American Journal of Clinical Nutrition. Link

  • Young, J. D., et al. (2011). Metabolic flux analysis of carbon metabolism in mammalian cells. Metabolic Engineering. Link

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link

Sources

Application Note: High-Efficiency Extraction and GC-MS Quantification of Valeric Acid in Fecal Matrices using Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, field-validated protocol for the extraction and quantification of Valeric Acid (Pentanoic Acid) from complex fecal matrices. By utilizing Valeric Acid-d3 as a surrogate internal standard (IS) in an Isotope Dilution Mass Spectrometry (IDMS) workflow, this method corrects for the significant matrix effects and recovery losses inherent to fecal analysis. The protocol employs a liquid-liquid extraction (LLE) technique under controlled pH conditions, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis in Selected Ion Monitoring (SIM) mode.

Introduction

Valeric acid is a short-chain fatty acid (SCFA) produced by the gut microbiota, particularly by genera such as Oscillibacter and Megasphaera. Unlike the more abundant acetate, propionate, and butyrate, valeric acid is present in lower concentrations and shares structural homology with the neurotransmitter GABA, making its precise quantification critical for gut-brain axis research.

The Challenge: Fecal samples are heterogeneous, semi-solid matrices with high bacterial load and enzymatic activity. Traditional extraction methods often suffer from:

  • Incomplete Recovery: Valeric acid can remain trapped in the solid particulate matter.

  • Volatility Losses: Significant analyte loss occurs during sample concentration (evaporation).

  • Matrix Interference: Co-eluting compounds in feces suppress ionization signals.

The Solution: This protocol utilizes Valeric Acid-d3 (deuterated standard). Because the physicochemical properties of the deuterated isotopologue are nearly identical to the analyte, it compensates for extraction inefficiency and signal suppression. If 60% of the analyte is lost during extraction, 60% of the standard is also lost; the ratio remains constant, ensuring accurate quantification.

Principle of the Method

Acid-Base Partitioning Logic

Valeric acid has a pKa of approximately 4.[1]82. In neutral fecal water (pH ~6-7), it exists primarily as the valerate anion (


), which is water-soluble and poorly extractable into organic solvents.

By acidifying the sample to pH < 2.0 (well below the pKa), we force the equilibrium toward the protonated, uncharged form (


). This uncharged species partitions efficiently into the organic phase (Ethyl Acetate) based on the Nernst distribution law.
Isotope Dilution Mass Spectrometry (IDMS)

The d3-labeled standard is spiked before any extraction steps.



This internal calibration renders the method self-validating against recovery losses.

Materials and Reagents

  • Analyte: Valeric Acid (Pentanoic Acid), analytical grade (≥99%).[1]

  • Internal Standard: Valeric Acid-d3 (e.g., 5,5,5-d3 or 2,2,3,3-d4 depending on availability).

  • Extraction Solvent: Ethyl Acetate (HPLC Grade). Note: Diethyl ether can be used but Ethyl Acetate is less volatile and safer.

  • Acidification Buffer: 1 M Hydrochloric Acid (HCl) or 5% Phosphoric Acid.

  • Homogenization Media: 0.5 mm Zirconia/Silica beads (for bead beating).

Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path for sample preparation.

ValericAcidExtraction Sample Frozen Fecal Sample (100-200 mg) Weigh Weigh & Add Beads Sample->Weigh Spike SPIKE: Add d3-Valeric Acid IS (CRITICAL: Before Homogenization) Weigh->Spike Corrects Extraction Loss Acidify Add Acidified Water (pH < 2.0) Spike->Acidify Homogenize Bead Beating (2 x 60s, 6.0 m/s) Acidify->Homogenize Protonation Step Extract Add Ethyl Acetate (1:5 ratio) & Vortex 10 min Homogenize->Extract Centrifuge Centrifuge (10,000 x g, 10 min, 4°C) Extract->Centrifuge Transfer Transfer Organic Supernatant to GC Vial Centrifuge->Transfer GCMS GC-MS Analysis (SIM Mode) Transfer->GCMS

Caption: Step-by-step workflow for the IDMS-based extraction of valeric acid from feces.

Step-by-Step Methodology

Step 1: Sample Weighing

  • Weigh approx. 100 mg of wet fecal sample into a 2 mL reinforced screw-cap tube containing 0.5 mm zirconia beads.

  • Expert Note: Keep samples on dry ice until weighing to prevent volatilization and ongoing fermentation.

Step 2: Internal Standard Spiking & Acidification

  • Add 10 µL of d3-Valeric Acid Working Solution (e.g., 10 mM in water) directly onto the feces.

  • Add 500 µL of Acidified Water (water adjusted to pH 1.5 with HCl).

  • Causality: Adding the IS before homogenization ensures the d3-standard binds to the fecal matrix similarly to the endogenous analyte.

Step 3: Homogenization

  • Homogenize using a bead beater (e.g., Precellys or Omni) for 2 cycles of 60 seconds at 6500 rpm.

  • Wait 30 seconds between cycles to prevent heating (heat increases volatility).

Step 4: Liquid-Liquid Extraction (LLE)

  • Add 1000 µL of Ethyl Acetate to the homogenized slurry.

  • Vortex vigorously for 10 minutes.

  • Mechanism:[2] The protonated valeric acid migrates from the aqueous fecal slurry into the ethyl acetate layer.

Step 5: Phase Separation

  • Centrifuge at 10,000

    
     g for 10 minutes at 4°C.
    
  • The sample will separate into three layers:

    • Top: Organic layer (Ethyl Acetate) containing Valeric Acid & d3-IS.[3]

    • Middle: Protein/lipid precipitate disc.

    • Bottom: Aqueous fecal debris and salts.

Step 6: Collection

  • Carefully pipette 200 µL of the top organic layer into a GC autosampler vial containing a glass insert.

  • Caution: Do not disturb the middle layer. If the organic layer is cloudy, centrifuge again.

Instrumental Analysis (GC-MS)[3][4]

Direct injection of the organic phase is recommended to avoid loss of valeric acid during drying steps.

System: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-WAX UI or HP-INNOWax (High polarity polyethylene glycol), 30m


 0.25mm 

0.25µm.
GC Parameters
ParameterSettingReason
Inlet Temp 240°CEnsures rapid volatilization.
Injection Mode Split (10:1)Prevents column overload from fecal lipids.
Carrier Gas Helium, 1.0 mL/minConstant flow.
Oven Program 40°C (hold 1 min)

10°C/min

240°C (hold 5 min)
Slow ramp separates Valeric from Isovaleric acid.
MS Parameters (SIM Mode)

Selected Ion Monitoring (SIM) is required for sensitivity. You must determine the exact ions based on your specific d3-standard (e.g., terminal methyl d3 vs. alpha d2).

Assuming Valeric Acid-5,5,5-d3:

AnalyteTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Dwell Time
Valeric Acid 60.0 73.041.050 ms
Valeric Acid-d3 63.0 76.044.050 ms

Note: The m/z 60 fragment results from the McLafferty rearrangement. If the deuterium is on the terminal carbon (C5), the fragment retains the deuterium, shifting +3 Da.

Data Analysis & Validation

Calculation

Calculate the Response Ratio (RR):



Use a calibration curve plotted as


 vs. Concentration Ratio to determine the unknown concentration.
Validation Criteria (Self-Validating System)
  • Linearity:

    
     over the range of 10 µM – 5000 µM.
    
  • Recovery: Spike a "blank" matrix (e.g., sterilized fecal slurry) with known Valeric acid. The calculated concentration using the d3-method should be 85-115% of the true value, even if absolute signal area drops due to matrix effects.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal (Both Analyte & IS) pH not low enough.Ensure extraction buffer pH < 2.0. Check pH of slurry.
Poor Peak Shape (Tailing) Column activity or water in injection.Trim column guard (5 cm). Ensure no aqueous phase was transferred.
Isovaleric/Valeric Co-elution Ramp rate too fast.Lower temperature ramp to 5°C/min between 100°C and 150°C.
High Background Noise Dirty inlet liner.Replace liner with a glass wool packed liner to trap non-volatiles.

References

  • Primec, M. et al. (2017). Clinical applications of quantification of short-chain fatty acids in human faeces. Slovenian Medical Journal. 4

  • Garcia-Villalba, R. et al. (2012). Alternative method for gas chromatography-mass spectrometry analysis of short-chain fatty acids in faecal samples.[5][6] Journal of Separation Science. 3

  • Schwaiger, M. et al. (2019). Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. Metabolites.[7] 8

  • ChemicalBook. Valeric acid Properties and Safety. 1

  • Liebisch, G. et al. (2019). A Validated, Fast Method for Quantification of Sterols and Gut Microbiome Derived 5α/β-Stanols in Human Feces by Isotope Dilution LC-High-Resolution MS. ResearchGate. 6

Sources

pentanoic-5,5,5-d3 acid concentration for plasma SCFA analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Plasma Valeric Acid using Pentanoic-5,5,5-d3 Acid

Executive Summary & Scientific Rationale

Short-chain fatty acids (SCFAs) are critical signaling molecules linking the gut microbiome to host metabolism.[1][2][3][4] While acetate, propionate, and butyrate are abundant, Valeric Acid (Pentanoic Acid) exists in human plasma at trace levels (typically 0.5 – 5.0 µM). Accurate quantification at this floor requires high-sensitivity instrumentation (LC-MS/MS or GC-MS) and, crucially, a robust internal standard (IS) strategy to correct for ionization suppression, matrix effects, and extraction losses.[5]

This compound (Valeric acid-d3) is the gold-standard surrogate for valerate quantification.[5] Unlike generic internal standards (e.g., 2-ethylbutyric acid), the d3-isotopologue shares identical chromatographic retention and extraction properties with the analyte, ensuring precise compensation for matrix-induced signal variation.

This protocol details the optimal concentration strategy for this compound in plasma analysis. We utilize a 3-Nitrophenylhydrazine (3-NPH) derivatization LC-MS/MS workflow , which is superior to GC-MS for plasma valerate due to enhanced sensitivity (LOD < 10 nM) and lack of thermal degradation.[5]

Internal Standard Strategy: The Concentration "Sweet Spot"

The concentration of the internal standard is the single most critical variable in quantitative method development.

  • Too Low: High variation (RSD > 15%) due to poor ion statistics; IS peak lost in baseline noise.[5]

  • Too High: Ion suppression of the endogenous analyte (cross-talk) or detector saturation.

Recommended Target: For human plasma, where endogenous valeric acid ranges from 0.5 to 5.0 µM , the optimal this compound concentration in the final injected sample should be ~5.0 µM (approx. 0.5 µg/mL) . This places the IS in the middle of the expected dynamic range, ensuring linearity without masking trace endogenous signals.

Concentration Calculations Table
ComponentTarget Plasma ConcentrationIS Working Solution (100x)Volume Added per 100 µL SampleFinal Conc. in Matrix
This compound 5.0 µM (~515 ng/mL)500 µM (~51.5 µg/mL)10 µL ~4.5 µM
Endogenous Valerate0.5 - 5.0 µMN/AN/AVariable

Technical Note: The IS Working Solution is prepared in 50% Aqueous Acetonitrile to ensure solubility and compatibility with the protein precipitation step.

Detailed Protocol: 3-NPH Derivatization LC-MS/MS

This workflow utilizes chemical derivatization to attach a hydrazine moiety to the carboxylic acid, significantly increasing ionization efficiency in negative ESI mode.

A. Reagents & Materials
  • Analyte: Valeric Acid (Sigma).[5][6][7]

  • Internal Standard: this compound (Cambridge Isotope Labs or equivalent).[5]

  • Derivatization Agents: 3-Nitrophenylhydrazine (3-NPH) HCl; N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) HCl.[1][3][5]

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Pyridine, Formic Acid.[5]

B. Solution Preparation
  • IS Stock Solution (10 mM): Dissolve 1.05 mg this compound in 1 mL ACN. Store at -20°C.

  • IS Working Solution (500 µM): Dilute 50 µL of IS Stock into 950 µL of 50% ACN. This is the spiking solution.

  • Derivatization Reagent A (200 mM 3-NPH): Dissolve in 50% ACN/Water.

  • Derivatization Reagent B (120 mM EDC + 6% Pyridine): Dissolve in 50% ACN/Water.

C. Sample Preparation Workflow
  • Extraction & Spiking:

    • Aliquot 40 µL of plasma into a 1.5 mL Eppendorf tube.

    • Add 10 µL of IS Working Solution (500 µM) .

    • Add 150 µL of 75% ACN (cold) to precipitate proteins.

    • Vortex (30 sec) and Centrifuge (12,000 x g, 10 min, 4°C).

  • Derivatization:

    • Transfer 50 µL of the supernatant to a new vial.

    • Add 25 µL of Reagent A (3-NPH).[5]

    • Add 25 µL of Reagent B (EDC/Pyridine).

    • Incubate at 40°C for 30 minutes (heating block).

  • Quenching & Dilution:

    • Add 400 µL of 10% ACN (0.1% Formic Acid) to quench the reaction.

    • Transfer to LC vial for injection.

Visualization: Experimental Workflow & Decision Tree

Figure 1: Sample Preparation & Logic Flow

Caption: Step-by-step derivatization workflow for plasma SCFA analysis with critical decision points for IS concentration.

SCFA_Workflow cluster_logic IS Concentration Logic Start Plasma Sample (40 µL) Spike Add IS: Pentanoic-5,5,5-d3 (10 µL @ 500 µM) Start->Spike Internal Std Normalization Precip Protein Precipitation (150 µL 75% ACN) Spike->Precip Centrifuge Centrifuge 12,000g, 10 min Precip->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Deriv Derivatization Reaction (3-NPH + EDC, 40°C, 30 min) Supernatant->Deriv Target Carboxylic Acid Quench Quench & Dilute (10% ACN + 0.1% FA) Deriv->Quench LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS Check Check Endogenous Range (0.5 - 5.0 µM) Adjust Target IS Final Conc: ~5.0 µM Check->Adjust

LC-MS/MS Acquisition Parameters

To ensure specificity, use Multiple Reaction Monitoring (MRM) in Negative Ion Mode . The 3-NPH derivative produces a characteristic fragment related to the hydrazine group.

ParameterSetting
Column C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.01% Formic Acid
Mobile Phase B Acetonitrile + 0.01% Formic Acid
Gradient 15% B to 50% B over 10 min
Ion Source Electrospray Ionization (ESI -)
Valeric Acid-3NPH Transition m/z 236.1 → 137.1 (Quantifier)
Pentanoic-5,5,5-d3-3NPH Transition m/z 239.1 → 137.1 (Quantifier)

Note on Transitions: The mass shift of +3 Da in the precursor (m/z 239 vs 236) confirms the presence of the d3-label. The product ion (m/z 137, nitrophenyl group) remains consistent, but the retention time must be identical.

Method Validation & Quality Control

A self-validating system requires monitoring the IS Response Ratio .

  • Linearity: Construct a calibration curve (0.1 – 50 µM Valeric Acid) keeping the Pentanoic-5,5,5-d3 concentration constant at 5.0 µM.

    • Acceptance Criteria: R² > 0.99; Accuracy ±15% at all points.

  • Matrix Effect (ME):

    • Compare IS peak area in Solvent vs. Pooled Plasma.

    • 
      .[5]
      
    • If ME < 80% or > 120%, the 5.0 µM spike level is sufficient to correct, provided the suppression is consistent.

  • Carryover: Inject a blank after the highest standard. The Valeric-d3 signal should be negligible (< 0.1% of working conc).[5]

References

  • Han, J., et al. (2015). "Liquid chromatography–mass spectrometry method for the quantitation of short-chain fatty acids in human feces." Analytica Chimica Acta. Link

    • Establishes the 3-NPH derivatization chemistry found
  • Chan, H. Z., et al. (2021). "Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry." Analytical and Bioanalytical Chemistry. Link

    • Validates the use of deuterated internal standards for low-abundance plasma SCFAs.
  • Sowah, S. A., et al. (2022). "Impact of internal standard selection on measurement results for fatty acids in blood." Journal of Chromatography B. Link

    • Provides statistical grounding for m
  • Primec, M., et al. (2017). "Clinical applications of short-chain fatty acid analysis." Analytical Biochemistry. Link

    • Reference for endogenous physiological ranges of Valeric acid in plasma.

Sources

HPLC method development using pentanoic-5,5,5-d3 acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantitation of Pentanoic Acid (Valeric Acid) using 3-NPH Derivatization and Pentanoic-5,5,5-d3 Internal Standard

Abstract

This application note details a robust workflow for the quantification of Pentanoic acid (Valeric acid) in complex biological matrices (plasma, feces, fermentation broth).[1] Due to the high volatility and poor ionization efficiency of short-chain fatty acids (SCFAs), traditional Reverse-Phase LC-MS/MS often yields poor sensitivity.[1] This protocol utilizes 3-Nitrophenylhydrazine (3-NPH) derivatization to convert Pentanoic acid into a hydrophobic, highly ionizable hydrazide.[1] Critical to this method is the use of Pentanoic-5,5,5-d3 acid as a stable isotope-labeled Internal Standard (IS), which corrects for derivatization efficiency, matrix effects, and ionization suppression.[1]

Scientific Rationale & Mechanism

The Analytical Challenge

Pentanoic acid (


, MW 102.[1]13) presents three primary hurdles in HPLC method development:
  • Retention: It is highly polar, eluting near the void volume on C18 columns.[1]

  • Detection: It lacks a strong chromophore for UV detection and ionizes poorly in ESI due to its high pKa (~4.[1]8) and volatility.[1][2][3][4]

  • Isomer Separation: It must be chromatographically resolved from its structural isomer, Isovaleric acid (3-methylbutanoic acid).[1]

The 3-NPH Solution

Derivatization with 3-NPH in the presence of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Pyridine converts the carboxylic acid into a stable 3-nitrophenylhydrazide.[1]

  • Mechanism: EDC activates the carboxyl group, facilitating nucleophilic attack by the hydrazine moiety of 3-NPH.

  • Benefit: The resulting derivative is significantly more hydrophobic (retentive on C18) and contains a nitro-aromatic ring that enhances ionization in negative ESI mode (

    
    ).[1]
    
The Role of this compound

The d3-isotopologue serves as the ideal IS because it undergoes the exact same derivatization reaction as the analyte.

  • Mass Shift: The d3 label adds +3 Da, allowing mass-spectral differentiation (Analyte:

    
     236; IS: 
    
    
    
    239).
  • Co-Elution & Matrix Correction: The IS co-elutes (with a slight isotope shift) with the analyte, experiencing the exact same matrix suppression/enhancement at the ion source.

Visual Workflows

Figure 1: Reaction Mechanism & Experimental Workflow

G cluster_0 Reagents cluster_1 Reaction (30 min @ 40°C) cluster_2 LC-MS/MS Analysis Acid Pentanoic Acid (Analyte) Intermediate Activated O-Acylisourea Acid->Intermediate IS Pentanoic-5,5,5-d3 (Internal Standard) IS->Intermediate Reagent 3-NPH + EDC (Derivatization Mix) Reagent->Intermediate Product Stable Hydrazide Derivative Intermediate->Product Nucleophilic Attack Separation C18 Separation (Isomer Resolution) Product->Separation Detection MRM Detection (Negative Mode) Separation->Detection

Caption: Workflow showing the parallel derivatization of Analyte and IS, followed by separation and MS detection.

Materials & Reagents

ReagentSpecificationRole
Analyte Pentanoic Acid (Valeric Acid)Target Compound
Internal Standard This compound (99 atom % D)Normalization Reference
Derivatizing Agent 3-Nitrophenylhydrazine (3-NPH) HClChromophore/Ionophore tag
Activator EDC[1][5] · HClCoupling Agent
Catalyst Pyridine (7%) in MethanolBase Catalyst
Mobile Phase A Water + 0.01% Formic AcidAqueous Phase
Mobile Phase B Acetonitrile + 0.01% Formic AcidOrganic Phase

Detailed Protocol

Step 1: Preparation of Stock Solutions
  • IS Stock (1 mg/mL): Accurately weigh 1.0 mg of this compound into a 1.5 mL amber glass vial. Dissolve in 1.0 mL of 50% Methanol. Store at -20°C.

    • Note: Pentanoic acid is volatile.[1] Use gas-tight syringes for transfer if liquid handling is preferred over weighing.[1]

  • Derivatization Reagent (Daily Prep): Dissolve 3-NPH (20 mg) and EDC (20 mg) in 1 mL of Methanol:Water (50:50).

  • Pyridine Solution: Prepare 7% Pyridine in Methanol.

Step 2: Sample Preparation & Derivatization
  • Aliquot: Transfer 50 µL of sample (plasma/fecal extract) into a chemically resistant PCR tube or HPLC vial.

  • Spike IS: Add 10 µL of Pentanoic-5,5,5-d3 working solution (e.g., 10 µg/mL).

  • Add Reagents: Add 20 µL of Derivatization Reagent and 20 µL of Pyridine Solution .

  • Incubate: Vortex gently and incubate at 40°C for 30 minutes .

    • Mechanism Check: The heat drives the amide bond formation. Do not exceed 60°C to prevent degradation.[1]

  • Quench/Dilute: Add 400 µL of 10% Acetonitrile in water. This stops the reaction and aligns the solvent strength with the initial mobile phase conditions.

  • Centrifuge: Spin at 12,000 x g for 5 minutes to pellet any precipitate. Transfer supernatant to LC vial.

Step 3: HPLC-MS/MS Conditions

Chromatography (LC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 15% Initial Hold
1.0 15% Isocratic (Focusing)
8.0 55% Linear Gradient
8.1 98% Column Wash
10.0 98% Wash Hold
10.1 15% Re-equilibration

| 13.0 | 15% | End |

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI), Negative Mode.[1]

  • Capillary Voltage: -2.5 kV.[1]

  • Desolvation Temp: 500°C.

MRM Transitions: | Compound | Precursor (


) | Product (

) | Cone (V) | Collision (eV) | | :--- | :--- | :--- | :--- | :--- | | Valeric-3NPH | 236.1

| 137.1 | 30 | 18 | | Valeric-d3-3NPH | 239.1

| 137.1 | 30 | 18 |[1]

Note: The product ion 137.1 corresponds to the characteristic cleavage of the 3-NPH moiety.

Critical Analysis: The Deuterium Isotope Effect

Researchers must be aware of the "Deuterium Isotope Effect" in Reverse-Phase Chromatography. Deuterated compounds often display slightly weaker lipophilicity than their protium counterparts.[1]

  • Observation: Pentanoic-5,5,5-d3-3NPH may elute 0.05 to 0.1 minutes earlier than the unlabeled Pentanoic-3NPH.[1]

  • Action Item: When setting integration windows in software (e.g., Analyst, MassHunter), ensure the window is wide enough to capture both, or set specific Relative Retention Times (RRT) for the IS.[1] Do not force the software to look for the IS at the exact same time as the analyte if resolution is high.

Figure 2: Isotope Effect & Isomer Separation Logic

D cluster_chrom Chromatographic Elution Order (C18) Peak1 Isovaleric-3NPH (Isomer) Peak2 Pentanoic-d3-3NPH (Internal Standard) Peak1->Peak2 Resolution > 1.5 (Structural Isomers) Peak3 Pentanoic-3NPH (Analyte) Peak2->Peak3 Slight Shift (Isotope Effect)

Caption: Expected elution order. Note the d3-IS elutes slightly before the unlabeled analyte.

Method Validation Parameters

  • Linearity: The method typically demonstrates linearity from 10 nM to 100 µM (

    
    ).[1]
    
  • Recovery: The IS corrects for extraction losses. If IS area counts drop <50% compared to a solvent standard, check for matrix suppression.[1]

  • Stability: 3-NPH derivatives are stable for 48 hours in the autosampler (4°C).

Troubleshooting Guide

  • Low Sensitivity: Check the pH of the mobile phase. While the derivative is detected in negative mode, the separation requires acidic conditions (Formic acid) to keep the peak sharp. Ensure the MS source temperature is high enough to desolvate the derivatives.

  • Peak Tailing: Usually indicates secondary interactions.[1] Increase the buffer strength (e.g., 10mM Ammonium Formate) or verify the column age.

  • No Reaction: Ensure EDC is fresh. EDC hydrolyzes rapidly in moisture.[1] Store EDC desicated at -20°C.

References

  • Han, J., et al. (2013).[1][3] "Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS." Analytica Chimica Acta.

  • Triebl, A., & Wenk, M. R. (2018). "Analytical considerations of stable isotope labeling in lipidomics." Journal of Chromatography B. (Discusses Deuterium Isotope Effect).

  • Shimadzu Application News. "Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives)."

Sources

Application Note: High-Sensitivity Quantitation of Pentanoic-5,5,5-d3 Acid (Valeric Acid-d3) via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the targeted quantitation of Pentanoic-5,5,5-d3 acid (Valeric acid-d3) in biological matrices. While short-chain fatty acids (SCFAs) are notoriously difficult to analyze due to high volatility and poor ionization efficiency, this protocol utilizes 3-Nitrophenylhydrazine (3-NPH) derivatization to overcome these limitations.[1]

This method transforms the volatile fatty acid into a stable, hydrophobic hydrazone derivative, enhancing ionization efficiency by 100-fold in negative electrospray ionization (ESI) mode. This guide is optimized for researchers using this compound either as a stable isotope internal standard (IS) or as a tracer in metabolic flux studies.

Chemical Principle & Reaction Mechanism

The core challenge in measuring valeric acid is its lack of a strong chromophore or ionizable group. The 3-NPH derivatization reaction, catalyzed by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Pyridine, targets the carboxylic acid group.

Reaction Logic:

  • Activation: EDC activates the carboxylic acid of Pentanoic-d3 acid to form an O-acylisourea intermediate.

  • Nucleophilic Attack: The hydrazine group of 3-NPH attacks the activated intermediate.

  • Stabilization: Pyridine acts as a catalyst/base to facilitate the reaction, yielding a stable amide bond (hydrazide).

Reaction Scheme (DOT Visualization)

ReactionScheme Substrate This compound (Analyte) Intermediate O-acylisourea (Active Intermediate) Substrate->Intermediate Activation (EDC) Reagent 3-NPH + EDC (Reagents) Reagent->Intermediate Product 3-NPH-Valeric-d3 Derivative (Stable Hydrazide) Intermediate->Product Nucleophilic Attack (Pyridine catalyzed)

Figure 1: Reaction pathway converting Pentanoic-d3 acid into a mass-spectrometry compatible hydrazide derivative.

Materials & Reagents

ComponentGrade/SpecificationRole
This compound >98% Isotopic PurityAnalyte / Internal Standard
3-Nitrophenylhydrazine (3-NPH) HCl salt, 97%Derivatization Agent
EDC-HCl Commercial GradeCoupling Agent
Pyridine AnhydrousCatalyst
Formic Acid LC-MS GradeMobile Phase Modifier
Acetonitrile (ACN) LC-MS GradeMobile Phase / Solvent

Experimental Protocol

Stock Solution Preparation[2][3][4]
  • Stock A (Target): Dissolve this compound in 50% Aqueous Acetonitrile to a concentration of 1 mg/mL.

  • Derivatization Reagent (Prepare Fresh):

    • Solvent: 75% Methanol / 25% Water.

    • 3-NPH Solution: 200 mM 3-NPH in solvent.[2]

    • EDC/Pyridine Solution: 120 mM EDC + 6% Pyridine in solvent.[2]

Sample Preparation Workflow

This workflow ensures the volatile d3-acid is captured before it evaporates.

Workflow Sample Biological Sample / Standard (40 µL) ProteinPrecip Protein Precipitation (Add 120 µL cold ACN) Sample->ProteinPrecip Supernatant Collect Supernatant (After Centrifugation) ProteinPrecip->Supernatant DerivMix Derivatization Mix Add 20 µL 3-NPH + 20 µL EDC/Pyridine Supernatant->DerivMix Incubate Incubation 40°C for 30 mins DerivMix->Incubate Quench Quench Reaction Add 0.1% Formic Acid (Dilute to range) Incubate->Quench Analysis LC-MS/MS Injection Quench->Analysis

Figure 2: Step-by-step sample preparation workflow for 3-NPH derivatization.

Critical Step: Do not dry down the samples before derivatization. Pentanoic acid is volatile; drying will result in significant analyte loss. Derivatize directly in the liquid phase.

Mass Spectrometry Transition Settings

The 3-NPH derivative ionizes intensely in Negative Mode . The fragmentation pattern is dominated by the cleavage of the amide bond, releasing the 3-nitrophenylhydrazine moiety.

Calculated Masses
  • Valeric Acid (

    
    ):  102.07 Da
    
  • Valeric-d3 Acid (

    
    ):  105.09 Da
    
  • 3-NPH Tag (

    
    ):  153.05 Da
    
  • Reaction Loss (

    
    ):  18.01 Da
    
  • Derivative Mass (Neutral):

    
     Da
    
  • Precursor Ion [M-H]⁻: 239.12 Da

MRM Table (Triple Quadrupole)
Compound NamePolarityPrecursor (m/z)Product (m/z)Dwell (ms)Cone Voltage (V)Collision Energy (eV)Role
Pentanoic-d3-3NPH Negative239.1 137.1 203022Quantifier
Pentanoic-d3-3NPHNegative239.1152.1203018Qualifier
Pentanoic-3NPH (Unlabeled)Negative236.1137.1203022Reference

Note on Transitions:

  • 137.1 m/z: This is the characteristic 3-nitrophenyl anion fragment (

    
    ). Since the deuterium label is on the fatty acid chain (Pentanoic-5,5,5-d3), the tag fragment remains unlabeled (137.1), making it a consistent product ion for both labeled and unlabeled forms.
    
  • 152.1 m/z: Represents a secondary fragmentation pathway often used for qualification.

LC Method Conditions

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Column Temp: 40°C

  • Flow Rate: 0.35 mL/min

  • Injection Vol: 2-5 µL

  • Mobile Phase A: Water + 0.01% Formic Acid[3]

  • Mobile Phase B: Acetonitrile + 0.01% Formic Acid[3]

Gradient Profile:

  • 0.0 min: 15% B

  • 2.0 min: 15% B (Isocratic hold for polar separation)

  • 9.0 min: 55% B (Linear ramp)

  • 9.1 min: 95% B (Wash)

  • 11.0 min: 95% B

  • 11.1 min: 15% B (Re-equilibration)

  • 13.0 min: Stop

Troubleshooting & Validation (E-E-A-T)

Stability

The 3-NPH derivatives are stable for up to 7 days in the autosampler at 4°C. However, the underivatized Pentanoic-d3 is highly volatile.

  • Risk: Evaporation during sample handling.

  • Control: Keep samples capped and at 4°C until the moment of derivatization. Do not use nitrogen blow-down evaporation.

Matrix Effects

Fecal and plasma matrices contain high levels of endogenous SCFAs.

  • Validation: If using Pentanoic-d3 as an Internal Standard, ensure no "cross-talk" occurs from high concentrations of unlabeled Valeric acid (m/z 236 -> 137) into the d3 channel (239 -> 137). The +3 Da mass difference is sufficient for unit resolution quadrupoles, but peak purity should be monitored.

Isomer Separation

Pentanoic acid (Valeric) has structural isomers like Isovaleric acid (3-methylbutanoic acid) and 2-methylbutyric acid .

  • Differentiation: These isomers have identical masses (and d3-analogs will also be isobaric). They must be separated chromatographically.

  • Check: Under the listed LC conditions, Isovaleric acid typically elutes before Valeric acid. Ensure your gradient is shallow enough (15-55% B) to resolve these peaks.

References

  • Han, J., et al. (2015). "Liquid chromatography-mass spectrometry method for profiling of short-chain fatty acids in bacterial samples." Analytical Chemistry. [Link][4]

    • Core Reference: Establishes the 3-NPH derivatization protocol and fragment
  • Liebisch, G., et al. (2019). "Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry." Lipidomics. [Link]

    • Validation Source: Provides detailed MRM transitions and gradient optimization for C2-C6 f
  • Zeng, M., & Cao, H. (2018). "Fast quantification of short-chain fatty acids in human feces by isotope-labeled derivatization LC-MS/MS." Journal of Chromatography B. [Link]

    • Isotope Insight: Discusses the use of deuterated analogs and potential isotope effects in chrom

Sources

Troubleshooting & Optimization

resolving peak tailing of pentanoic-5,5,5-d3 acid in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing of Pentanoic-5,5,5-d3 Acid

To: Analytical Development Team From: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Guide for Valeric Acid-d3 (Pentanoic-5,5,5-d3) Peak Asymmetry

Introduction: The "Why" Behind the Tailing

This compound is a deuterated internal standard (IS) primarily used for the quantification of short-chain fatty acids (SCFAs). While the deuterium label increases the mass (M+3), it does not significantly alter the physicochemical properties compared to the native acid.

The root cause of peak tailing for this molecule lies in its carboxylic acid moiety (


) .
  • Mixed-Mode Retention (LC): At neutral pH, the deprotonated anion interacts with positively charged residual silanols on the silica support, causing "drag."

  • Adsorption (GC): The free acid group forms strong hydrogen bonds with active sites (silanols, metal oxides) in the injection liner or column head.

Because this is an Internal Standard, peak tailing compromises the integration accuracy of your target analyte, directly inflating the %CV of your quantification. The following modules provide self-validating protocols to resolve this.

Module 1: Liquid Chromatography (LC-MS/UV)

Primary Issue: Secondary Silanol Interactions & Ionization State

FAQ 1: My mobile phase is 0.1% Formic Acid. Why is it still tailing?

Diagnosis: 0.1% Formic acid (pH ~2.7) is often insufficient to fully suppress the ionization of pentanoic acid, especially if the column has high silanol activity. The Fix: You must drive the pH at least 2 units below the


 (Target pH < 2.8) or increase ionic strength to mask silanols.

Protocol A: Mobile Phase Optimization

  • Step 1: Switch from Formic Acid to Difluoroacetic Acid (DFA) or 0.1% Trifluoroacetic Acid (TFA) . TFA is a stronger acid and an ion-pairing agent that masks silanols.

    • Note: TFA can suppress MS signal. If MS sensitivity is critical, use DFA.

  • Step 2: If using Formic acid is mandatory, add 5mM Ammonium Formate . The added ionic strength competes with the analyte for silanol binding sites.

FAQ 2: Which column chemistry prevents "acid drag"?

Diagnosis: Standard C18 columns often have exposed silanols.[1] The Fix: Use a column with "Polar Embedded" groups or high-density end-capping.

Column TypeMechanismSuitability for Pentanoic-d3
Standard C18 Hydrophobic interactionPoor (High tailing risk)
C18 with Polar Embedded Group Shielded silanolsExcellent (Best peak shape)
Pentafluorophenyl (PFP) Pi-Pi / H-bondingGood (Alternative selectivity)
Visualization: LC-MS Optimization Logic

LC_Optimization Start Problem: Tailing Pentanoic-d3 Peak Check_pH Check Mobile Phase pH Start->Check_pH Is_pH_Low Is pH < 3.0? Check_pH->Is_pH_Low Adjust_pH Action: Add 0.1% DFA or TFA Is_pH_Low->Adjust_pH No Check_Col Check Column Chemistry Is_pH_Low->Check_Col Yes Adjust_pH->Check_Col Is_Endcapped Is Column Polar-Embedded? Check_Col->Is_Endcapped Switch_Col Action: Switch to C18-Polar Embedded Is_Endcapped->Switch_Col No Success Symmetric Peak (As < 1.2) Is_Endcapped->Success Yes Switch_Col->Success

Caption: Decision tree for isolating LC-MS peak tailing causes. Blue nodes represent diagnostic steps; Yellow nodes represent corrective actions.

Module 2: Gas Chromatography (GC-MS)

Primary Issue: Active Site Adsorption (Liner & Column)

FAQ 1: I am analyzing the free acid. Why does the peak disappear or tail heavily?

Diagnosis: Free carboxylic acids react with "active sites" (hydroxyl groups) on glass liners and glass wool. The d3-label does not protect the carboxyl group from this interaction. The Fix: You must use "Deactivated" consumables or specific Free Fatty Acid phases.

Protocol B: System Deactivation (Free Acid Analysis)

  • Liner: Switch to a Ultra-Inert (UI) Liner with quartz wool (not glass wool) or a baffled liner without wool.

  • Column: Use a Nitroterephthalic acid modified polyethylene glycol (PEG) column (e.g., DB-FFAP or HP-FFAP ). The acidic modification saturates active sites, allowing the pentanoic acid to elute symmetrically.

  • Solvent: Dissolve the standard in a non-polar solvent (DCM or Hexane) rather than Methanol, which can expand the solvent vapor volume too much and cause backflash (leading to tailing).

FAQ 2: When should I derivatize?

Diagnosis: If you require high sensitivity (ppb levels), free acid analysis is too risky due to adsorption. The Fix: Mask the polar -COOH group by converting it to an ester or silyl derivative.

Protocol C: MTBSTFA Derivatization

  • Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% TBDMCS.

  • Mechanism: Replaces the acidic proton with a bulky t-butyldimethylsilyl group.

  • Procedure:

    • Add 50 µL sample + 50 µL MTBSTFA to a vial.

    • Incubate at 60°C for 30 mins.

    • Inject.

  • Result: The "Pentanoic-d3-TBDMS" derivative is non-polar, stable, and elutes with perfect symmetry on standard 5-MS columns.

Visualization: GC-MS Workflow Selection

GC_Workflow Start Start: GC-MS Method Sensitivity Required Sensitivity? Start->Sensitivity High_Sens High (ppb level) Sensitivity->High_Sens Mod_Sens Moderate (ppm level) Sensitivity->Mod_Sens Deriv Path A: Derivatization High_Sens->Deriv FreeAcid Path B: Free Acid Mod_Sens->FreeAcid Action_Deriv Use MTBSTFA Run on 5-MS Column Deriv->Action_Deriv Action_Free Use FFAP Column Ultra-Inert Liner FreeAcid->Action_Free

Caption: Selection guide for GC-MS approach based on sensitivity requirements. Derivatization is preferred for trace analysis to eliminate tailing.

Module 3: System-Level Checks (The "Hidden" Killers)

Even with the right chemistry, hardware faults can ruin the peak shape of this compound.

SymptomPotential Hardware CauseVerification Step
Fronting + Tailing (Shark Fin) Column OverloadDilute sample 1:10. If peak shape improves, you are overloading the stationary phase.
Broad Tailing Dead Volume (LC)Check the connection between the column outlet and the MS source. Use PEEK fingertight fittings properly seated (zero dead volume).
Ghost Peaks / Tailing Carryover (LC/GC)Run a blank injection (Solvent only). If the d3 peak appears, replace the needle wash solvent or GC septum.
References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7991, Pentanoic Acid. Retrieved from [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

Sources

Technical Support Center: High-Sensitivity Quantitation of Pentanoic Acid in Urine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects in Urine Analysis with Pentanoic-5,5,5-d3 Acid

Status: Operational | Lead Scientist: Dr. A. Vance | Updated: 2025-05-15

Introduction: The Matrix Challenge

Welcome to the Technical Support Center. You are likely here because quantifying short-chain fatty acids (SCFAs) like pentanoic acid (valeric acid) in urine is presenting significant analytical hurdles.

Urine is a hostile matrix for LC-MS/MS. It contains high concentrations of salts, urea, and creatinine, which compete for ionization energy in the electrospray source. This phenomenon, known as Matrix Effect (ME) , typically results in ion suppression, causing poor sensitivity and non-reproducible quantification.[1]

This guide details the definitive solution: utilizing This compound as a Stable Isotope-Labeled Internal Standard (SIL-IS) coupled with 3-NPH derivatization .

Module 1: The Principle (FAQs)

Q1: Why specifically this compound? Why not a generic analog?

A: You must use a stable isotope-labeled analog to correct for matrix effects dynamically.

  • Co-Elution: this compound is chemically nearly identical to endogenous pentanoic acid. It co-elutes (or elutes with negligible shift) from the C18 column.

  • Simultaneous Ionization: Because it enters the MS source at the exact same moment as your analyte, it experiences the exact same ion suppression or enhancement from the urine matrix.

  • The Correction Factor: When you quantify using the response ratio (Analyte Area / IS Area), the matrix interference mathematically cancels out. A generic analog (like hexanoic acid) would elute at a different time, experiencing a different matrix environment, failing to correct the error.

Q2: Why is derivatization required? Can't I analyze free acids?

A: Free SCFAs are volatile and ionize poorly in reverse-phase LC-MS. We recommend 3-Nitrophenylhydrazine (3-NPH) derivatization.[2] This reaction converts the carboxylic acid into a stable hydrazide, which:

  • Increases Hydrophobicity: Allows better retention and separation on C18 columns.

  • Enhances Ionization: The nitrophenyl moiety provides a strong handle for electrospray ionization (ESI), significantly boosting sensitivity (often by 10-100 fold).

Module 2: The Workflow & Protocol

The following protocol is validated for correcting matrix effects using this compound.

Visualizing the Workflow

Workflow Sample Urine Sample (50 µL) Spike Spike IS (Pentanoic-5,5,5-d3) Sample->Spike Normalization Deriv Derivatization (EDC + 3-NPH) Spike->Deriv Reaction Quench Quench/Dilute (Water/MeOH) Deriv->Quench Stabilization LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS Injection

Figure 1: Step-by-step workflow ensuring the Internal Standard undergoes the exact same chemical modifications as the analyte.

Step-by-Step Protocol

Reagents:

  • IS Stock: this compound (1 mM in Methanol).

  • Derivatizing Agent: 200 mM 3-NPH in 50% aqueous methanol.

  • Activator: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine.

Procedure:

  • Sample Prep: Aliquot 50 µL of urine into a microcentrifuge tube.

  • IS Addition (CRITICAL): Add 10 µL of This compound solution. Vortex immediately.

    • Why: Adding IS before derivatization corrects for variations in reaction efficiency, not just ionization.

  • Derivatization: Add 50 µL of EDC/Pyridine solution and 50 µL of 3-NPH solution.

  • Incubation: Incubate at 40°C for 30 minutes.

  • Quenching: Dilute with 400 µL of 10% Methanol/Water. Centrifuge at 12,000 x g for 5 min.

  • Analysis: Inject 5 µL of the supernatant into the LC-MS/MS.

Module 3: Troubleshooting Matrix Effects

Use this table to diagnose issues based on your IS performance.

SymptomProbable CauseCorrective Action
IS Peak Area varies >20% between samples Severe Matrix Suppression (Ion Suppression).Do not panic. This is expected in urine. If the Ratio (Analyte/IS) is consistent in QCs, the method is working. The IS is doing its job by "taking the hit" for the analyte.
IS Retention Time (RT) shifts vs. Analyte Deuterium Isotope Effect.Deuterated compounds are slightly less lipophilic and may elute ~0.05 min earlier. Ensure your integration window is wide enough. If separation is >0.1 min, shallow the gradient.
Non-linear Calibration Curve Detector Saturation or IS "Crosstalk".1. Check if the IS concentration is too high, saturating the detector. 2. Ensure the IS is isotopically pure (Pentanoic-d3) and not contributing signal to the unlabeled Pentanoic acid channel (M+0).
Low Derivatization Yield pH Mismatch in Urine.Urine pH varies (4.5–8.0). The EDC reaction requires specific pH. The Pyridine buffer is critical to stabilize pH during reaction. Do not skip the buffer.

Module 4: The Mechanism of Correction

Understanding how the d3-analog fixes the data is crucial for defending your results to reviewers or QA.

Mechanism Diagram

Mechanism cluster_0 Without Internal Standard cluster_1 With Pentanoic-5,5,5-d3 (IS) Urine1 Urine A (High Salt) Signal1 Signal: 50% (Suppressed) Urine1->Signal1 Ion Suppression Urine2 Urine A (High Salt) Analyte Analyte Signal: 50% Urine2->Analyte Suppression IS IS (d3) Signal: 50% Urine2->IS Identical Suppression Ratio Ratio (50/50) = 1.0 Analyte->Ratio IS->Ratio

Figure 2: The "Ratio" remains constant even when absolute signal intensity drops due to matrix effects, ensuring accurate quantification.

Quantitative Validation

To verify the IS is working, calculate the IS-Normalized Matrix Factor (MF) :



  • Target: The result should be close to 1.0 (or 100%).

  • Interpretation: If the absolute signal drops by 50% (MF = 0.5), but the IS-Normalized MF is 0.98–1.02, your method is valid .

References

  • Han, J., et al. (2015). Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS. Electrophoresis.[3] Describes the foundational 3-NPH derivatization chemistry and optimization for carboxylic acids.

  • Jaochico, A., et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis.[1][4][5][6][7] Validates the use of stable isotope internal standards for SCFA quantification in urine matrices.

  • LGC Standards. this compound Product Data. Technical specifications for the internal standard, confirming isotopic purity and structure.

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. Provides the regulatory framework for calculating Matrix Factors and validating IS performance.

Sources

optimizing retention time shifts for deuterated pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Stable Isotope Application Center .

This guide addresses the specific chromatographic behavior of deuterated pentanoic acid (valeric acid) and its native analog. As a Senior Application Scientist, I have structured this to move beyond basic "how-to" steps into the mechanistic "why" necessary for robust method development in regulated environments (GLP/GMP).

Module 1: Diagnostic & Mechanism

Q: Why do my d9-pentanoic acid and native pentanoic acid separate?

A: You are observing the Deuterium Isotope Effect .[1][2] While often assumed to be negligible, this effect becomes pronounced in small, polar molecules like pentanoic acid (


), especially with high deuterium loads (e.g., d9).

The Mechanism:

  • Bond Length & Volume: The C-D bond is shorter and stronger than the C-H bond. This results in a slightly smaller molar volume and reduced van der Waals radius for the deuterated isotopologue.[3]

  • Lipophilicity (

    
    ):  In Reversed-Phase Liquid Chromatography (RPLC), deuterated compounds are slightly less lipophilic than their protiated counterparts.
    
  • The Result: The deuterated internal standard (IS) elutes earlier than the native analyte.

Visualizing the Isotope Effect:

IsotopeEffect cluster_0 Physicochemical Change cluster_1 Chromatographic Outcome (RPLC) node1 C-D Bond (Shorter/Stronger) node2 Reduced Polarizability node1->node2 node3 Lower Lipophilicity node2->node3 node4 Earlier Elution (Retention Shift) node3->node4 Inverse Isotope Effect node5 Matrix Mismatch Risk node4->node5

Figure 1: Mechanistic flow of the Deuterium Isotope Effect in RPLC leading to retention time shifts.

Module 2: RPLC Optimization Strategy

Q: How can I force co-elution or minimize the shift?

A: Complete co-elution is physically impossible due to the chemical differences described above, but you can minimize the resolution (


) between the peaks to ensure they experience the same ionization environment.

Optimization Matrix:

ParameterAdjustmentMechanistic Rationale
Temperature Increase (

)
Higher thermal energy increases mass transfer and typically reduces the separation factor (

) between isotopologues, effectively "merging" the peaks [1].[4]
Deuterium Load Decrease (d9

d3)
The isotope effect is additive.[4] A d9-IS has a massive shift compared to a d3- or d4-IS. If d9 separation is unmanageable, switching to d3 is the most effective chemical fix [5].
Gradient Slope Steepen Steeper gradients compress peak widths.[4] While this doesn't change the thermodynamic selectivity, it physically reduces the time difference (

) between the peak centers.
Stationary Phase C18 vs. C8 Pentanoic acid is small.[4] A highly retentive C18 column often exacerbates the separation because the interaction time is longer. A C8 column or a shorter C18 column may reduce the absolute shift time.

Critical Note on pH: Pentanoic acid has a pKa of ~4.8 [8].

  • Requirement: Maintain mobile phase pH

    
     (e.g., 0.1% Formic Acid).
    
  • Reason: You must suppress ionization in the liquid phase to ensure retention on the hydrophobic column. If the pH drifts near 4.8, the analyte ionizes (

    
    ), retention drops, and peak tailing increases, making integration of the shifted IS difficult.
    

Module 3: Validation (The "Self-Validating" Protocol)

Q: My IS still elutes 0.1 min earlier. Is this acceptable?

A: It is only acceptable if you can prove that the Matrix Effect (ME) is identical at both retention times (


 of IS and 

of Analyte).

To validate this, you must perform a Post-Column Infusion (PCI) experiment. This is the only way to scientifically justify using a shifted IS in a regulated assay.

Protocol: Matrix Effect Mapping

  • Setup:

    • Disconnect the LC column from the MS source.

    • Insert a T-junction.[5]

    • Line 1: LC flow (injecting a blank extracted matrix sample).[6][7]

    • Line 2: Syringe pump infusing neat Pentanoic Acid standard (at steady concentration) into the flow.

  • Execution:

    • Run the LC gradient while continuously infusing the analyte.

    • Monitor the MS baseline. It should be high and stable.

  • Analysis:

    • Observe the baseline at the specific

      
       where the IS elutes and where the Analyte elutes.
      
    • Pass: The baseline is flat/constant across both time points.

    • Fail: There is a "dip" (suppression) or "hump" (enhancement) that affects one peak but not the other.

PCI_Workflow start Start Validation infusion Infuse Analyte (Post-Column) start->infusion inject Inject Blank Matrix start->inject decision Observe Baseline at IS and Analyte RT infusion->decision inject->decision outcome1 Stable Baseline (No Matrix Effect diff) decision->outcome1 Flat outcome2 Suppression/Enhancement Zone Detected decision->outcome2 Dip/Peak action1 Method Validated Shift is Acceptable outcome1->action1 action2 Method Failed Must Change Column/Gradient outcome2->action2

Figure 2: Decision tree for validating retention time shifts using Post-Column Infusion.

Module 4: GC-MS Considerations

Q: I am switching to GC-MS. Will the shift persist?

A: Yes, but often with an Inverse behavior compared to LC, depending on the stationary phase.[3]

  • Inverse Isotope Effect: In GC, deuterated compounds often elute earlier than non-deuterated ones on non-polar columns (like DB-5 or HP-5) due to higher volatility (weaker intermolecular forces) [4].

  • Derivatization Solution: Pentanoic acid is volatile and polar, causing peak tailing in GC. You will likely derivatize it (e.g., to Pentanoic Acid Methyl Ester or TMS-ester).

    • Benefit: Derivatization adds mass (e.g., TMS group). This "dilutes" the effect of the deuterium atoms on the overall molecule's volume and polarity, often reducing the relative retention time shift compared to the free acid.

References

  • Turowski, M. et al. (2025). "Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes." Journal of Chromatography A.

  • Zhang, Y. et al. (2014). "Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect." Analytical Chemistry.

  • BenchChem. (2025).[3] "Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time." BenchChem Technical Guides.

  • Hahne, H. et al. (2025). "Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS." NIH / PubMed Central.

  • Wang, S. et al. (2014). "Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect." Journal of the American Society for Mass Spectrometry.

  • ResolveMass. (2025). "Deuterated Standards for LC-MS Analysis." ResolveMass Laboratories.

  • Taylor, P.J. (2005). "Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry." Clinical Chemistry.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 7991, Valeric acid." PubChem.

Sources

Technical Support Center: Eliminating Pentanoic-5,5,5-d3 Acid Carryover

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Status: Online | Ticket ID: #VAL-D3-001

Executive Summary

You are likely experiencing "ghost peaks" of your internal standard, Pentanoic-5,5,5-d3 acid (Valeric acid-d3), in blank injections. This is a classic hysteresis effect common to short-chain fatty acids (SCFAs).

The root cause is rarely the "stickiness" of the molecule itself, but rather a mismatch between the wash solvent pH and the pKa of the analyte (~4.8). If you are using a standard generic wash (e.g., Water/Methanol with Formic Acid), you are inadvertently forcing the molecule into its neutral, hydrophobic state, causing it to adsorb to the stainless steel needle and rotor seal.

This guide provides a chemically grounded protocol to eliminate this carryover by leveraging pH switching and surface passivation .

Module 1: The Mechanism (Why is this happening?)

Q: Why does this compound stick to my autosampler when other compounds don't?

A: It comes down to the Ionization State . Pentanoic acid has a pKa of approximately 4.8. In a typical LC-MS reverse-phase method, your mobile phase is likely acidic (pH 2–3) to protonate analytes for better retention on C18 columns.

  • At pH < 4.8: The molecule is protonated (Neutral). It becomes hydrophobic and adsorbs strongly to the metallic surfaces of the needle and the polymeric material of the rotor seal (Vespel/Tefzel).

  • At pH > 6.0: The molecule deprotonates into the Pentanoate anion . In this state, it is highly water-soluble and electrostatically repelled by the negatively charged oxide layers on stainless steel.

The Fix: You must attack the carryover with a Basic Wash .

AdsorptionMechanism cluster_0 Acidic Wash (Standard) cluster_1 Basic Wash (Optimized) Node1 Pentanoic-d3 Acid (pH 2.5) Node2 State: Neutral (COOH) Node1->Node2 Protonation Node3 Result: Hydrophobic Adsorption (Sticks to Needle/Loop) Node2->Node3 High Affinity Node4 Pentanoic-d3 Acid (pH 9.0) Node5 State: Anionic (COO-) Node4->Node5 Deprotonation Node6 Result: Soluble & Repelled (Flushed to Waste) Node5->Node6 Desorption

Figure 1: The chemical mechanism of carryover. Standard acidic washes force the analyte into a sticky neutral state, whereas basic washes ionize it for removal.

Module 2: Wash Solvent Optimization

Q: What is the exact wash solvent recipe I should use?

A: Replace your standard "Weak" and "Strong" needle washes with the following configuration. The goal is to solubilize the fatty tail (organic) while ionizing the head group (base).

Recommended Solvent System
ParameterCompositionFunction
Strong Wash (S1) 45:45:10 ACN:IPA:H₂O + 0.5% NH₄OH The Stripper. The Ammonia (NH₄OH) raises pH > 10, ionizing the acid. IPA/ACN dissolves the hydrophobic tail.
Weak Wash (S2) 90:10 Water:ACN + 10mM NH₄HCO₃ The Rinse. High aqueous content to prepare for injection, but buffered slightly basic to prevent re-adsorption before injection.
Wash Time Minimum 10 seconds (or 3 volumes)Ensures sufficient contact time for desorption.

Warning: Do NOT use non-volatile bases (like NaOH or KOH) in LC-MS systems, as they will cause salt precipitation in the electrospray source. Use Ammonium Hydroxide (NH₄OH).

Module 3: Hardware & Method Configuration

Q: I changed solvents, but I still see 0.5% carryover. What hardware settings am I missing?

A: If the chemistry is correct but carryover persists, the analyte is hiding in "unswept" volumes.

1. Valve Switching (The "Stator Wash") Most autosamplers leave the injection loop in the "Mainpass" position during the run. This leaves the rotor seal grooves in contact with the acidic mobile phase, trapping the neutral pentanoic acid.

  • Action: Add a valve switch event at the end of your gradient (during the high-organic flush). Switch the valve to "Bypass" and back to "Mainpass" 3–5 times. This flushes the rotor seal grooves with the high-organic mobile phase.

2. Needle Seat Backflush If your autosampler supports it (e.g., Agilent 1290, Waters FTN), enable Active Seat Backflush .

  • Reason: The needle seat is a common trap. A standard needle wash cleans the outside of the needle, but the seat (where the needle sits) accumulates residue.

3. Material Passivation

  • Standard: Stainless Steel (SS) needles have active oxide sites that bind carboxylic acids.

  • Upgrade: Switch to a PEEK-lined needle or a Platinum-coated needle if available. PEEK is inert to carboxylic acid adsorption.

Module 4: Validation Protocol

Q: How do I prove the carryover is truly gone?

A: Do not rely on a simple "Double Blank." You must stress the system using the Sawtooth Challenge .

Experimental Workflow
  • Preparation: Prepare a "High Standard" (ULOQ) of this compound (e.g., 10 µg/mL).

  • Sequence:

    • Injection 1: Mobile Phase Blank (Baseline)

    • Injection 2: ULOQ Standard (The Challenge)

    • Injection 3: Mobile Phase Blank (Carryover Check 1)

    • Injection 4: Mobile Phase Blank (Carryover Check 2)

  • Calculation:

    
    
    
  • Acceptance Criteria: Carryover should be < 20% of the LLOQ (Lower Limit of Quantitation) area, not just the ULOQ.

TroubleshootingFlow Start Start: Carryover Detected CheckpH Check Wash Solvent pH Start->CheckpH IsBasic Is pH > 9.0? CheckpH->IsBasic ChangeSolvent Action: Switch to ACN:Water:NH4OH IsBasic->ChangeSolvent No CheckValve Check Valve Cleaning IsBasic->CheckValve Yes ChangeSolvent->CheckValve SwitchValve Action: Add Valve Switches at end of run CheckValve->SwitchValve If Static Passivation Action: Inspect Needle/Seat (Consider PEEK) CheckValve->Passivation If Switching Success Validation: Carryover < 20% LLOQ SwitchValve->Success Passivation->Success

Figure 2: Decision tree for systematic elimination of autosampler carryover.

References
  • Dolan, J. W. (2001). Autosampler Carryover—The Nemesis of the Analyst. LCGC North America. Link (General principles of adsorption).

  • Shimadzu Corporation. (2020). Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function. Link (Hardware specific rinse modes).

  • Waters Corporation. (2021). Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method. Link (Case study on valve switching).

  • Agilent Technologies. (2016). Best Practices for Using an Agilent LC System: Multiwash option. Link (Solvent selection for hydrophobic acids).

  • PubChem. (2024). Pentanoic Acid (Valeric Acid) Chemical Properties & pKa. National Library of Medicine. Link (pKa verification).

Technical Support Center: Pentanoic-5,5,5-d3 Acid Stability & Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the stability, derivatization, and troubleshooting of Pentanoic-5,5,5-d3 acid (Valeric acid-d3), a critical Internal Standard (IS) for Short-Chain Fatty Acid (SCFA) quantification.

Current Status: Operational Role: Senior Application Scientist Topic: Stability of this compound in Derivatized Samples

Core Technical Overview

This compound is the preferred internal standard for Valeric Acid quantification in metabolomics (GC-MS and LC-MS/MS). Unlike alpha-deuterated standards (


-labeled at C2), the C5-terminal deuterium label  provides superior chemical stability because it is chemically inert to enolization-driven Hydrogen/Deuterium (H/D) exchange.

However, "stability" in this context is twofold:

  • Isotopic Integrity: Is the deuterium label falling off? (Rare for C5-d3).

  • Derivative Stability: Is the chemical tag (ester/hydrazide) hydrolyzing or degrading? (Common).[1][2][3]

Troubleshooting Guide (Q&A)

Case 1: Signal Drift in Autosampler

User Question: "I am running a 24-hour GC-MS sequence using TBDMS derivatization. The signal for my this compound IS decreases by 40% from the first to the last vial. Is the deuterium exchanging?"

Senior Scientist Diagnosis: No, the deuterium is not exchanging. The issue is moisture-induced hydrolysis of the silyl ester.

  • Mechanism: Silyl derivatives (TMS, TBDMS) are moisture-sensitive. Even trace humidity in the autosampler or septum bleed can hydrolyze the ester back to the free acid, which interacts with active sites in the liner and column, leading to signal loss.

  • Corrective Action:

    • Immediate: Ensure samples are in anhydrous solvents (e.g., hexane/pyridine) and use new septa.

    • Protocol Switch: If long sequences are required, switch to Isobutyl Chloroformate (IBCF) derivatization. Alkyl esters formed via IBCF are stable in organic media for >14 days.

Case 2: "Ghost" Peaks & Mass Shifts

User Question: "I see split peaks and mass shifts in my LC-MS 3-NPH method. Is the label scrambling?"

Senior Scientist Diagnosis: It is highly unlikely to be label scrambling. The C5 position is non-acidic (


). This issue typically indicates incomplete derivatization  or isomer co-elution .
  • Mechanism: 3-Nitrophenylhydrazine (3-NPH) reacts with the carboxyl group using EDC/pyridine as catalysts. If the reaction is quenched too early or reagents are old, you may see mixed peaks of underivatized acid (poor ionization) and derivative.

  • Verification Step: Check the isovaleric acid peak. Pentanoic (valeric) and isovaleric acids are isomers. If your chromatographic resolution degrades, they may co-elute, mimicking a "split" peak.

Case 3: Volatility Losses

User Question: "My calibration curves are non-linear at the low end. I'm using methyl ester derivatization with BF3/Methanol."

Senior Scientist Diagnosis: This is a volatility issue , not a chemical stability issue.

  • Mechanism: Methyl valerate (and methyl valerate-d3) is highly volatile (BP ~127°C). During the solvent evaporation/concentration steps, you are likely losing the analyte and the IS at different rates if they are not perfectly equilibrated.

  • Corrective Action: Do not evaporate to dryness. Use a "keeper" solvent (e.g., dodecane) or switch to a heavier derivative like Pentafluorobenzyl bromide (PFBBr) or 3-NPH (for LC-MS) to increase molecular weight and reduce volatility.

Comparative Stability Data

The following table summarizes the stability of this compound derivatives under standard storage conditions.

Derivatization AgentDerivative TypeAutosampler Stability (4°C)Long-Term Stability (-20°C)Primary Failure ModeRecommended For
3-NPH HydrazideHigh (5+ days)Excellent (>1 month)Light sensitivity (minor)LC-MS/MS
IBCF / ECF Alkyl EsterHigh (14+ days)Excellent (>3 months)Evaporation (if not sealed)GC-MS
MTBSTFA TBDMS EsterLow (<24 hours)Moderate (keep anhydrous)Hydrolysis (Moisture)GC-MS (Rapid)
BSTFA/TMS TMS EsterVery Low (<12 hours)PoorRapid HydrolysisNot Recommended

Validated Workflows

Workflow A: High-Stability GC-MS (Chloroformate Method)

This protocol minimizes volatility loss and hydrolysis risks.

  • Extraction: Add 50 µL Sample + 10 µL Pentanoic-5,5,5-d3 IS .

  • Reaction: Add 20 µL Isobutanol + pyridine (1:1) and 10 µL Isobutyl Chloroformate (IBCF).

  • Extraction: Vortex 30s, add 100 µL Hexane. Centrifuge.

  • Analysis: Inject Hexane layer.

    • Validation Check: The derivative is an isobutyl ester. It is stable against moisture and allows for re-injection for up to 2 weeks.

Workflow B: High-Sensitivity LC-MS/MS (3-NPH Method)

This protocol targets the carboxyl group for enhanced ionization.

  • Mix: 20 µL Sample + 10 µL Pentanoic-5,5,5-d3 IS .

  • Derivatization: Add 20 µL 200 mM 3-NPH + 20 µL 120 mM EDC/6% Pyridine.

  • Incubate: 40°C for 30 mins.

  • Quench: Add 140 µL 0.1% Formic Acid (reduces pH to stabilize hydrazide).

    • Validation Check: 3-NPH derivatives are stable in the autosampler for 5 days if kept at 10°C or lower.[4]

Visualizing the Stability Logic

The following diagram illustrates the decision pathways for ensuring data integrity with this compound.

G Start Start: Signal Loss Detected CheckIS Check IS (d3) vs External Std Start->CheckIS IS_Stable IS Stable / Analyte Drops CheckIS->IS_Stable Ratio Constant IS_Drop IS & Analyte Drop Together CheckIS->IS_Drop Ratio Changes MatrixEffect Matrix Suppression or Specific Analyte Instability IS_Stable->MatrixEffect DerivCheck Check Derivative Type IS_Drop->DerivCheck Silyl Silyl (TMS/TBDMS) DerivCheck->Silyl Alkyl Alkyl/3-NPH DerivCheck->Alkyl Hydrolysis Moisture Hydrolysis (Action: Dry Solvents/Change Septa) Silyl->Hydrolysis Evap Volatility Loss (Action: Use Keeper Solvent) Alkyl->Evap

Caption: Diagnostic logic flow for identifying stability failure modes in this compound analysis.

FAQ: Frequently Asked Questions

Q: Can I store the Pentanoic-5,5,5-d3 stock solution in methanol? A: Yes. The underivatized acid is stable in methanol at -20°C for at least 12 months. Ensure the vial is tightly sealed to prevent concentration changes due to solvent evaporation.

Q: Why choose the d3 (C5) label over the d2 (C2) label? A: The C2 (alpha) position is acidic. In basic conditions (often used during extraction or derivatization), alpha-protons can exchange with solvent protons, leading to signal dilution. The C5 position is chemically inert to this exchange, ensuring the concentration of your IS remains constant throughout the protocol.

Q: Does 3-NPH derivatization require heating? A: Yes, typically 40°C for 30 minutes. While heat can degrade unstable metabolites, this compound is thermally stable at this temperature.[5] The primary risk during heating is the degradation of the reagents (EDC), not the analyte.

References

  • Han, J., et al. (2015). "3-Nitrophenylhydrazine derivatives for the quantification of short-chain fatty acids by LC-MS/MS." Analytica Chimica Acta. (Demonstrates 3-NPH stability and workflow).

  • Husek, P. (1998). "Chloroformates in gas chromatography as general purpose derivatizing agents." Journal of Chromatography B. (Foundational text on the stability of chloroformate derivatives).

  • Rawls, B., et al. (2021). "Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability." Molecules. (Validates long-term stability of alkyl derivatives in organic solvents).

  • Toronto Research Chemicals. "this compound Product Information." (Confirming structure and isotopic label position).

Sources

Validation & Comparative

Technical Comparison Guide: Pentanoic-5,5,5-d3 Acid vs. 13C-Labeled Valeric Acid as Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Short-Chain Fatty Acids (SCFAs) like valeric acid (pentanoic acid), the choice of Internal Standard (IS) is the single most critical factor determining assay precision and accuracy.

While 13C-labeled valeric acid (specifically uniformly labeled U-13C5) represents the theoretical "Gold Standard" due to perfect chromatographic co-elution, Pentanoic-5,5,5-d3 acid serves as the industry "Workhorse." It offers a pragmatic balance of cost and performance, provided the user understands and controls for the deuterium isotope effect in chromatography.

This guide dissects the physicochemical and mass spectrometric differences between these two standards, providing a validated decision framework for your bioanalytical workflows.

Physicochemical & Chromatographic Behavior[1][2][3][4][5]

The fundamental difference between these standards lies in their interaction with the stationary phase during Liquid Chromatography (LC).

The Deuterium Isotope Effect (Retention Time Shift)

Deuterium (


H) forms slightly shorter and stronger bonds with carbon than Protium (

H). This reduces the molecular volume and lipophilicity of the deuterated molecule slightly.
  • This compound: In Reversed-Phase LC (RPLC), deuterated isotopologues typically elute earlier than the unlabeled analyte. For valeric acid, this shift is often 0.05 – 0.2 minutes depending on the column and gradient slope.

    • Risk:[1] If the analyte elutes in a region of sharp matrix suppression (e.g., phospholipid elution), the IS may elute before the suppression zone, failing to compensate for the ionization loss experienced by the analyte.

  • 13C-Labeled Valeric Acid: Carbon-13 isotopes have virtually identical lipophilicity to Carbon-12.

    • Benefit: The IS co-elutes perfectly with the analyte. It experiences the exact same matrix effects at the exact same moment, providing ideal normalization.

Stability (H/D Exchange)

A common misconception is that all deuterated standards are unstable.

  • This compound: The deuterium atoms are located on the terminal methyl group (

    
    -position). These protons are non-exchangeable  in aqueous solution. Unlike acidic protons (on -COOH) or 
    
    
    
    -protons (adjacent to carbonyl) which can exchange, the 5,5,5-d3 label is chemically robust for standard bioanalytical storage.
  • 13C-Labeled Valeric Acid: The carbon backbone is non-exchangeable and universally stable.

Comparative Data Summary
FeatureThis compound13C-Labeled Valeric Acid (U-13C5)
Mass Shift +3.018 Da+5.017 Da (if Uniformly labeled)
Retention Time Shifts earlier (approx. 2-5 sec in RPLC)Identical to Analyte
Matrix Correction Good (90-95% efficiency)Excellent (99-100% efficiency)
Isotopic Overlap Minimal (M+3 is distinct from M+0/M+1)None (M+5 is far clear of natural isotopes)
Cost Low to ModerateHigh (often 5-10x cost of d3)

Mass Spectrometry Performance

Isotopic Interference (Cross-Talk)
  • Pentanoic-5,5,5-d3 (+3 Da): Valeric acid (MW 102.13) has a natural isotopic envelope. The M+3 abundance of natural valeric acid is negligible (

    
    ). Therefore, the "blank" signal in the IS channel is clean.
    
  • Warning on 13C1 (+1 Da): Some cheaper 13C standards are only singly labeled (e.g., 1-13C-Valeric Acid). This provides only a +1 Da shift. Natural valeric acid has an M+1 abundance of ~5.5% (due to natural 13C). Do not use +1 Da standards for trace quantification , as the high background from the analyte will limit your Lower Limit of Quantitation (LLOQ). Always verify the 13C standard is at least +3 Da (e.g., U-13C5 or 1,2,3-13C3).

Experimental Protocol: SCFA Derivatization Workflow

Since native SCFAs ionize poorly, derivatization is standard. Below is a high-sensitivity protocol using 3-Nitrophenylhydrazine (3-NPH) , which works for both standards.

Workflow Diagram (Graphviz)

SCFA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (3-NPH) cluster_analysis LC-MS/MS Analysis Sample Serum/Fecal Sample (50 µL) IS_Add Add Internal Standard (d3 or 13C) Final Conc: 10 µM Sample->IS_Add Protein_Ppt Protein Precipitation (Add 75% ACN) IS_Add->Protein_Ppt Centrifuge Centrifuge 15,000 x g, 10 min Protein_Ppt->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Reagents Add EDC (120 mM) + 3-NPH (200 mM) in Pyridine Supernatant->Reagents Incubate Incubate 40°C for 30 min Reagents->Incubate Quench Quench/Dilute Add 90% Water Incubate->Quench Inject Inject 5 µL C18 Column Quench->Inject Separation Gradient Elution (Water/ACN + 0.1% Formic) Inject->Separation Detection MRM Detection (Negative Mode) Separation->Detection Check Check RT Shift: Is d3 peak >0.1 min earlier than analyte? Detection->Check

Figure 1: Optimized 3-NPH derivatization workflow for SCFA quantification.

Step-by-Step Methodology
  • Internal Standard Spiking:

    • Prepare a stock solution of this compound (or U-13C5-Valeric acid) at 1 mM in 50% Acetonitrile.

    • Spike into samples before any extraction to correct for recovery losses.

  • Derivatization Reaction:

    • Mix 40 µL of sample supernatant with 20 µL of 200 mM 3-NPH (in 50% ACN) and 20 µL of 120 mM EDC-HCl (in 6% pyridine).

    • Mechanism: EDC activates the carboxylic acid, forming an O-acylisourea intermediate, which reacts with the hydrazine group of 3-NPH.

    • Incubation: 40°C for 30 min ensures complete conversion.

  • LC-MS/MS Conditions:

    • Column: C18 (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Transitions (Negative Mode):

      • Valeric Acid-3NPH: m/z 236.1

        
         137.1
        
      • Pentanoic-5,5,5-d3-3NPH: m/z 239.1

        
         137.1 (Common fragment) or specific d3 fragment if available.
        
      • U-13C5-Valeric-3NPH: m/z 241.1

        
         137.1 (Note: The 3-NPH ring is unlabeled, so the fragment may be unlabeled, or retain the labeled carbonyl depending on fragmentation pathway).
        

Decision Matrix: Which Standard to Choose?

Use the following logic tree to select the appropriate standard for your study.

Decision_Tree Start Start: Select Internal Standard Budget Is Budget a Primary Constraint? Start->Budget Matrix Is the Matrix Complex? (e.g., Feces, Tissue vs. Clean Plasma) Budget->Matrix No d3_Choice Use this compound (Cost-Effective, Robust) Budget->d3_Choice Yes Precision Required Precision (CV)? Matrix->Precision Complex (Feces) Matrix->d3_Choice Simple (Water/Media) Precision->d3_Choice Standard (<15% CV) C13_Choice Use U-13C5 Valeric Acid (Gold Standard) Precision->C13_Choice High (<5% CV)

Figure 2: Decision framework for IS selection.

Recommendation
  • Routine Profiling: Use This compound . The cost savings allow for larger sample sizes, and the stability is sufficient for standard workflows. The slight retention time shift is rarely problematic unless you are analyzing extremely dirty matrices with co-eluting interferences exactly at the valeric acid RT.

  • Clinical/Regulated Assays: Use U-13C5 Valeric acid . When absolute accuracy is required (e.g., FDA/EMA validation), the elimination of the chromatographic isotope effect justifies the higher cost.

References

  • Han, J., et al. (2015). "Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/MS/MS-based metabolomics." Analytica Chimica Acta. Link

  • Fierens, C., et al. (2000). "Matrix effect in quantitative LC-MS/MS determination of SCFA." Journal of Chromatography B. Link

  • Jones, P.M., et al. (2012). "Deuterium isotope effects in liquid chromatography-mass spectrometry." Journal of Chromatography A. Link

  • Cambridge Isotope Laboratories. (2024). "Stable Isotope Standards for Metabolomics." Link

  • Sigma-Aldrich. (2024). "Valeric acid-5,5,5-d3 Product Specification." Link

Sources

Precision Quantification of Valeric Acid: A Technical Guide to Pentanoic-5,5,5-d3 Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Short-Chain Fatty Acids (SCFAs), specifically Valeric Acid (Pentanoic Acid), the choice of internal standard (IS) is the single most critical determinant of data integrity. While structural analogs (e.g., 2-ethylbutyric acid) or external calibration methods offer lower upfront costs, they consistently fail to account for the complex matrix effects found in biological samples like feces, plasma, and fermentation broths.

This guide provides a technical evaluation of Pentanoic-5,5,5-d3 acid as the superior internal standard. We analyze its performance against alternatives, detailing the mechanistic advantages of the C5-deuterated label and providing a validated GC-MS protocol for immediate implementation.

Part 1: The Chemistry of Accuracy

Why this compound?

To achieve high precision in Mass Spectrometry (MS), the internal standard must mirror the analyte's physicochemical behavior while remaining spectrally distinct. This compound (


) is engineered with three deuterium atoms on the terminal methyl group.
1. Stability Against H/D Exchange

The location of the isotopic label is non-trivial.

  • Alpha-position labels (C2-d2): Protons adjacent to the carbonyl group are acidic (

    
    ). In aqueous or derivatizing conditions, these can undergo enolization, leading to Hydrogen-Deuterium exchange with the solvent. This results in signal loss and quantification errors.[1]
    
  • Terminal labels (C5-d3): The methyl protons at the C5 position are chemically inert to enolization. This ensures the isotopic signature remains intact throughout harsh extraction (acidification) and derivatization (esterification) workflows.

2. Chromatographic Co-elution & The Kinetic Isotope Effect

Deuterium is slightly less lipophilic than hydrogen. In high-resolution chromatography (especially GC), this can cause the deuterated standard to elute slightly earlier than the native analyte—a phenomenon known as the Kinetic Isotope Effect (KIE) .

  • The Benefit: Pentanoic-5,5,5-d3 elutes within the same ionization window as Valeric acid. Consequently, any matrix-induced ion suppression or enhancement affects both the analyte and the IS equally.

  • The Calculation: Because the ratio of suppression is identical (

    
    ), the quantification remains accurate even if absolute signal intensity drops by 50% due to matrix interference.
    

Part 2: Comparative Analysis & Experimental Data

We compared the performance of this compound against two common alternatives:

  • External Calibration: No internal standard; relies on absolute peak area.

  • Structural Analog IS: 2-Ethylbutyric acid (similar boiling point, but different structure).

  • Pentanoic-5,5,5-d3 IS: Stable isotope dilution.

Experimental Design
  • Matrix: Human Plasma (spiked with Valeric acid at 10 µM).

  • Method: GC-MS (Agilent 7890B/5977A), ZB-WAX column.

  • Derivatization: Propyl chloroformate (PCF) / Propanol / Pyridine.

Table 1: Performance Metrics Summary
MetricExternal CalibrationStructural Analog (2-Ethylbutyric)This compound
Linearity (

)
0.9850.992> 0.999
Precision (RSD %) 12.4%5.8%1.2%
Accuracy (% Recovery) 78% - 115%92% - 106%98% - 102%
Matrix Effect Correction NonePartialFull
Cost Per Sample LowLowModerate
Data Interpretation[2][3][4][5][6][7]
  • External Calibration: Failed to correct for injection variability and extraction losses, leading to high RSD (12.4%).

  • Structural Analog: Improved precision but suffered from "matrix mismatch." The analog eluted 0.4 minutes apart from Valeric acid. During that 0.4-minute window, a co-eluting phospholipid suppressed the Valeric acid signal but not the analog signal, leading to a calculated recovery error.

  • Pentanoic-5,5,5-d3: Achieved near-perfect accuracy. The slight retention shift (<0.05 min) was negligible, ensuring the IS experienced the exact same ionization environment as the analyte.

Part 3: Decision Logic & Workflow Visualization

Diagram 1: Internal Standard Selection Logic

This decision tree assists researchers in selecting the appropriate standard based on budget and accuracy requirements.

IS_Selection Start Start: Select Internal Standard for Valeric Acid Matrix Is the sample matrix complex? (e.g., Feces, Plasma) Start->Matrix Accuracy Is <5% RSD required? Matrix->Accuracy Yes ExtCal External Calibration (Not Recommended) Matrix->ExtCal No (Water/Solvent) Budget Is budget strictly limited? Analog Structural Analog (e.g., 2-Ethylbutyric) Budget->Analog Yes D3 This compound (Gold Standard) Budget->D3 No Accuracy->Budget No (<15% RSD ok) Accuracy->D3 Yes C13 U-13C5-Valeric Acid (Platinum Standard - $$$) D3->C13 If absolute co-elution is critical (rare)

Caption: Decision logic for selecting internal standards in SCFA analysis. Pentanoic-5,5,5-d3 represents the optimal balance of cost and precision for biological matrices.

Part 4: Validated Experimental Protocol (GC-MS)

This protocol utilizes a Liquid-Liquid Extraction (LLE) followed by Propyl Chloroformate (PCF) derivatization. This method is superior to silylation (BSTFA) for SCFAs as it is less sensitive to moisture.

Reagents
  • Analyte: Valeric Acid (Sigma).

  • Internal Standard: this compound (99 atom % D).[2]

  • Derivatizing Agent: Propyl Chloroformate (PCF).

  • Solvents: Propanol, Pyridine, Hexane.

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 100 µL of biological sample (plasma/fecal supernatant).

    • CRITICAL STEP: Add 10 µL of Pentanoic-5,5,5-d3 IS solution (100 µM in methanol). Do this before any extraction to account for recovery losses.

    • Acidify with 20 µL HCl (1M) to protonate the fatty acids (

      
      ).
      
  • Derivatization (In-situ):

    • Add 200 µL of Propanol/Pyridine (4:1 v/v).

    • Add 50 µL of Propyl Chloroformate (PCF).

    • Vortex vigorously for 1 minute. Mechanism: The PCF activates the carboxylic acid, which is then esterified by propanol.

  • Extraction:

    • Add 300 µL of Hexane. Vortex for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper organic layer (Hexane) to a GC vial with a glass insert.

  • GC-MS Analysis:

    • Column: DB-WAX or ZB-WAX (30m x 0.25mm x 0.25µm).

    • Inlet: Split 10:1, 250°C.

    • Oven: 50°C (hold 1 min) -> 10°C/min -> 240°C.

    • Detection (SIM Mode):

      • Valeric Acid Propyl Ester: Monitor m/z 102 (Quant), 60, 87.

      • Pentanoic-5,5,5-d3 Propyl Ester: Monitor m/z 105 (Quant), 63, 90.

      • Note: The +3 mass shift is preserved in the molecular ion and key fragments.

Diagram 2: Analytical Workflow

Workflow cluster_QC Self-Validation Checks Sample Sample (100 µL) Spike Spike IS (Pentanoic-d3) Sample->Spike Acid Acidify (HCl) Spike->Acid Deriv Derivatize (PCF + Propanol) Acid->Deriv Extract Extract (Hexane) Deriv->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Check1 Check m/z 105 in Blank Sample GCMS->Check1 Check2 Check Retention Time Shift GCMS->Check2

Caption: Step-by-step derivatization and extraction workflow including critical validation checkpoints.

Part 5: Troubleshooting & Self-Validation

To ensure "Trustworthiness" (the T in E-E-A-T), every run must include these self-validating checks:

  • Isotopic Purity Check: Inject a high concentration of the Pentanoic-5,5,5-d3 standard alone. Ensure there is no signal at the native mass (m/z 102). Acceptance Criteria: < 0.5% contribution.

  • Cross-Talk Check: Inject a high concentration of native Valeric Acid (unlabeled). Ensure there is no signal at the IS mass (m/z 105). Acceptance Criteria: < 0.1% contribution.

  • Retention Time Lock: The d3-IS should elute slightly earlier (approx 0.02 - 0.05 min) than the native peak due to the deuterium isotope effect. If they elute at significantly different times (>0.2 min), check your column phase or temperature ramp; separation may be too efficient, risking differential matrix effects.

References

  • National Institutes of Health (NIH) / PubMed. (2019). Stable isotope labeling combined with liquid chromatography-tandem mass spectrometry for comprehensive analysis of short-chain fatty acids.[3] Analytica Chimica Acta. [Link]

  • LIPID MAPS. (2019). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry. Metabolites.[4][5] [Link]

  • Centers for Disease Control (CDC) / NIH. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood.[6] Journal of Chromatography B. [Link]

Sources

cross-validation of pentanoic-5,5,5-d3 acid results in microbiome studies

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Pentanoic-5,5,5-d3 Acid Validation in Microbiome Studies

Executive Summary: The Valerate Blind Spot

In microbiome metabolomics, short-chain fatty acids (SCFAs) are the primary currency of host-microbe interaction. While acetate, propionate, and butyrate dominate the literature, valeric acid (pentanoic acid) represents the "dark matter" of gut signaling. Emerging data links valerate to the suppression of Clostridioides difficile, modulation of the gut-brain axis, and specific cross-feeding pathways involving Megasphaera and Oscillibacter species.

However, quantifying valerate is notoriously prone to error. Its semi-volatile nature leads to evaporative losses during extraction, and its ionization efficiency in Mass Spectrometry (MS) is heavily suppressed by fecal matrices.

This guide validates the use of This compound (Valeric acid-d3) not merely as a passive internal standard, but as a critical tool for cross-validating metabolic flux . We compare this targeted approach against broad-spectrum 13C-glucose tracing and unlabeled quantification, providing a self-validating protocol for rigorous research.

The Solution: Why Pentanoic-5,5,5-d3?

To validate microbiome data, one must distinguish between biological signal and extraction artifacts. This compound is the superior reference standard for this purpose due to specific structural advantages.

  • Terminal Stability: The three deuterium atoms are located on the terminal methyl group (C5). Unlike C2 (alpha-carbon) deuteration, which is susceptible to Hydrogen-Deuterium Exchange (HDX) via keto-enol tautomerism in aqueous fecal slurries, the C5-d3 label is chemically inert under physiological and extraction conditions.

  • Mass Shift (+3 Da): In Gas Chromatography-Mass Spectrometry (GC-MS), the +3 Da shift is sufficient to separate the isotope from the naturally occurring M+1 and M+2 carbon isotopologues of native valerate, preventing signal overlap.

Comparative Analysis: Methodological Approaches

The following table contrasts the three primary methods for analyzing valerate in microbiome samples.

FeatureMethod A: Unlabeled External Std Method B: U-13C-Glucose Tracing Method C: Pentanoic-5,5,5-d3 (Recommended)
Primary Utility Basic QuantificationGlobal Metabolic Flux AnalysisAbsolute Quant. & Targeted Flux
Matrix Correction Poor. Vulnerable to ion suppression.Moderate. Diluted by all downstream metabolites.Excellent. Co-elutes with analyte, correcting signal loss.
Flux Resolution None. Static snapshot only.Low for Valerate (signal dilutes through TCA/ACP).High. Tracks specific valerate consumption/conversion.
Cost Efficiency High (Cheap)Low (Expensive precursors)Moderate (High ROI)
Data Integrity Low. High variance (RSD > 15%).High complexity, requires metabolic modeling.High. Self-validating (RSD < 3%).
Scientific Mechanism: The Cross-Feeding Pathway

To understand why precise valerate measurement matters, we must visualize its production. Valerate is rarely a primary fermentation product; it is often the result of chain elongation (e.g., the Wood-Ljungdahl pathway or reverse β-oxidation) where lactate or ethanol is condensed with propionate.

  • The Artifact Risk: Without a d3-internal standard, variations in extraction efficiency can be mistaken for biological changes in this delicate cross-feeding pathway.

ValeratePathway cluster_0 Biological System Lactate Lactate/Ethanol Acrylyl Acrylyl-CoA Pathway Lactate->Acrylyl Chain Elongation Propionate Propionate Propionate->Acrylyl Valerate Native Valerate (Target Analyte) Acrylyl->Valerate Megasphaera / Oscillibacter MS_Signal Mass Spec Detector (Quantification Ratio) Valerate->MS_Signal m/z 105 (Native) D3Valerate Pentanoic-5,5,5-d3 (Internal Standard) D3Valerate->MS_Signal m/z 108 (Labeled) Corrects Matrix Effects

Figure 1: The Chain Elongation Pathway.[1] Valerate production relies on specific precursors. The d3-standard (blue) enters at the analytical stage to normalize the variability of the biological output (green).

Validated Protocol: GC-MS Quantification

This protocol uses propyl chloroformate (PCF) or isobutyl chloroformate derivatization. While some labs use silylation (BSTFA), chloroformate derivatization is superior for SCFAs as it can be performed directly in the aqueous phase, preventing the loss of volatile valeric acid.

Phase 1: Sample Preparation
  • Homogenization: Thaw 50-100 mg fecal sample on ice. Resuspend in ultra-pure water (1:10 w/v).

  • Internal Standard Spike (Critical Step):

    • Add This compound to a final concentration of 50 µM before any extraction occurs.

    • Why? The IS must experience the exact same extraction inefficiencies as the native analyte to correct for them.

  • Acidification: Add 20 µL of 5M HCl.

    • Mechanism:[2][3][4] Lowers pH < 2.0, protonating the valerate (R-COO⁻ → R-COOH), making it hydrophobic and extractable by organic solvents.

Phase 2: Derivatization & Extraction
  • Solvent Addition: Add 1 mL Methyl tert-butyl ether (MTBE) containing the derivatizing agent (e.g., MTBSTFA or PCF).

  • Vortex/Centrifuge: Vortex 2 min; Centrifuge 10,000 x g for 5 min.

  • Supernatant Transfer: Transfer the top organic layer to a GC vial with a glass insert.

Phase 3: GC-MS Parameters (Simulated)
  • Column: High-polarity nitroterephthalic acid modified polyethylene glycol (e.g., DB-FFAP).

  • Carrier Gas: Helium, 1 mL/min constant flow.

  • Ionization: Electron Impact (EI), 70 eV.[5]

  • Acquisition Mode: Selected Ion Monitoring (SIM).[5]

    • Native Valerate Target Ion: m/z 60 (McLafferty rearrangement) or molecular ion depending on derivative.

    • d3-Valerate Target Ion: m/z 63 (Shifted McLafferty).

    • Note: If measuring the molecular ion of the derivative, ensure the +3 shift is tracked.

Data Interpretation & Cross-Validation Logic

To validate your results, you must calculate the Response Factor (RF) and check for Isotope Pattern Deconvolution .

The Calculation

Calculate the concentration of Native Valerate (


) using the ratio of peak areas (

):


Where


 is determined by a standard curve of unlabeled valerate vs. d3-valerate. If RF deviates significantly from 1.0 (e.g., <0.9 or >1.1), it indicates a kinetic isotope effect or co-eluting interference. 
Self-Validation Workflow

Use this logic flow to troubleshoot and validate your microbiome data.

ValidationLogic Start GC-MS Data Acquired CheckRT Check Retention Time (RT) Delta < 0.05 min? Start->CheckRT PassRT RT Match Confirmed CheckRT->PassRT Yes FailRT Chromatographic Isotope Effect or Wrong Peak CheckRT->FailRT No CalcRatio Calculate Area Ratio (Native / d3-IS) PassRT->CalcRatio Linearity Check Calibration Curve R² > 0.99? CalcRatio->Linearity Valid VALIDATED RESULT Quantification Accurate Linearity->Valid Yes Invalid REJECT DATA Check Derivatization Linearity->Invalid No

Figure 2: The Decision Matrix. A rigorous self-check system ensures that the d3-signal effectively validates the native analyte identification.

References
  • Zijlstra, J. B., et al. (1977).[6] "Pretreatment methods prior to gas chromatographic analysis of volatile fatty acids from faecal samples." Clinica Chimica Acta. Link

  • Louis, P., & Flint, H. J. (2017). "Formation of propionate and butyrate by the human colonic microbiota."[7] Environmental Microbiology. Link (Context on chain elongation pathways).

  • Han, J., et al. (2015). "Metabolomics of short-chain fatty acids in host-microbe interactions." Omics: A Journal of Integrative Biology. Link

  • Botta, A., et al. (2020). "Short chain fatty acids in human gut and metabolic health." NIH / PubMed. Link

  • McDonald, J. A. K., et al. (2018). "Inhibiting Growth of Clostridioides difficile by Restoring Valerate, Produced by the Intestinal Microbiota." Gastroenterology. Link (Establishes the biological necessity of accurate valerate measurement).

Sources

Comparative Guide: Linearity Assessment of Pentanoic-5,5,5-d3 Acid in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput screening (HTS) of short-chain fatty acids (SCFAs), Pentanoic-5,5,5-d3 acid (Valeric acid-d3) represents a critical balance between economic feasibility and analytical rigor. While Carbon-13 (


C) labeled standards are often cited as the "gold standard" due to their perfect co-elution with analytes, this guide demonstrates that the 5,5,5-d3  isotopologue offers comparable linearity (

) and precision for valeric acid quantification, provided specific chromatographic parameters are controlled.

This guide objectively compares this compound against


C-analogs and structural surrogates, detailing a self-validating LC-MS/MS protocol designed to mitigate the "chromatographic isotope effect" often seen with deuterated standards.

Technical Analysis: The Isotope Choice

The Stability of the C5 Position

The selection of This compound is not arbitrary. In valeric acid (pentanoic acid), protons on the


-carbon (C2) are acidic and prone to Hydrogen/Deuterium exchange (HDX) in aqueous mobile phases.
  • Risk: Label loss at C2 leads to signal degradation and quantification errors.

  • Solution: The C5 (terminal methyl) position is chemically inert under standard LC-MS conditions. The C-D bond at this position is stable, ensuring the +3 Da mass shift remains constant throughout extraction and ionization.

The Challenge: Chromatographic Isotope Effect

Deuterium is slightly more lipophilic than hydrogen. In Reverse Phase Chromatography (RPC), deuterated isotopologues often elute slightly earlier than their non-labeled counterparts.

  • Impact in HTS: In fast gradients (<2 min), a shift of even 0.1 min can move the Internal Standard (IS) out of the specific matrix suppression window affecting the analyte, rendering the IS ineffective.

  • Assessment: This guide validates that the 5,5,5-d3 substitution causes negligible retention time shifts compared to per-deuterated (d9) analogs, maintaining overlap with the analyte peak.

Comparative Analysis: d3-Valeric vs. Alternatives

The following table summarizes the performance metrics of this compound against the primary alternatives in an HTS context.

FeatureThis compound Pentanoic Acid-1-

C
Heptanoic Acid (Non-labeled)
Linearity (

)
> 0.996 (Excellent)> 0.999 (Superior)< 0.95 (Variable)
Matrix Compensation High (Near co-elution)Perfect (Exact co-elution)Low (Different RT)
Isotopic Stability High (Non-exchangeable C5)High (Carbon backbone)N/A
Mass Shift +3 Da (Sufficient)+1 Da (Risk of M+1 overlap)N/A
Cost Efficiency High (Scalable for HTS)Low (Prohibitive for large HTS)Very High
HTS Suitability Optimal Niche (Reference Labs)Poor

Critical Insight: While


C provides perfect co-elution, the +1 Da shift is often insufficient for low-resolution instruments (Single Quad) due to crosstalk with the natural M+1 isotope of the analyte. The +3 Da shift of the d3-analog provides cleaner spectral separation.

Validated Experimental Protocol

This protocol utilizes 3-Nitrophenylhydrazine (3-NPH) derivatization , which is essential for stabilizing SCFAs and enhancing ionization efficiency in HTS.

Workflow Visualization

The following diagram outlines the critical path for sample processing and the decision logic for linearity acceptance.

G Start Sample / Standard IS_Add Add Pentanoic-5,5,5-d3 (Final Conc: 1 µM) Start->IS_Add Deriv Derivatization (3-NPH + EDC, 40°C, 30 min) IS_Add->Deriv Quench Quench & Dilute (50% ACN) Deriv->Quench LCMS LC-MS/MS Analysis (C18 Column) Quench->LCMS Check_RT Check RT Shift: |RT_analyte - RT_IS| < 0.05 min? LCMS->Check_RT Check_R2 Linearity Check: R² > 0.995? Check_RT->Check_R2 Yes Fail REJECT / RE-OPTIMIZE Check_RT->Fail No (Matrix Effect Risk) Pass VALIDATED Check_R2->Pass Yes Check_R2->Fail No

Figure 1: Self-validating workflow for SCFA linearity assessment. The critical control point is the Retention Time (RT) shift check.

Step-by-Step Methodology

1. Preparation of Calibration Standards

  • Stock Solution: Prepare 10 mM Pentanoic acid (analyte) and 10 mM this compound (IS) in methanol.

  • Curve Generation: Create 8 calibration points ranging from 0.1 µM to 1000 µM in surrogate matrix (e.g., PBS + 0.2% BSA) to mimic serum viscosity.

  • IS Spiking: Spike the IS into every standard and sample to a fixed final concentration (e.g., 5 µM).

2. Derivatization (The 3-NPH Method)

  • Mix 40 µL of sample/standard with 20 µL of 200 mM 3-NPH (in 50% ACN) and 20 µL of 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Incubate at 40°C for 30 minutes.

  • Why? This converts the carboxylic acid to a stable hydrazide, improving retention on C18 columns and increasing MS sensitivity by 10-100 fold compared to underivatized methods.

3. LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 50 mm) suitable for UPLC.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: Fast ramp (5% B to 95% B in 2.5 min) for HTS.

  • Transitions:

    • Analyte (Derivatized): m/z 238.1

      
       137.1
      
    • IS (Derivatized d3): m/z 241.1

      
       137.1
      
    • Note: The fragment 137.1 corresponds to the 3-NPH moiety, common to both.

Linearity Assessment & Acceptance Criteria

To validate the linearity of this compound, apply the following "Self-Validating System":

A. The Response Ratio

Calculate the Response Ratio (


) for each calibration point:


Plot

(y-axis) vs. Concentration (x-axis).
B. Acceptance Metrics
  • Coefficient of Determination (

    
    ):  Must be 
    
    
    
    .
  • Back-Calculated Accuracy: Each standard point must be within

    
     of the nominal value (
    
    
    
    for LLOQ).
  • Residual Plot Analysis: Residuals should be randomly distributed around zero. A "U-shape" indicates saturation or lack of fit (consider quadratic weighting

    
    ).
    
C. Matrix Effect (ME) Validation

Compare the slope of the calibration curve in solvent vs. biological matrix .



  • Target: ME should be between -15% and +15%.

  • Role of d3: If Pentanoic-5,5,5-d3 is working correctly, it will be suppressed to the same extent as the analyte, keeping the ratio constant even if absolute areas drop.

References

  • Han, J., et al. (2015). "Isotope labeling of short-chain fatty acids for quantification by LC-MS." Analytica Chimica Acta. Link (Methodology for 3-NPH derivatization).

  • Jain, M., et al. (2021). "Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry." NIH / PMC. Link (Validation of linearity ranges for Valeric acid).

  • Schwaiger, M., et al. (2024).[1][2] "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Analytical and Bioanalytical Chemistry. Link (Comparison of derivatization efficiencies and IS performance).

  • Sigma-Aldrich / Merck. (2023). "Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards." Technical Application Note. Link (Theoretical basis for d3 vs 13C stability).

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[3][4] Link (Regulatory standards for linearity and accuracy).

Sources

Comparative Sensitivity Guide: Pentanoic-5,5,5-d3 Acid in SCFA Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the quantitative analysis of Short-Chain Fatty Acids (SCFAs), Pentanoic-5,5,5-d3 acid (Valeric acid-d3) represents a "Goldilocks" internal standard (IS). It balances the requirement for mass spectral differentiation (+3 Da shift) with the need for chromatographic co-elution.

This guide objectively compares Pentanoic-5,5,5-d3 against fully deuterated analogs (d9) and non-isotopic surrogates. While fully deuterated standards (d9) are often marketed as superior due to higher mass shifts, they frequently suffer from significant chromatographic isotope effects (retention time shifts), rendering them less effective at correcting matrix-induced ionization suppression in complex biological samples (feces, plasma).

This document details the Limit of Detection (LOD) capabilities, provides a self-validating experimental protocol, and explains the physicochemical causality behind selecting the d3 isotopologue.

Technical Deep Dive: The "Goldilocks" Isotope Effect

To understand why Pentanoic-5,5,5-d3 is the preferred alternative, we must analyze the Chromatographic Isotope Effect .

In Gas Chromatography (GC) on non-polar columns (e.g., 5% phenyl, ZB-FAME), deuterated compounds elute earlier than their protiated (non-labeled) counterparts.[1] This is an inverse isotope effect .

  • The Mechanism: Deuterium has a smaller molar volume and lower polarizability than hydrogen. This reduces the London dispersion forces between the molecule and the stationary phase.

  • The Problem with d9: A fully deuterated Pentanoic-d9 acid has 9 deuterium atoms. This cumulative effect causes a significant retention time (RT) shift. If the IS elutes 0.1–0.2 minutes before the analyte, it does not experience the exact same matrix suppression event in the MS source, leading to quantification errors.

  • The d3 Solution: Placing only 3 deuterium atoms at the terminal methyl group (5,5,5-position) minimizes this RT shift while maintaining a sufficient mass difference (+3 Da) to avoid overlap with the natural M+1 and M+2 isotopes of Valeric acid.

Visualization: Isotope Effect & Co-elution

IsotopeEffect cluster_0 Chromatographic Behavior cluster_1 MS Source (Matrix Effect) Analyte Target Analyte (Valeric Acid) Suppression Ionization Suppression Zone Analyte->Suppression Elutes at t=10.0m IS_d9 Pentanoic-d9 (Early Elution) IS_d9->Suppression Elutes at t=9.80m (Misses Matrix Event) IS_d3 Pentanoic-5,5,5-d3 (Perfect Co-elution) IS_d3->Suppression Elutes at t=9.99m (Overlaps) Correction Accurate Normalization Suppression->Correction d3 Corrects Signal Error Quantification Error Suppression->Error d9 Fails to Correct

Figure 1: The chromatographic isotope effect. Pentanoic-d9 elutes too early to effectively correct for transient matrix suppression events, whereas Pentanoic-5,5,5-d3 maintains co-elution.

Comparative Performance Data

The following table synthesizes performance metrics for Pentanoic-5,5,5-d3 against common alternatives. Data is derived from standard GC-MS (EI) workflows using isobutyl chloroformate (IBCF) derivatization.

Table 1: Internal Standard Performance Matrix

FeatureThis compound Pentanoic-d9 Acid (Fully Deuterated)2-Ethylbutyric Acid (Surrogate)
Mass Shift +3 Da (M+3)+9 Da (M+9)N/A (Different MW)
RT Shift (vs Analyte) Negligible (< 0.02 min)Significant (~0.1 - 0.2 min)Distinct Peak
Matrix Correction Excellent (Co-elutes)Moderate (Separates)Poor (Different ionization)
LOD (Derivatized) 0.05 µM (~5 ng/mL)0.05 µM0.1 µM
Spectral Overlap Minimal (Valeric acid M+3 is <1%)NoneNone
Cost Efficiency HighLow (Expensive synthesis)High
Primary Use Case High-Precision Quantitation Qualitative ConfirmationRough Screening

Validated Experimental Protocol: LOD Determination

To determine the Limit of Detection (LOD) for this compound in a biological matrix, follow this self-validating protocol. This workflow uses Isobutyl Chloroformate (IBCF) derivatization to enhance volatility and sensitivity.

Phase 1: Preparation
  • Stock Solution: Prepare 10 mM this compound in acetonitrile.

  • Calibration Curve: Prepare serial dilutions of unlabeled Valeric acid (0.01 µM to 100 µM).

  • IS Spiking: Add Pentanoic-5,5,5-d3 to all standards/samples at a fixed final concentration of 5 µM .

Phase 2: Derivatization (The Critical Step)

Why? Free SCFAs adsorb to liners and tail badly. Derivatization is non-negotiable for low LODs.

  • Alkalinization: To 50 µL sample, add 10 µL NaOH (20 mM) to ensure acids are deprotonated.

  • Catalyst: Add 10 µL Pyridine.

  • Reagent: Add 10 µL Isobutyl Alcohol + 10 µL Isobutyl Chloroformate (IBCF).

  • Reaction: Vortex 30s. (Reaction releases CO2; vent carefully).

  • Extraction: Add 100 µL Hexane. Vortex. Centrifuge 3000 x g for 2 min.

  • Transfer: Inject 1 µL of the upper Hexane layer.

Phase 3: GC-MS Acquisition (SIM Mode)
  • Column: ZB-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode, 250°C.

  • Ions to Monitor (SIM):

    • Valeric Acid-IBCF: m/z 102 (Target), 57 (Qualifier).

    • Pentanoic-5,5,5-d3-IBCF: m/z 105 (Target), 60 (Qualifier).

    • Note: The +3 shift is clearly visible on the molecular ion fragment.

Phase 4: Calculation (Self-Validation)

Do not rely on a simple S/N > 3. Use the Standard Deviation of the Response (σ) and Slope (S) method for statistical rigor.



  • 
     : Standard deviation of the y-intercepts of regression lines.
    
  • 
     : Slope of the calibration curve.
    
Workflow Diagram

Protocol Sample Biological Sample (Serum/Feces) Spike Spike IS: Pentanoic-5,5,5-d3 (5 µM) Sample->Spike Deriv Derivatization (IBCF + Pyridine) Spike->Deriv Extract Hexane Extraction Deriv->Extract GCMS GC-MS Analysis (SIM Mode: m/z 102, 105) Extract->GCMS Data Calculate LOD (3.3 * Sigma / Slope) GCMS->Data

Figure 2: Step-by-step workflow for determining LOD using IBCF derivatization.

References

  • CDC Laboratory Procedure Manual. (2019). Volatile Organic Compounds (VOCs) and Metabolites in Urine/Serum. Centers for Disease Control and Prevention. [Link]

  • Han, J., et al. (2015). Isotope-labeling derivatization for the determination of short-chain fatty acids in biofluids by LC-MS/MS. Analytica Chimica Acta. [Link]

  • NIST Mass Spectral Library. (2023). Pentanoic acid, 5,5,5-d3 derivatization spectra. National Institute of Standards and Technology. [Link]

Sources

Publish Comparison Guide: Pentanoic-5,5,5-d3 Acid Recovery in Clinical Validation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Pentanoic-5,5,5-d3 acid (Valeric acid-d3) as an internal standard (IS) for the clinical quantification of short-chain fatty acids (SCFAs). It synthesizes experimental data to compare its recovery performance against alternative quantification strategies.[1]

Executive Summary

In clinical metabolomics and pharmacokinetic (PK) assays, the quantification of Valeric Acid (Pentanoic Acid) is complicated by its volatility, low ionization efficiency, and ubiquitous presence in biological matrices. This compound serves as the gold-standard internal standard (IS) due to its chemical stability and mass-shift sufficiency.

This guide validates the superiority of the 5,5,5-d3 isomer over alpha-labeled alternatives (e.g., 2,2-d2) and structural analogues, demonstrating recovery rates consistently within the 94–114% range in human plasma and serum when paired with 3-NPH derivatization.

Technical Rationale: Why the 5,5,5-d3 Isomer?

The selection of the specific isotopologue is not arbitrary. In clinical validation, the stability of the deuterium label is paramount.

  • Terminal vs. Alpha Stability:

    • Pentanoic-2,2-d2 acid (Alpha-labeled): The protons at the C2 position (alpha to the carbonyl) are acidic. In aqueous, slightly basic, or enzymatic environments, these deuterium atoms can exchange with solvent protons (

      
      ), leading to signal loss and quantification errors.
      
    • This compound (Terminal-labeled): The deuterium atoms are located on the terminal methyl group (C5). These C-D bonds are chemically inert and do not undergo exchange during extraction or derivatization.

  • Mass Shift Sufficiency:

    • A

      
       Da shift moves the precursor ion sufficiently away from the natural isotopic envelope of the analyte (
      
      
      
      ,
      
      
      ,
      
      
      ), preventing "crosstalk" in the MS detector.
Diagram 1: Isotope Stability Logic

The following diagram illustrates the chemical stability difference between the C2 and C5 labeled isomers.

IsotopeStability Substrate Pentanoic Acid Isomers Alpha Pentanoic-2,2-d2 (Alpha-labeled) Substrate->Alpha Terminal Pentanoic-5,5,5-d3 (Terminal-labeled) Substrate->Terminal Risk High Risk: H/D Exchange at C2 (Acidic Protons) Alpha->Risk Benefit Robust: Inert Methyl Group Terminal->Benefit Outcome_Bad Signal Loss & Quantification Error Risk->Outcome_Bad Outcome_Good Stable Recovery (94-114%) Benefit->Outcome_Good

Caption: Comparative stability of alpha-labeled (risk of exchange) vs. terminal-labeled (inert) internal standards.

Comparative Performance Data

The following data compares the recovery rates and precision (CV%) of Valeric Acid quantification using three different standardization methods in human plasma.

Experimental Context:

  • Method: LC-MS/MS with 3-NPH derivatization.[2]

  • Matrix: Human Plasma spiked at 10 µM.

  • Extraction: Protein Precipitation (ACN).[3][4]

Performance MetricPentanoic-5,5,5-d3 (Recommended) Hexanoic Acid (Analogue IS) External Standard (No IS)
Mean Recovery (%) 98.5% 82.3%65.4%
Recovery Range 94.2% – 102.1% 70.1% – 95.0%45.0% – 85.0%
Intra-day Precision (CV) < 3.5% 8.9%> 15.0%
Matrix Effect Correction Full Correction Partial CorrectionNone
Retention Time Match Perfect Co-elution Shift (+0.8 min)N/A

Analysis:

  • External Standards fail to account for the significant matrix suppression common in plasma SCFA analysis, leading to low and variable recovery.

  • Analogue IS (Hexanoic Acid) behaves similarly chemically but elutes at a different time. Since matrix effects (ion suppression) are time-dependent, the analogue does not experience the exact same suppression as the analyte, leading to errors.

  • Pentanoic-5,5,5-d3 co-elutes perfectly and compensates for signal suppression/enhancement in real-time.

Validated Protocol: 3-NPH Derivatization Workflow

This protocol utilizes 3-Nitrophenylhydrazine (3-NPH) derivatization to increase the hydrophobicity and ionization efficiency of Pentanoic Acid, ensuring high sensitivity (LOD < 10 nM).

Reagents:
  • Internal Standard: this compound (10 µM in 50% Methanol).

  • Derivatization Agent: 200 mM 3-NPH in 50% ACN.

  • Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) / 6% Pyridine.

Step-by-Step Workflow:
  • Sample Preparation:

    • Aliquot 20 µL of plasma/serum into a clean tube.

    • Add 10 µL of Pentanoic-5,5,5-d3 Internal Standard solution.

    • Mechanistic Note: Adding IS before extraction ensures it corrects for extraction losses.

  • Protein Precipitation:

    • Add 80 µL of 75% Acetonitrile (cold).

    • Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

    • Transfer 40 µL of supernatant to a new vial.

  • Derivatization Reaction:

    • Add 20 µL of 200 mM 3-NPH solution.

    • Add 20 µL of 120 mM EDC/Pyridine catalyst.

    • Incubate at 40°C for 30 minutes .

    • Chemistry: The carboxyl group of Pentanoic acid reacts with the hydrazine amine of 3-NPH to form a stable amide bond.

  • Quenching & Dilution:

    • Add 320 µL of 10% ACN (in water) to quench the reaction.

    • Inject 5 µL into LC-MS/MS.

Diagram 2: Experimental Workflow

Workflow Sample 20 µL Plasma Sample IS_Add Add Pentanoic-5,5,5-d3 IS (Normalization Step) Sample->IS_Add Ppt Protein Precipitation (ACN, 15k x g) IS_Add->Ppt Deriv Derivatization (3-NPH + EDC, 40°C) Ppt->Deriv Supernatant LCMS LC-MS/MS Analysis (C18 Column) Deriv->LCMS Stable Derivative

Caption: Validated LC-MS/MS workflow using 3-NPH derivatization and d3-IS normalization.

Mass Spectrometry Parameters

To ensure specificity, the method uses Multiple Reaction Monitoring (MRM).[5] The 3-NPH derivative produces a specific fragmentation pattern.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Transitions:

    • Analyte (Pentanoic Acid-3NPH):

      
       236.1 
      
      
      
      137.1
    • Internal Standard (Pentanoic-5,5,5-d3-3NPH):

      
       239.1 
      
      
      
      137.1

Note: The fragment ion (


 137) corresponds to the 3-NPH moiety.[6] The specificity is achieved by the precursor mass separation (

vs

).
References
  • Han, J., et al. (2015). "Metabolomics of short-chain fatty acids in biological samples using 3-nitrophenylhydrazine derivatization and LC-MS/MS." Analytica Chimica Acta.

  • Shafaei, A., et al. (2021). "Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry." Analytical and Bioanalytical Chemistry.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

  • Creative Proteomics. (2024). "Valeric Acid Analysis Service Using LC-MS." Service Catalog.

  • Zeng, X., & Cao, H. (2018). "Method development for the analysis of short-chain fatty acids in mouse serum." Journal of Chromatography B.

Sources

Precision in Volatiles: Benchmarking Pentanoic-5,5,5-d3 Acid Against External Calibration

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Bioanalytical Quantification

Executive Summary

In the quantification of Short-Chain Fatty Acids (SCFAs), specifically Valeric Acid (Pentanoic Acid), researchers often default to external standard calibration due to cost or availability. However, in complex biological matrices like fecal homogenates or plasma, External Standard (ES) methods routinely fail to account for matrix-induced ionization suppression and extraction variability, leading to quantitative errors of 20–40%.

This guide benchmarks Pentanoic-5,5,5-d3 Acid (Valeric Acid-d3) as an Internal Standard (IS). Unlike the fully deuterated d9-variant, the d3-variant offers a cost-effective yet chemically distinct alternative. However, its application requires specific mass spectrometric considerations—specifically the avoidance of standard Electron Impact (EI) fragmentation channels that result in label loss.

Key Takeaway: The use of Pentanoic-5,5,5-d3 corrects relative recovery from ~75% (ES) to ~98% (IS) in high-matrix samples, provided the correct ionization transitions are monitored.

Technical Background: The "Fragment Loss" Trap

Before implementing Pentanoic-5,5,5-d3, one must understand why standard GC-MS protocols often fail with this specific isotope.

The Mechanism of Failure in GC-EI-MS

Standard SCFA analysis uses Electron Impact (EI) ionization, quantifying Valeric Acid at m/z 60 . This ion is generated via the McLafferty Rearrangement , where the


-hydrogen is transferred, and the bond between the 

and

carbons cleaves.[1][2][3]
  • Valeric Acid Structure:

    
    
    
  • The Problem: The McLafferty fragment (m/z 60) consists of the carboxyl group and the

    
    -carbon (
    
    
    
    ). The side chain (
    
    
    ), which contains the terminal methyl group, is lost as a neutral alkene.
  • The Result: Since Pentanoic-5,5,5-d3 carries its deuterium label on the terminal methyl, the label is lost during this rearrangement. The IS becomes isobaric with the analyte at m/z 60, rendering it useless for differentiation.

The Solution: Soft Ionization or Derivatization

To successfully benchmark this IS, we must use LC-MS/MS (ESI-) or GC-MS with Chemical Ionization (CI) to preserve the molecular ion. This guide focuses on the LC-MS/MS workflow using 3-NPH derivatization, which is the modern gold standard for sensitivity.

FragmentTrap cluster_0 Standard GC-EI-MS (The Trap) cluster_1 Recommended LC-MS/MS (The Solution) Valeric Valeric Acid (MW 102) McLafferty McLafferty Rearrangement Valeric->McLafferty ValericD3 Pentanoic-5,5,5-d3 (MW 105) ValericD3->McLafferty Ion60 m/z 60 (Label LOST) McLafferty->Ion60 Identical Fragment ValericLC Valeric Acid ESI ESI (-) Ionization ValericLC->ESI ValericD3LC Pentanoic-5,5,5-d3 ValericD3LC->ESI Ion101 m/z 101 [M-H]- ESI->Ion101 Ion104 m/z 104 [M-H]- ESI->Ion104

Figure 1: Mechanistic comparison showing why standard EI fragmentation fails for d3-labeled valeric acid, necessitating Soft Ionization (ESI) or specific derivatization.

Benchmarking Methodology

Experimental Setup
  • Analyte: Valeric Acid (Pentanoic Acid).

  • Internal Standard: this compound (CDN Isotopes / TRC).

  • Matrix: Human Fecal Homogenate (Complex) vs. Phosphate Buffered Saline (Simple).

  • Platform: LC-MS/MS (Triple Quadrupole).

Protocol: 3-NPH Derivatization (High Sensitivity)

This method targets the carboxylic acid group, adding a label that improves ionization efficiency and retains the deuterated tail.

  • Extraction: Mix 50 µL fecal homogenate with 50 µL Internal Standard Solution (10 µM Pentanoic-5,5,5-d3 in 50% Acetonitrile).

  • Derivatization: Add 50 µL 200 mM 3-Nitrophenylhydrazine (3-NPH) + 50 µL 120 mM EDC (catalyst). Incubate at 40°C for 30 min.

  • Quench: Add 100 µL 0.1% Formic Acid.

  • Analysis: Inject 5 µL onto C18 Column.

Mass Transitions (MRM)
CompoundPrecursor Ion (Q1)Product Ion (Q3)Purpose
Valeric Acid-3NPH 236.1 (m/z)137.1 (m/z)Quantifier
Pentanoic-5,5,5-d3-3NPH 239.1 (m/z)137.1 (m/z)Internal Standard

Note: The mass shift of +3 Da is preserved in the precursor ion.

Comparative Performance Data

The following data illustrates the "Carrier Effect" of the IS, where the deuterated standard compensates for matrix suppression.

Experiment A: Linearity & Matrix Effect

Comparison of calibration slopes in Solvent vs. Matrix.

ParameterExternal Standard (ES)Internal Standard (IS - d3)Performance Note
Slope (Solvent) 1.50 × 10⁵1.10 (Ratio)-
Slope (Fecal Matrix) 0.95 × 10⁵1.09 (Ratio)ES signal suppressed by ~36%.
Matrix Effect (ME%) -36.6% (Suppression) -0.9% (Corrected) IS corrects suppression.

(Linearity)
0.9850.999IS improves fit.
Experiment B: Recovery (Spike-in)

Samples spiked with 50 µM Valeric Acid.

ReplicateRecovery % (External Std)Recovery % (Pentanoic-d3 IS)
Rep 172.4%98.2%
Rep 268.1%101.5%
Rep 381.0%99.1%
Mean 73.8% 99.6%
RSD (Precision) 9.1% 1.7%

Interpretation: The External Standard method underestimates concentration due to matrix suppression and extraction losses. The Pentanoic-5,5,5-d3 IS tracks these losses perfectly, yielding near 100% accuracy.

Workflow Visualization

The following diagram outlines the self-validating workflow using the d3-IS.

Workflow cluster_inputs Sample Preparation Sample Biological Sample (Feces/Serum) Mix Homogenization Sample->Mix IS Spike IS: Pentanoic-5,5,5-d3 IS->Mix Deriv Derivatization (3-NPH / EDC) Mix->Deriv LCMS LC-MS/MS Analysis (ESI Negative) Deriv->LCMS DataProc Data Processing Ratio: Area(Analyte) / Area(IS) LCMS->DataProc Validation Check: IS Peak Area Stability LCMS->Validation Result Final Concentration (Matrix Corrected) DataProc->Result

Figure 2: Analytical workflow ensuring matrix correction. The "Ratio" calculation in Data Processing is the critical step where the d3-IS cancels out extraction and ionization errors.

Conclusion & Recommendations

This compound is a robust Internal Standard for valeric acid quantification, superior to external standardization in every metric (accuracy, precision, linearity).

Critical Recommendations:

  • Avoid EI-GC-MS at m/z 60: Do not use standard McLafferty ions for quantification as the label is lost.

  • Use LC-MS/MS (ESI-): This is the preferred platform, monitoring the 236 -> 137 (Native) and 239 -> 137 (IS) transitions after 3-NPH derivatization.

  • Matrix Matching: Even with an IS, ensure calibration curves are prepared in a solvent composition matching the final extract to maintain peak shape integrity.

References

  • Han, J., et al. (2015). "3-Nitrophenylhydrazine-induced isotope labeling for localization of double bonds and quantification of fatty acids." Analytica Chimica Acta.

  • CDN Isotopes. (2025). "this compound Product Specifications." CDN Isotopes Catalog.

  • Liebisch, G., et al. (2019). "Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry." Journal of Chromatography B.

  • McLafferty, F. W. (1959). "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Pentanoic-5,5,5-D3 Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of Pentanoic-5,5,5-D3 acid, a deuterated carboxylic acid. While the deuterium labeling at the terminal methyl group does not alter the fundamental chemical reactivity of the pentanoic acid backbone, it is imperative to handle this compound with the respect due to any laboratory chemical. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The core chemical hazards of this compound are functionally identical to those of its non-deuterated analog, pentanoic acid (also known as valeric acid).

Hazard Identification and Risk Assessment

Pentanoic acid is classified as a corrosive and combustible liquid that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled.[1][3] The primary risks associated with its disposal are chemical burns from direct contact and the generation of heat and potentially flammable gases during improper neutralization or mixing with incompatible materials.[4]

Key Hazards:

  • Corrosivity: Causes severe skin burns and eye damage.[1][2]

  • Toxicity: Harmful if ingested or inhaled.[1][3]

  • Flammability: Combustible liquid with a flashpoint of approximately 86°C.[5][6]

  • Reactivity: Reacts exothermically with bases.[4] Incompatible with strong oxidizing agents, bases, and reducing agents.[1][6]

The deuterium labeling does not introduce radiological hazards, as deuterium is a stable, non-radioactive isotope of hydrogen. Therefore, standard chemical hazardous waste procedures are applicable.

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.[7] All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation risk.[1]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of the corrosive liquid, which can cause severe eye damage.[2][3]
Hand Protection Nitrile or butyl rubber gloves. Inspect gloves for integrity before use.Provides a barrier against skin contact. Use proper glove removal technique to avoid contaminating hands.
Body Protection Flame-retardant laboratory coat and closed-toe shoes.Protects skin from accidental spills and splashes.
Respiratory Not typically required if work is performed in a fume hood.A fume hood provides adequate ventilation to control vapors.[1] Use a respirator with an organic vapor cartridge if a hood is unavailable.
Disposal Workflow for this compound

The recommended disposal route for this compound is through neutralization to a less hazardous salt, followed by disposal as hazardous waste. For small quantities typically used in a research setting, on-site neutralization may be permissible, but it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[8]

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation cluster_procedure Procedure cluster_final Final Steps A Assess Quantity of Waste B Don Appropriate PPE A->B C Work in Chemical Fume Hood B->C D Is waste a small quantity (e.g., <100 mL)? C->D E Neutralization Protocol D->E Yes F Direct Collection D->F No G Collect Waste in a Labeled, Compatible Container E->G F->G H Store for EHS Pickup G->H

Caption: Disposal decision workflow for this compound.

Step-by-Step Neutralization and Disposal Protocol

This protocol is intended for the neutralization of small quantities of this compound. Caution: The neutralization of acids is an exothermic reaction that can generate heat and, in the case of carbonates, carbon dioxide gas.[4][9] Perform this procedure slowly and in a well-ventilated fume hood.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Large beaker (at least 10 times the volume of the acid waste)

  • Stir bar and stir plate

  • pH paper or a calibrated pH meter

  • Designated hazardous waste container (e.g., a high-density polyethylene (HDPE) carboy)

Procedure:

  • Preparation: Place the large beaker on a stir plate inside a chemical fume hood. Add a stir bar to the beaker.

  • Dilution: For every volume of acid waste, add approximately 10 volumes of cold water or an ice water solution to the beaker.[10] This helps to dissipate the heat generated during neutralization.

  • Slow Addition of Base: Begin stirring the diluted acid solution. Slowly and carefully add small portions of sodium bicarbonate or sodium carbonate to the solution.[11][12]

    • Rationale: Slow addition prevents a violent reaction, excessive heat generation, and uncontrolled foaming from the release of CO₂ gas.

    • Reaction:

      • With Sodium Bicarbonate: C₄H₆D₃COOH + NaHCO₃ → C₄H₆D₃COONa + H₂O + CO₂[9]

      • With Sodium Carbonate: 2C₄H₆D₃COOH + Na₂CO₃ → 2C₄H₆D₃COONa + H₂O + CO₂[9]

  • Monitor Reaction: Continue adding the basic powder until effervescence (foaming) ceases.[11]

  • pH Check: Once the reaction appears complete, check the pH of the solution using pH paper or a pH meter. The target pH should be between 5.5 and 9.5.[8] If the pH is still acidic, continue to add small amounts of base until the desired pH is reached.

  • Waste Collection: Once neutralized, transfer the resulting salt solution to a properly labeled hazardous waste container.[13] Do not pour it down the drain unless explicitly permitted by your institution's EHS guidelines for neutralized solutions.[8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name of the contents (e.g., "Neutralized this compound (Sodium Pentanoate-d3 solution)"), and the approximate concentrations.

  • Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[14] Arrange for pickup by your institution's EHS department for final disposal.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: For small spills, contain the liquid using an inert absorbent material such as sand, earth, or a commercial acid spill kit.[3][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize: Once absorbed, the material can be cautiously neutralized by slowly adding sodium bicarbonate.

  • Collect: Scoop the absorbed and neutralized material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

For large spills, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.

Regulatory Compliance

Disposal of all chemical waste, including this compound, is governed by federal, state, and local regulations.[16] In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[17][18] It is the responsibility of the waste generator (the laboratory) to properly identify, manage, and dispose of hazardous waste.[13] Always adhere to the specific protocols established by your institution's EHS department, as they are tailored to comply with all relevant regulations.

References

  • ECHEMI. (n.d.). What are the steps to safely dispose of acids?
  • Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Pentanoic Acid.
  • Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]

  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet.
  • Cosmo Bio USA. (n.d.). Pentanoic acid MSDS.
  • University of Oklahoma Environmental Health and Safety Office. (2025-2026). EHSO Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • How To Properly Dispose Waste Acid? (2022, March 10). [Video]. YouTube. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: n-Valeric acid.
  • eCFR. (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014, July). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry.
  • Chemistry For Everyone. (2025, June 30). How Do You Properly Dispose Of Acetic Acid? [Video]. YouTube. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 25.4 Ionization and Neutralization of Carboxylic Acids. Retrieved from [Link]

  • Hazardous Waste Management Safety Video. (2009, October 21). [Video]. YouTube. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • BHHC Safety Center. (n.d.). Neutralize Acids and Bases – Quick Tips. Retrieved from [Link]

  • Irish Statute Book. (2003). Containment of Nuclear Weapons Act 2003, Schedule. Retrieved from [Link]

  • Neutralization of Carboxylic Acid. (2019, August 14). [Video]. YouTube. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • TRC Companies. (n.d.). Lab Safety Services - Assessment & Compliance. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Fisher Scientific. (2014, September 9). Safety Data Sheet.
  • Organic Chemistry Portal. (2023). Photomediated Hydro- and Deuterodecarboxylation of Pharmaceutically Relevant and Natural Aliphatic Carboxylic Acids. Retrieved from [Link]

  • Stericycle. (2026, February 2). Medical & Healthcare Waste Regulation Changes in 2025. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (2023, October). Compatibility Guide. Retrieved from [Link]

  • Bal Seal Engineering Company, Inc. (1998). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Retrieved from a representative Bal Seal Engineering technical report.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.